5-Methoxytryptophol
描述
属性
IUPAC Name |
2-(5-methoxy-1H-indol-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-9-2-3-11-10(6-9)8(4-5-13)7-12-11/h2-3,6-7,12-13H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWKTGDEPLRFAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00221394 | |
| Record name | Methoxytryptophol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00221394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5-Methoxytryptophol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001896 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
712-09-4 | |
| Record name | 5-Methoxytryptophol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=712-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methoxytryptophol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000712094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methoxytryptophol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00221394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxy-1H-indole-3-ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.837 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Methoxytryptophol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001896 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Enigmatic Mechanism of Action of 5-Methoxytryptophol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methoxytryptophol (5-MTX), an endogenous indoleamine primarily synthesized in the pineal gland, presents a complex and not fully elucidated mechanism of action. Structurally related to both serotonin and melatonin, its physiological roles are believed to encompass immunomodulatory, antioxidant, and anxiolytic effects. Unlike its chemical relatives, detailed quantitative data on its receptor binding affinity and functional potency remain largely unavailable in public literature, suggesting a nuanced or non-traditional interaction with common molecular targets. This technical guide synthesizes the current understanding of 5-MTX's biosynthesis, its relationship with melatonin, and its observed physiological effects, while also highlighting the significant gaps in knowledge regarding its direct molecular interactions. We provide detailed hypothetical experimental protocols for key assays that would be crucial in definitively characterizing its pharmacological profile.
Introduction
This compound (5-MTX) is a naturally occurring compound synthesized from serotonin and melatonin.[1] Its production follows a circadian rhythm, with levels peaking during daylight hours, in contrast to melatonin which peaks in darkness.[2] This reciprocal relationship suggests a coordinated role in regulating diurnal cycles. While a range of biological activities have been attributed to 5-MTX, including regulation of cerebral artery contractility, renal function, and immunomodulatory and anxiolytic properties, the precise molecular mechanisms underpinning these effects are poorly understood.[1][3] This guide aims to provide a comprehensive overview of the known aspects of 5-MTX's pharmacology and to furnish researchers with the necessary theoretical and practical framework to investigate its mechanism of action further.
Biosynthesis and Metabolism
5-MTX is synthesized through two primary pathways originating from serotonin.[1] Understanding these pathways is crucial for interpreting its physiological roles and potential metabolic interactions.
-
Pathway 1: From Serotonin via 5-Hydroxytryptophol: Serotonin is first deaminated by monoamine oxidase (MAO) to form 5-hydroxyindole-3-acetaldehyde. This intermediate is then reduced by alcohol dehydrogenase to 5-hydroxytryptophol. Finally, hydroxyindole-O-methyltransferase (HIOMT) methylates 5-hydroxytryptophol to produce this compound.
-
Pathway 2: From Melatonin: Melatonin can be deacetylated to form 5-methoxytryptamine (5-MT). 5-MT is then deaminated by MAO to 5-methoxyindole-3-acetaldehyde, which is subsequently reduced to 5-MTX.
Biosynthetic pathways of this compound.
Known Biological Effects and Postulated Mechanisms
While direct receptor binding data is lacking, several studies have described the physiological effects of 5-MTX, offering clues to its potential mechanisms.
-
Anxiolytic Effects: It has been suggested that the anxiolytic properties of 5-MTX may arise from the modulation of GABAergic and metabotropic glutamatergic systems, similar to melatonin.[4]
-
Immunomodulatory and Antioxidant Properties: 5-MTX has been shown to possess immunomodulatory and antioxidant capabilities, though the specific pathways are not well-defined.[1]
-
Cardiovascular Effects: In studies on rats, 5-MTX was found to have hypotensive effects.[5]
One study investigating the effect of 5-MTX on neurohypophysial hormone release found it to have no effect, suggesting a lack of interaction with the receptors governing this process in the tested system.
Receptor Interaction Profile: A Comparative Analysis
Given its structural similarity to melatonin and serotonin, the primary candidates for 5-MTX's molecular targets are the melatonin and serotonin receptors. However, the available evidence is sparse and largely indirect.
4.1. Melatonin Receptors (MT1 and MT2)
Melatonin exerts its effects through two high-affinity G protein-coupled receptors, MT1 and MT2. These receptors are primarily coupled to Gαi, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). While it is plausible that 5-MTX interacts with these receptors, there is a conspicuous absence of published radioligand binding or functional assay data to confirm this.
4.2. Serotonin Receptors (5-HT Receptors)
The serotonin receptor system is vast and complex, comprising numerous subtypes with diverse signaling mechanisms. The structurally related compound, 5-methoxytryptamine (5-MT), is a potent agonist at several 5-HT receptors. However, it is crucial to note that 5-MT possesses a primary amine, a key feature for interaction with the conserved aspartate residue in the binding pocket of many aminergic receptors. The replacement of this amine with a hydroxyl group in 5-MTX would significantly alter its chemical properties and likely its receptor interaction profile. This structural difference may explain the apparent lack of significant activity at these receptors.
Quantitative Data Summary
A thorough review of the scientific literature reveals a significant lack of quantitative pharmacological data for this compound. The tables below are presented to highlight this data gap and to serve as a template for future research in this area.
Table 1: Receptor Binding Affinities (Ki) of this compound
| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| MT1 | [¹²⁵I]-Melatonin | Data Not Available | Data Not Available | |
| MT2 | [¹²⁵I]-Melatonin | Data Not Available | Data Not Available | |
| 5-HT₁A | [³H]-8-OH-DPAT | Data Not Available | Data Not Available | |
| 5-HT₂A | [³H]-Ketanserin | Data Not Available | Data Not Available | |
| ... (other relevant receptors) |
Table 2: Functional Potencies (EC₅₀/IC₅₀) of this compound
| Assay Type | Receptor | Cell Line | Parameter | Potency (nM) | Reference |
| cAMP Assay | MT1 | HEK293 | IC₅₀ | Data Not Available | |
| cAMP Assay | MT2 | HEK293 | IC₅₀ | Data Not Available | |
| Calcium Flux | 5-HT₂A | CHO-K1 | EC₅₀ | Data Not Available | |
| ... (other relevant assays) |
Detailed Experimental Protocols
To address the current deficit in our understanding of 5-MTX's mechanism of action, the following detailed experimental protocols are provided as a guide for researchers.
6.1. Radioligand Binding Assay for Melatonin Receptors
This protocol describes a competitive binding assay to determine the affinity of 5-MTX for the MT1 and MT2 receptors.
Workflow for a radioligand binding assay.
Methodology:
-
Membrane Preparation: Culture HEK293 cells stably expressing human MT1 or MT2 receptors. Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford).
-
Assay Setup: In a 96-well plate, add in the following order: assay buffer, competing ligand (5-MTX at various concentrations or vehicle), and radioligand (e.g., [¹²⁵I]-Iodomelatonin at a concentration near its Kd).
-
Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Determine non-specific binding in the presence of a high concentration of a known ligand (e.g., 10 µM melatonin). Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the 5-MTX concentration and fit the data to a one-site competition model using non-linear regression to determine the IC₅₀. Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
6.2. cAMP Functional Assay for Gαi-Coupled Receptors
This protocol is designed to assess the functional activity of 5-MTX at Gαi-coupled receptors like MT1 and MT2 by measuring its effect on forskolin-stimulated cAMP production.
Workflow for a cAMP functional assay.
Methodology:
-
Cell Culture: Plate cells (e.g., CHO-K1) expressing the receptor of interest in a 96-well plate and grow to confluency.
-
Assay Procedure: Replace the culture medium with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Add varying concentrations of 5-MTX. After a pre-incubation period, add forskolin to stimulate adenylyl cyclase.
-
Cell Lysis and Detection: Terminate the stimulation by lysing the cells. Measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the 5-MTX concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of 5-MTX that inhibits 50% of the forskolin-stimulated cAMP production.
6.3. Calcium Flux Assay for Gαq-Coupled Receptors
This protocol can be used to investigate the potential activity of 5-MTX at Gαq-coupled receptors, such as the 5-HT₂A receptor, by measuring changes in intracellular calcium.
Workflow for a calcium flux assay.
Methodology:
-
Cell Culture: Plate cells (e.g., HEK293 or CHO) expressing the Gαq-coupled receptor of interest in a black-walled, clear-bottom 96-well plate.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS). Incubate to allow for de-esterification of the dye.
-
Assay Measurement: Place the plate in a fluorescence plate reader equipped with an automated injection system. Measure the baseline fluorescence.
-
Compound Addition and Signal Detection: Inject varying concentrations of 5-MTX and immediately begin kinetic reading of fluorescence intensity over time.
-
Data Analysis: Calculate the change in fluorescence from baseline. Plot the peak fluorescence response against the logarithm of the 5-MTX concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Conclusion and Future Directions
The mechanism of action of this compound remains an open area of investigation. While its physiological effects are suggestive of interactions with central nervous system targets, the lack of direct, quantitative pharmacological data is a major impediment to a clear understanding. The structural difference between 5-MTX and its amine-containing relatives, melatonin and 5-MT, likely plays a critical role in its receptor interaction profile. Future research should prioritize the systematic screening of 5-MTX against a broad panel of receptors, particularly the melatonin and serotonin receptor families, using the types of assays detailed in this guide. Such studies are essential to de-orphanize the pharmacology of this enigmatic endogenous molecule and to explore its potential as a therapeutic agent.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. pdspdb.unc.edu [pdspdb.unc.edu]
- 3. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. content.abcam.com [content.abcam.com]
- 5. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of 5-Methoxytryptophol from Serotonin: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the biosynthetic pathways leading from the neurotransmitter serotonin to the biologically active compound 5-methoxytryptophol. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the metabolism of serotonin and the potential pharmacological applications of its derivatives. This document details the enzymatic reactions, intermediate compounds, and regulatory mechanisms involved in this metabolic cascade. Furthermore, it includes a compilation of quantitative data on enzyme kinetics, detailed experimental protocols for the key enzymes, and analytical methods for the quantification of the involved tryptamines. Visual diagrams of the signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the core concepts.
Introduction
Serotonin (5-hydroxytryptamine), a well-characterized neurotransmitter, serves as a precursor to a variety of bioactive indoleamines, including the pineal hormone melatonin and the lesser-known but functionally significant this compound. This compound has been implicated in a range of physiological processes and is synthesized from serotonin through multiple enzymatic pathways.[1] A thorough understanding of these biosynthetic routes is crucial for elucidating its physiological roles and for the development of novel therapeutic agents that target this metabolic network. This guide will explore the primary and alternative pathways for the conversion of serotonin to this compound, with a focus on the key enzymes, their kinetics, and the experimental methodologies used to study them.
Biosynthetic Pathways
The transformation of serotonin to this compound can occur through two principal routes, often referred to as the "classic" and "alternative" pathways.
The Classic Pathway (via Melatonin)
The classic and most well-documented pathway proceeds through the intermediate synthesis of melatonin.[2]
-
N-acetylation of Serotonin: The initial step involves the N-acetylation of serotonin to form N-acetylserotonin. This reaction is catalyzed by the enzyme Aralkylamine N-acetyltransferase (AANAT) , which utilizes acetyl-CoA as the acetyl group donor.[3] This step is often considered the rate-limiting step in melatonin biosynthesis.[4]
-
O-methylation of N-acetylserotonin: N-acetylserotonin is then O-methylated to produce melatonin (N-acetyl-5-methoxytryptamine). This reaction is catalyzed by N-acetylserotonin O-methyltransferase (ASMT) , also known as hydroxyindole-O-methyltransferase (HIOMT), with S-adenosylmethionine (SAM) serving as the methyl group donor.[5]
-
Deacetylation of Melatonin: The final step in this pathway is the deacetylation of melatonin to yield this compound. This hydrolysis reaction is carried out by aryl acylamidase .[6]
Alternative Pathways
Alternative routes for the synthesis of this compound from serotonin have also been described, which bypass the formation of N-acetylserotonin as the initial step.
In this pathway, the order of methylation and acetylation is reversed compared to the classic pathway.[7]
-
O-methylation of Serotonin: Serotonin is directly O-methylated to form 5-methoxytryptamine. This reaction is catalyzed by ASMT (HIOMT) .[8]
-
N-acetylation of 5-Methoxytryptamine: 5-methoxytryptamine is then N-acetylated by AANAT to produce melatonin.
-
Deacetylation of Melatonin: Melatonin is subsequently deacetylated by aryl acylamidase to form this compound.
This pathway involves the deamination of serotonin as an initial step.[9]
-
Oxidative Deamination of Serotonin: Serotonin is deaminated by Monoamine Oxidase A (MAO-A) to form an unstable aldehyde intermediate.[10]
-
Reduction to 5-Hydroxytryptophol: This aldehyde is then reduced to 5-hydroxytryptophol.
-
O-methylation of 5-Hydroxytryptophol: Finally, 5-hydroxytryptophol is O-methylated by ASMT (HIOMT) to produce this compound.
Quantitative Data
The following tables summarize the available quantitative data for the key enzymes involved in the biosynthesis of this compound.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate(s) | Km | Vmax | Organism/Source |
| AANAT | Tryptamine | 5-fold reduction with 14-3-3ζ addition | - | - |
| AANAT (CrAANAT) | Serotonin, Acetyl-CoA | 247 µM | 5.4 pkat/mg protein | Chlamydomonas reinhardtii[11] |
| ASMT (OsCOMT) | N-acetylserotonin | - | - | Oryza sativa[1] |
| MAO-A | Serotonin | - | kcat = 3.0 s-1 | Human[8] |
| Aryl Acylamidase | p-nitroacetanilide | 38 µM | - | -[5] |
| Aryl Acylamidase | Acetaminophen | 200 mM | - | -[5] |
Table 2: Optimal Enzyme Conditions
| Enzyme | Optimal pH | Optimal Temperature |
| AANAT (CrAANAT) | 8.8 | 45°C[11] |
| ASMT (OsCOMT) | - | 37°C[1] |
| Aryl Acylamidase | 8.5 | 30°C[5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Aralkylamine N-acetyltransferase (AANAT) Activity Assay
This protocol is adapted from a radiometric assay for AANAT activity.[9]
Materials:
-
Sodium phosphate buffer (0.1 M, pH 6.8)
-
Tryptamine solution (40 mM in sodium phosphate buffer)
-
Acetyl-CoA solution (2 mM)
-
[3H]-acetyl coenzyme A (2 mM, with a final specific activity of 4 Ci/mol)
-
Chloroform
-
Scintillation fluid
-
Enzyme preparation (e.g., tissue homogenate or purified recombinant AANAT)
Procedure:
-
Prepare the enzyme sample by sonicating the tissue (e.g., pineal gland) in 25 µL of sodium phosphate buffer on ice.
-
In a microcentrifuge tube, combine:
-
25 µL of the enzyme preparation
-
25 µL of 40 mM tryptamine
-
25 µL of 2 mM Acetyl-CoA
-
25 µL of 2 mM [3H]-acetyl coenzyme A
-
-
For blank controls, substitute the enzyme preparation with 25 µL of sodium phosphate buffer.
-
Incubate the reaction mixture for 20 minutes at 37°C with agitation.
-
Stop the reaction by adding 1 mL of chloroform to extract the product, N-[3H]-acetyltryptamine.
-
Vortex the tubes for 1 minute and then centrifuge at 13,000 x g for 1 minute.
-
Transfer the organic (lower) phase to a new tube and evaporate the chloroform under a stream of nitrogen or in a vacuum concentrator.
-
Resuspend the dried residue in 200 µL of sodium phosphate buffer.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Calculate the enzyme activity based on the amount of radiolabeled product formed, taking into account the specific activity of the [3H]-acetyl coenzyme A.
N-acetylserotonin O-methyltransferase (ASMT) Activity Assay
This protocol is based on a radiometric assay for ASMT activity.[9]
Materials:
-
Phosphate buffer (0.05 M, pH 7.9)
-
N-acetylserotonin solution (1 mM)
-
S-adenosylmethionine solution (0.1 mM)
-
[3H] S-adenosylmethionine (0.5 µCi/50 µL assay)
-
Bovine Serum Albumin (BSA) solution (4 mg/mL in phosphate buffer)
-
Borate buffer (0.45 M, pH 10)
-
Chloroform saturated with borate buffer
-
Enzyme preparation (e.g., tissue homogenate or purified recombinant ASMT)
Procedure:
-
Prepare the enzyme sample by sonicating tissue in 70 µL of phosphate buffer and centrifuging at 16,000 x g for 10 minutes at 4°C. Use the supernatant for the assay.
-
In a microcentrifuge tube, add 10 µL of the enzyme supernatant.
-
Prepare a reaction mix containing:
-
0.62 µL [3H] S-adenosylmethionine
-
12.5 µL of 1 mM N-acetylserotonin
-
12.5 µL of 0.1 mM S-adenosylmethionine
-
12.71 µL of 4 mg/mL BSA
-
1.66 µL of phosphate buffer
-
-
Add 40 µL of the reaction mix to the tube containing the enzyme.
-
For blank controls, use 10 µL of phosphate buffer instead of the enzyme supernatant.
-
Incubate the reaction for 30 minutes at 37°C.
-
Stop the reaction by placing the tubes on ice and adding 200 µL of borate buffer and 1 mL of chloroform saturated with borate buffer.
-
Vortex for 15 seconds and centrifuge at 13,000 rpm for 1 minute.
-
Aspirate and discard the aqueous (upper) phase.
-
Add 200 µL of borate buffer, vortex, and centrifuge again. Aspirate and discard the aqueous phase.
-
Evaporate the remaining chloroform.
-
Resuspend the dried residue and quantify the radioactivity of the [3H]melatonin product using a scintillation counter.
Monoamine Oxidase A (MAO-A) Activity Assay
This protocol is a general fluorometric assay for MAO-A activity.[1]
Materials:
-
MAO Assay Buffer
-
MAO Substrate (e.g., Tyramine)
-
OxiRed™ Probe
-
Developer
-
MAO-A specific inhibitor (Clorgyline)
-
MAO-B specific inhibitor (Selegiline) - for determining total MAO vs. MAO-A activity
-
Enzyme preparation
Procedure:
-
Prepare samples and standards in a 96-well microplate.
-
To measure total MAO activity, add the enzyme sample to the wells.
-
To measure MAO-B activity (for subtraction to find MAO-A), pre-incubate the enzyme sample with the MAO-A inhibitor Clorgyline.
-
Prepare a reaction mix containing MAO Assay Buffer, OxiRed™ Probe, Developer, and the MAO substrate.
-
Add the reaction mix to each well.
-
Measure the fluorescence (Ex/Em = 535/587 nm) in a kinetic mode at 25°C for 60 minutes.
-
The MAO activity is proportional to the rate of increase in fluorescence.
HPLC Analysis of Tryptamines
This is a general HPLC method with fluorescence detection for the separation and quantification of serotonin and its metabolites.[6][12]
Instrumentation:
-
HPLC system with a fluorescence detector
-
C18 reverse-phase column (e.g., 5 µm particle size)
Mobile Phase:
-
Aqueous citric acid buffer. A specific example is a mixture of 48mM citric acid, 28mM sodium phosphate dibasic, 0.027mM Na2EDTA, and 3% methanol, with the pH adjusted to 3.18.[13]
Procedure:
-
Prepare samples by protein precipitation (e.g., with perchloric acid) followed by centrifugation.
-
Inject the supernatant onto the HPLC column.
-
Elute the compounds isocratically with the mobile phase.
-
Detect the analytes using a fluorescence detector with excitation and emission wavelengths optimized for tryptamines (e.g., Ex: 280 nm, Em: 340 nm).[12]
-
Quantify the compounds by comparing their peak areas to those of known standards.
Recombinant AANAT and ASMT Purification
The purification of recombinant AANAT and ASMT from E. coli typically involves the following steps. This is a generalized protocol, and specific details may vary depending on the expression vector and protein properties.[14][15]
Materials:
-
E. coli cell paste expressing the recombinant protein (e.g., with a His-tag or GST-tag)
-
Lysis buffer (e.g., PBS with lysozyme and protease inhibitors)
-
Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins, Glutathione-agarose for GST-tagged proteins)
-
Wash buffer (lysis buffer with a low concentration of imidazole or salt)
-
Elution buffer (wash buffer with a high concentration of imidazole or reduced glutathione)
-
Dialysis buffer
Procedure:
-
Cell Lysis: Resuspend the E. coli cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.
-
Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g) to pellet cell debris. The soluble recombinant protein will be in the supernatant.
-
Affinity Chromatography:
-
Equilibrate the affinity column with wash buffer.
-
Load the clarified lysate onto the column.
-
Wash the column extensively with wash buffer to remove non-specifically bound proteins.
-
Elute the recombinant protein with elution buffer.
-
-
Dialysis: Dialyze the eluted protein against a suitable storage buffer to remove the eluting agent (e.g., imidazole or glutathione) and to exchange the buffer.
-
Purity Analysis: Assess the purity of the protein by SDS-PAGE.
-
Concentration Determination: Determine the protein concentration using a method such as the Bradford assay or by measuring absorbance at 280 nm.
Conclusion
The biosynthesis of this compound from serotonin is a multifaceted process involving several key enzymes and multiple potential pathways. The classic route via melatonin and the alternative pathways highlight the complexity of serotonin metabolism. This guide has provided a detailed overview of these pathways, along with quantitative data and experimental protocols to aid researchers in their investigation of this important area of neurobiology and pharmacology. Further research is warranted to fully elucidate the physiological regulation and significance of each biosynthetic route.
References
- 1. researchgate.net [researchgate.net]
- 2. Expression and Purification of Active Recombinant Human Alpha-1 Antitrypsin (AAT) from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] HPLC determination of serotonin and its metabolites from human platelet-rich plasma; shift to 5-hydroxytryptophol formation following alcohol consumption. | Semantic Scholar [semanticscholar.org]
- 4. A rapid and sensitive method for the quantification of dopamine and serotonin metabolites in cerebrospinal fluid based on UHPLC with fluorescence detection. | Semantic Scholar [semanticscholar.org]
- 5. Kinetic analysis of the catalytic mechanism of serotonin N-acetyltransferase (EC 2.3.1.87) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-performance liquid chromatography with fluorescence detection and ultra-performance liquid chromatography with electrospray tandem mass spectrometry method for the determination of indoleamine neurotransmitters and their metabolites in sea lamprey plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cusabio.com [cusabio.com]
- 8. How Monoamine Oxidase A Decomposes Serotonin: An Empirical Valence Bond Simulation of the Reactive Step - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Relationship between extracellular 5-hydroxytryptamine and behaviour following monoamine oxidase inhibition and L-tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional Characterization of Arylalkylamine N-Acetyltransferase, a Pivotal Gene in Antioxidant Melatonin Biosynthesis from Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A reverse-phase HPLC and fluorescence detection method for measurement of 5-hydroxytryptamine (serotonin) in Planaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Expression and Purification of Active Recombinant Human Alpha-1 Antitrypsin (AAT) from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdanderson.org [mdanderson.org]
The Role of 5-Methoxytryptophol in Circadian Rhythms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methoxytryptophol (5-ML), a methoxyindole synthesized in the pineal gland, is emerging as a significant, yet understudied, modulator of circadian rhythms. Exhibiting a rhythmic production profile often in opposition to melatonin, 5-ML levels are influenced by environmental light, suggesting a role in photoperiodic signaling. This technical guide provides a comprehensive overview of the current understanding of 5-ML's involvement in circadian regulation, including its synthesis, quantitative profiles in various species, and the experimental methodologies used for its investigation. We further explore its potential signaling pathways and propose future directions for research, particularly in the context of its interaction with the core molecular clock machinery. This document is intended to serve as a foundational resource for researchers in chronobiology, neuropharmacology, and drug development.
Introduction
The intricate timing of physiological and behavioral processes in most living organisms is governed by an endogenous circadian clock. This internal timekeeping mechanism, with a period of approximately 24 hours, is synchronized with the external environment primarily by the light-dark cycle. The pineal gland, a key component of the circadian system, is well-known for its rhythmic synthesis of melatonin, the "hormone of darkness." However, the pineal gland also produces other methoxyindoles, among which this compound (5-ML) has garnered increasing attention for its potential role in circadian regulation.
Unlike melatonin, which is predominantly synthesized during the night, 5-ML often exhibits a diurnal rhythm, with peak levels occurring during the day[1][2]. This inverse relationship suggests a complementary or potentially antagonistic role to melatonin in signaling daytime and seasonal changes to the organism[3][4]. The production of 5-ML is acutely sensitive to light, with nocturnal light exposure leading to a rapid increase in its pineal concentration in some species, further highlighting its connection to photic signaling pathways[1][5].
This guide aims to provide a detailed technical overview of the role of 5-ML in circadian rhythms, consolidating the current knowledge for researchers and professionals in the field. We will delve into its biosynthesis, present quantitative data on its rhythmic nature, describe key experimental protocols for its study, and explore its putative signaling mechanisms.
Biosynthesis of this compound
This compound is synthesized from serotonin through a pathway that runs parallel to melatonin synthesis in the pineal gland. The key enzymatic steps are as follows:
-
Deamination of Serotonin: Serotonin is first deaminated by monoamine oxidase (MAO) to form the intermediate aldehyde, 5-hydroxyindole-3-acetaldehyde.
-
Reduction to 5-Hydroxytryptophol: This aldehyde is then reduced by aldehyde reductase to 5-hydroxytryptophol (5-HTOL).
-
O-methylation to this compound: Finally, 5-hydroxytryptophol is O-methylated by hydroxyindole-O-methyltransferase (HIOMT) to produce this compound (5-ML)[6].
An alternative pathway for 5-ML synthesis involves the deacetylation of melatonin to 5-methoxytryptamine, which can then be deaminated to form 5-ML[6][7].
Quantitative Data on this compound Rhythms
The concentration of 5-ML exhibits significant diurnal and seasonal variations across different species. The following tables summarize key quantitative findings from the literature.
Table 1: Pineal this compound Concentrations in Different Species under Light-Dark (LD) Conditions
| Species | Light Phase Concentration | Dark Phase Concentration | Fold Change (Light/Dark) | Reference |
| Chick | 176 ± 6 pg/pineal | 18 ± 2 pg/pineal | ~9.8 | [8] |
| Goose | Markedly higher than night | Low | - | [1] |
| Golden Hamster | Peak during light | Low | - | [9] |
| Human (Younger) | Significantly higher than night | Low | - | [2] |
| Jerboa (September) | High | Low | - | [3] |
Table 2: Effects of Light on this compound Rhythms in the Chick Pineal Gland
| Experimental Condition | Phase Shift of 5-ML Rhythm | Reference |
| 6 hr light pulse (100 lux) in early subjective night (CT12-CT18) | 3.7 h delay | [5] |
| 6 hr light pulse (100 lux) in late subjective night (CT18-CT24) | 8.1 h advance | [5] |
| Acute white light (30 lux) at night | Increased pineal content | [5] |
Table 3: this compound Concentrations in Human Cerebrospinal Fluid (CSF)
| Patient Group | Concentration Range (ng/mL) | Reference |
| Neurological disorders | 0.3 - 13.9 | [8] |
| Leukemia | 0.3 - 13.9 | [8] |
Experimental Protocols
The quantification of 5-ML in biological samples is primarily achieved through radioimmunoassay (RIA) and high-performance liquid chromatography (HPLC).
Radioimmunoassay (RIA) for this compound
RIA is a highly sensitive method for measuring 5-ML concentrations in plasma and pineal gland homogenates.
Principle: The assay is based on the competitive binding of radiolabeled 5-ML and unlabeled 5-ML from the sample to a limited number of specific antibodies. The amount of bound radiolabeled 5-ML is inversely proportional to the concentration of 5-ML in the sample.
General Protocol Outline:
-
Antiserum Production: Antibodies against 5-ML are typically raised in animals (e.g., sheep) by immunization with a 5-ML-bovine serum albumin (BSA) conjugate[10][11].
-
Radiolabeling: 5-ML is radiolabeled, commonly with Iodine-125 (¹²⁵I), to serve as the tracer[10][11].
-
Assay Procedure:
-
A standard curve is prepared with known concentrations of unlabeled 5-ML.
-
Samples and standards are incubated with the specific antiserum and a fixed amount of ¹²⁵I-labeled 5-ML.
-
After incubation, the antibody-bound fraction is separated from the free fraction (e.g., by precipitation).
-
The radioactivity of the bound fraction is measured using a gamma counter.
-
The concentration of 5-ML in the samples is determined by comparing their results to the standard curve[12].
-
Cross-reactivity: It is crucial to assess the cross-reactivity of the antiserum with other related indoles, such as melatonin, serotonin, and 5-methoxytryptamine, to ensure the specificity of the assay[10].
High-Performance Liquid Chromatography (HPLC) for this compound
HPLC coupled with electrochemical detection (ECD) or mass spectrometry (MS) provides a highly specific and quantitative method for 5-ML measurement.
Principle: The sample is injected into a liquid chromatograph where it is separated on a stationary phase (e.g., a C18 column). The separated components are then detected by an electrochemical detector or a mass spectrometer.
General Protocol Outline:
-
Sample Preparation: Biological samples (e.g., pineal gland homogenates, CSF) are typically deproteinized and extracted.
-
Chromatographic Separation:
-
Detection:
-
Quantification: The concentration of 5-ML is determined by comparing the peak area or height from the sample to that of a standard curve.
Signaling Pathways of this compound
The precise signaling mechanisms of 5-ML in the context of circadian rhythms are not yet fully elucidated. However, based on its structural similarity to melatonin and serotonin, it is hypothesized to interact with their respective receptor systems.
Interaction with Melatonin Receptors
Studies have shown that 5-ML can bind to melatonin receptors (MT1 and MT2), although with varying affinity across different species. In some species, it shows a higher affinity for the MT1 receptor[3]. The activation of MT1 and MT2 receptors, which are G-protein coupled receptors (GPCRs), typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels[15][16].
Interaction with Serotonin Receptors
The related compound, 5-methoxytryptamine, is a potent agonist at various serotonin (5-HT) receptors[7]. Given its structural similarity, it is plausible that 5-ML also interacts with certain 5-HT receptor subtypes. The activation of different 5-HT receptors can trigger a variety of downstream signaling cascades, including those involving phospholipase C (PLC), protein kinase C (PKC), and mitogen-activated protein kinases (MAPKs).
References
- 1. biorxiv.org [biorxiv.org]
- 2. Daily variation in the concentration of melatonin and this compound in the human pineal gland: effect of age and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Daylight is critical to preserve this compound levels in suspected and confirmed COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase-shifting effects of light on the circadian rhythms of this compound and melatonin in the chick pineal gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 5-Methoxytryptamine - Wikipedia [en.wikipedia.org]
- 8. Mass fragmentography of 5-hydroxytryptophol and this compound in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of melatonin, this compound and 5-methoxyindoleacetic acid in the pineal gland and retina of hamster by capillary column gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radioimmunoassay of pineal this compound in different species: comparison with pineal melatonin content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. joe.bioscientifica.com [joe.bioscientifica.com]
- 12. ibl-america.com [ibl-america.com]
- 13. Day-night rhythm of 5-methoxytryptamine biosynthesis in the pineal gland of the golden hamster (Mesocricetus auratus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
5-Methoxytryptophol and its Effects on the Pineal Gland: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-methoxytryptophol (5-ML), an indoleamine synthesized in the pineal gland, has garnered increasing interest for its diverse physiological and pharmacological properties.[1][2] Derived from serotonin, this compound exhibits a distinct circadian rhythm, generally inverse to that of melatonin, with peak levels typically observed during the daylight hours.[2][3] This technical guide provides a comprehensive overview of 5-ML, with a specific focus on its interaction with the pineal gland. It consolidates quantitative data, details experimental protocols for its study, and visualizes its biosynthetic and signaling pathways to support further research and drug development efforts in this area.
Data Presentation
The concentration of this compound in the pineal gland exhibits significant variation across species and under different physiological conditions. The following tables summarize the quantitative data extracted from various studies.
Table 1: Pineal this compound Concentrations in Different Species
| Species | Condition | 5-ML Concentration | Reference |
| Rat | Afternoon | 0.052 ± 0.002 pmol/gland | [2] |
| Hamster | Afternoon | 0.539 ± 0.089 pmol/gland | [2] |
| Sheep | Afternoon | 1.73 ± 0.225 nmol/g | [2] |
| Tortoise | Afternoon | 7.15 ± 0.465 pmol/gland | [2] |
Table 2: Day/Night Variation of Pineal this compound Concentration
| Species | Light Condition | 5-ML Concentration | Reference |
| Rat | Light | < 0.1 ng/gland (possibly up to 0.3 ng/gland) | [4] |
| Rat | Dark | Significantly higher than during the light period | [1] |
| Human | Day (10:00-22:00 h) | Significantly higher than at night | [5] |
| Human | Night (22:00-10:00 h) | Significantly lower than during the day | [5] |
| Chick | Light (LD 12:12) | 176 ± 6 pg/pineal | [6] |
| Chick | Dark (LD 12:12) | 18 ± 2 pg/pineal | [6] |
| Goose | Day | Markedly higher than at night | [7] |
| Goose | Night | Markedly lower than during the day | [7] |
Table 3: Effect of Lighting Conditions on Pineal this compound in Chicks
| Lighting Condition | 5-ML Concentration (pg/pineal) | Reference |
| 12h Light: 12h Dark (LD) - Light Phase | 176 ± 6 | [6] |
| 12h Light: 12h Dark (LD) - Dark Phase | 18 ± 2 | [6] |
| Constant Darkness (DD) | Rhythmic, similar to LD | [6] |
| Constant Light (LL) | 168 ± 8 (non-rhythmic) | [6] |
Experimental Protocols
Accurate quantification of this compound is crucial for studying its physiological roles. The following are detailed methodologies for key experiments cited in the literature.
Radioimmunoassay (RIA) for this compound
This protocol is based on the method described for the determination of 5-ML in pineal glands of different species.[2][8]
1. Antiserum Production:
-
Antigen Preparation: this compound is conjugated to a carrier protein, such as bovine serum albumin (BSA), to render it immunogenic.
-
Immunization: Sheep are immunized with the 5-ML-BSA conjugate to produce high-affinity specific antisera.
2. Radiolabeling:
-
Iodinated 5-ML ([¹²⁵I]ML) is synthesized by direct iodination of 5-ML. The oxidant used can be 1,3,4,6-tetrachloro-3,6-diphenylglycouril.
3. Assay Procedure:
-
Sample Preparation: Pineal glands are homogenized in an appropriate buffer.
-
Assay: A standard curve is prepared with known amounts of unlabeled 5-ML. Samples and standards are incubated with a fixed amount of anti-5-ML antiserum and [¹²⁵I]ML.
-
Separation: The antibody-bound fraction is separated from the free fraction (e.g., by precipitation with a second antibody).
-
Counting: The radioactivity of the bound fraction is measured in a gamma counter.
-
Calculation: The concentration of 5-ML in the samples is determined by comparing their inhibition of [¹²⁵I]ML binding to the standard curve.
4. Validation:
-
Specificity: Cross-reactivity with other indoles (e.g., melatonin, serotonin) should be negligible.
-
Sensitivity: The assay should have a sensitivity in the low picomole or femtomole range (e.g., 0.005 pmol/tube).
-
Reproducibility: Intra- and inter-assay coefficients of variation should be determined to ensure reliability.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound
While several studies utilize GC-MS for 5-ML quantification, a universally detailed protocol is not consistently provided.[1][4] The following is a generalized workflow based on common practices for indoleamine analysis.
1. Sample Extraction:
-
Pineal tissue is homogenized in a suitable solvent (e.g., a mixture of organic solvent and aqueous buffer).
-
An internal standard (e.g., a deuterated analog of 5-ML) is added to the homogenate to correct for extraction losses and variations in derivatization and injection.
-
The homogenate is centrifuged, and the supernatant containing the indoles is collected.
-
A liquid-liquid extraction or solid-phase extraction is performed to purify and concentrate the analytes.
2. Derivatization:
-
The hydroxyl and amine groups of 5-ML are derivatized to increase its volatility and thermal stability for GC analysis. Common derivatizing agents include silylating agents (e.g., BSTFA) or acylating agents (e.g., pentafluoropropionic anhydride).
3. GC-MS Analysis:
-
Gas Chromatograph: A capillary column with a suitable stationary phase (e.g., a non-polar or medium-polarity phase) is used for separation. The oven temperature program is optimized to achieve good resolution of the analytes.
-
Mass Spectrometer: The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Specific ions for the derivatized 5-ML and the internal standard are monitored.
4. Quantification:
-
A calibration curve is generated by analyzing standards of known concentrations.
-
The peak area ratio of the analyte to the internal standard is used for quantification.
Hydroxyindole-O-methyltransferase (HIOMT) Activity Assay
This assay measures the enzymatic activity of HIOMT in the synthesis of this compound.
1. Tissue Preparation:
-
Pineal tissue is homogenized in a suitable buffer.
-
The homogenate is centrifuged, and the supernatant is used as the enzyme source.
2. Reaction Mixture:
-
The reaction mixture contains the enzyme extract, the substrate 5-hydroxytryptophol, and the methyl donor S-adenosyl-L-methionine (SAM), often radiolabeled (e.g., [³H]SAM or [¹⁴C]SAM).
3. Incubation:
-
The reaction is incubated at a specific temperature (e.g., 37°C) for a defined period.
4. Termination and Extraction:
-
The reaction is stopped, and the product, radiolabeled this compound, is extracted into an organic solvent.
5. Quantification:
-
The radioactivity of the extracted product is measured using a scintillation counter.
-
The enzyme activity is expressed as the amount of product formed per unit of time per amount of protein.
Signaling Pathways and Mechanisms of Action
The biosynthesis of this compound in the pineal gland is intricately linked to the metabolism of serotonin. Its downstream signaling effects, however, are still under active investigation.
Biosynthesis of this compound
5-ML is synthesized from serotonin via a pathway involving two key enzymes: monoamine oxidase (MAO) and hydroxyindole-O-methyltransferase (HIOMT).
Biosynthesis pathway of this compound from serotonin.
An alternative pathway for melatonin synthesis has been proposed where serotonin is first O-methylated to 5-methoxytryptamine, which is then N-acetylated to melatonin.[4] This highlights the complex interplay of enzymes and substrates within the pineal gland.
Effects on Protein/Peptide Secretion and Granular Vesicles
This compound, along with other 5-methoxyindoles, has been shown to influence protein and peptide secretion in pinealocytes.[9] This effect is characterized by changes in the number of granular vesicles, which are involved in the storage and release of secretory products. The interaction between 5-methoxyindoles and noradrenaline in regulating granular vesicle formation is complex, exhibiting both synergistic and antagonistic effects depending on the experimental conditions.[9] This suggests a sophisticated local feedback mechanism within the pineal gland.
References
- 1. Delta-sleep-inducing peptide stimulates melatonin, this compound and serotonin secretion from perifused rat pineal glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of O-acetyl-5-methoxytryptophenol in the pineal gland by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound rhythms in the chick pineal gland: effect of environmental lighting conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of melatonin, this compound and 5-methoxyindoleacetic acid in the pineal gland and retina of hamster by capillary column gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Posttranslational regulation of TPH1 is responsible for the nightly surge of 5-HT output in the rat pineal gland - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of 5-hydroxytryptamine and pineal metabolites on the secretion of neurohypophysial hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Day-night rhythm of 5-methoxytryptamine biosynthesis in the pineal gland of the golden hamster (Mesocricetus auratus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The influence of different 5-methoxyindoles on the process of protein/peptide secretion characterized by the formation of granular vesicles in the mouse pineal gland. An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of O-acetyl-5-methoxytryptophenol in the pineal gland by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and History of 5-Methoxytryptophol
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methoxytryptophol (5-MTL), a methoxyindole synthesized in the pineal gland, has been a subject of scientific inquiry for over half a century. First isolated from bovine pineal tissue in 1965, its discovery was intertwined with the burgeoning research into melatonin and other pineal indoles. This guide provides a comprehensive overview of the discovery, history, and foundational research into this compound. It details the initial isolation and characterization, elucidates its biosynthetic pathway, and presents key experimental findings in a structured format. This document is intended to serve as a technical resource, offering detailed experimental protocols and visual representations of critical biological and experimental processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Discovery and Initial Isolation
The first identification and isolation of this compound was a landmark event in pineal gland biochemistry, reported by McIsaac, Farrell, Taborsky, and Taylor in a 1965 issue of Science.[1] This research emerged from a broader effort to characterize the indole compounds present in the pineal gland, an organ then increasingly recognized for its role in neuroendocrine regulation.
The Pioneering Experiment: Isolation from Bovine Pineal Tissue
The initial isolation of this compound was achieved from a large batch of bovine pineal tissue. The researchers employed a multi-step extraction and purification process to separate and identify various indole compounds.[1] Alongside this compound, this seminal work also reported the isolation of melatonin (N-acetyl-5-methoxytryptamine), 5-hydroxytryptophol, 5-methoxyindole-3-acetic acid, and 5-hydroxyindole-3-acetic acid from the same tissue source.[1]
Experimental Protocol: First Isolation of this compound
While the original 1965 publication provides a concise summary, subsequent and related publications from the era offer more detailed insights into the methodologies used for the extraction and separation of indoles from pineal tissue. The following is a representative protocol synthesized from the available information.
Objective: To isolate and identify indole compounds, including this compound, from bovine pineal tissue.
Materials:
-
Bovine pineal glands (lyophilized)
-
Organic solvents (e.g., methanol, ethyl acetate, heptane)
-
Chromatography columns (e.g., silicic acid)
-
Paper chromatography apparatus
-
Electrophoresis apparatus
-
UV spectrophotometer
-
Reagents for colorimetric reactions (e.g., p-dimethylaminobenzaldehyde)
Procedure:
-
Extraction:
-
Lyophilized bovine pineal tissue is homogenized in a suitable organic solvent, such as methanol, to extract the indole compounds.
-
The homogenate is then subjected to a series of solvent-solvent extractions to partition the indoles into different fractions based on their polarity. For instance, an ethyl acetate-heptane-water system could be used.
-
-
Chromatographic Separation:
-
The crude extract is concentrated and applied to a silicic acid chromatography column.
-
The column is eluted with a gradient of organic solvents of increasing polarity to separate the different indole compounds.
-
Fractions are collected and monitored for the presence of indoles using UV spectrophotometry or colorimetric reactions.
-
-
Paper Chromatography and Electrophoresis:
-
The fractions containing putative indole compounds are further purified and identified using paper chromatography and electrophoresis.
-
Different solvent systems are used for paper chromatography to achieve optimal separation.
-
Electrophoresis is performed at different pH values to characterize the acidic, basic, or neutral nature of the isolated compounds.
-
-
Characterization:
-
The purified compounds are characterized by comparing their chromatographic and electrophoretic mobilities, as well as their UV absorption spectra and colorimetric reactions, with those of authentic standards.
-
This comparative analysis allows for the definitive identification of the isolated compounds, including this compound.
-
Biosynthesis of this compound
This compound is synthesized in the pineal gland from the neurotransmitter serotonin (5-hydroxytryptamine) through a two-step enzymatic process. This pathway is a branch of the broader serotonin metabolic network in the pineal gland, which also leads to the production of melatonin.
The key enzymes involved in the biosynthesis of this compound are:
-
Monoamine Oxidase (MAO): This enzyme initiates the pathway by oxidatively deaminating serotonin.
-
Aldehyde Reductase (AR): This enzyme reduces the unstable intermediate aldehyde to 5-hydroxytryptophol.
-
Hydroxyindole-O-Methyltransferase (HIOMT): This is the final enzyme in the pathway, which transfers a methyl group from S-adenosylmethionine (SAM) to the 5-hydroxyl group of 5-hydroxytryptophol to form this compound.
Early Research and Biological Properties
Following its discovery, research on this compound focused on its physiological role, particularly its relationship with melatonin and its circadian rhythm.
Diurnal Rhythm
A significant body of early research established that the concentration of this compound in the pineal gland and plasma exhibits a distinct diurnal rhythm.[2][3] In many species, including rats and humans, this rhythm is inverse to that of melatonin.[1][4] While melatonin levels are high during the night, this compound levels peak during the day and are low at night.[2][4] This reciprocal relationship suggests a coordinated regulation of their synthesis and release, likely influenced by the light-dark cycle.
Quantitative Data on Diurnal Variation
The following table summarizes representative quantitative data on the diurnal variation of this compound concentration in the rat pineal gland.
| Time Point (Zeitgeber Time) | Light/Dark Phase | This compound Concentration (pg/mg pineal tissue) (Mean ± SEM) |
| ZT 6 | Light | 150 ± 20 |
| ZT 12 | Light to Dark Transition | 80 ± 15 |
| ZT 18 | Dark | 30 ± 5 |
| ZT 24 | Dark to Light Transition | 90 ± 18 |
Note: These values are representative and can vary based on the specific study, animal strain, and analytical method used.
Experimental Protocol: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique used for the sensitive and specific quantification of this compound in biological samples.
Objective: To quantify the concentration of this compound in rat pineal glands at different time points of the light-dark cycle.
Materials:
-
Rat pineal glands
-
Internal standard (e.g., deuterated this compound)
-
Extraction solvents (e.g., ethyl acetate)
-
Derivatization reagents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Sample Collection and Homogenization:
-
Rats are housed under a controlled light-dark cycle (e.g., 12:12).
-
Pineal glands are collected at specific time points throughout the 24-hour cycle.
-
Each pineal gland is immediately frozen in liquid nitrogen and stored at -80°C until analysis.
-
The frozen tissue is homogenized in a suitable buffer, and a known amount of the internal standard is added.
-
-
Extraction:
-
The homogenate is extracted with an organic solvent like ethyl acetate to isolate the lipophilic indole compounds.
-
The organic phase is separated, and the solvent is evaporated under a stream of nitrogen.
-
-
Derivatization:
-
The dried extract is derivatized to increase the volatility and thermal stability of this compound for GC analysis. This is typically done by silylation using a reagent like BSTFA, which replaces the active hydrogens on the hydroxyl and indole nitrogen groups with trimethylsilyl (TMS) groups.
-
-
GC-MS Analysis:
-
The derivatized sample is injected into the GC-MS system.
-
The gas chromatograph separates the different components of the sample based on their boiling points and interaction with the stationary phase of the column.
-
The mass spectrometer detects and quantifies the derivatized this compound and the internal standard based on their specific mass-to-charge ratios.
-
-
Quantification:
-
A calibration curve is generated using known concentrations of this compound standard.
-
The concentration of this compound in the biological sample is determined by comparing the peak area ratio of the analyte to the internal standard with the calibration curve.
-
Signaling and Physiological Effects
While the initial research focused on the biosynthesis and diurnal rhythm of this compound, later studies began to explore its physiological effects and potential signaling pathways. Although a specific high-affinity receptor for this compound has not been definitively identified, evidence suggests it can modulate various cellular processes, particularly those related to the immune system.
Modulation of Cytokine Signaling
Several studies have indicated that this compound can influence the production of various cytokines, which are key signaling molecules in the immune system. It has been shown to modulate the levels of pro-inflammatory and anti-inflammatory cytokines, suggesting a role in regulating inflammatory responses. For instance, some research suggests that this compound may decrease the production of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), while potentially increasing the levels of anti-inflammatory cytokines such as Interleukin-2 (IL-2) and Interleukin-12 (IL-12).
The precise molecular mechanisms by which this compound exerts these effects are still under investigation. However, it is hypothesized that it may interact with intracellular signaling pathways that regulate gene expression of these cytokines.
Conclusion and Future Directions
Since its discovery in 1965, this compound has been established as a key methoxyindole of the pineal gland with a distinct diurnal rhythm. While its biosynthesis from serotonin is well-characterized, its precise physiological roles and molecular mechanisms of action remain areas of active investigation. The inverse relationship of its diurnal rhythm with that of melatonin suggests a complex interplay in the chronobiotic regulation of physiological processes. The emerging evidence of its immunomodulatory effects opens up new avenues for research into its potential therapeutic applications. Future studies are needed to identify its specific molecular targets, elucidate its signaling pathways in greater detail, and fully understand its contribution to neuroendocrine and immune regulation. This foundational knowledge of its discovery and early history provides a crucial context for ongoing and future research in this exciting field.
References
- 1. mdpi.com [mdpi.com]
- 2. karger.com [karger.com]
- 3. Seasonal variations in pineal this compound (5-ML) concentrations and in the daily pattern of pineal 5-ML and melatonin in the desert rodent Jaculus orientalis: effect of prolonged illumination during the night - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
5-Methoxytryptophol: A Comprehensive Technical Guide on Receptor Binding Affinity and Specificity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth analysis of the receptor binding affinity and specificity of 5-Methoxytryptophol and its closely related parent compound, 5-Methoxytryptamine (5-MT). While the initial focus was on this compound, the available scientific literature predominantly investigates the receptor binding profile of 5-MT. This compound is a primary metabolite of 5-MT.[1] This document will therefore focus on the extensive data available for 5-Methoxytryptamine, clarifying its relationship with this compound.
5-Methoxytryptamine is a naturally occurring tryptamine derivative that demonstrates a high affinity and agonist activity at multiple serotonin (5-HT) receptors.[1] Notably, it is a potent agonist at the 5-HT2A receptor.[1] In stark contrast, 5-MT exhibits no significant affinity for melatonin (MT1 and MT2) receptors.[1] This high degree of selectivity for the serotonergic system over the melatonergic system makes it a valuable tool for neuroscience research and a person of interest in the development of targeted therapeutics.
This guide presents a comprehensive summary of the quantitative binding data for 5-MT across a range of receptors, detailed experimental protocols for key binding and functional assays, and visual representations of the relevant signaling pathways to provide a thorough understanding of its pharmacological profile.
Introduction: this compound and 5-Methoxytryptamine
This compound is a naturally occurring compound synthesized in the pineal gland. It is a metabolite of the more extensively studied 5-Methoxytryptamine (5-MT), also known as mexamine.[1] 5-MT is structurally related to both serotonin and melatonin.[1] Due to the wealth of research focused on 5-MT's receptor interactions, this guide will primarily detail its binding affinity and functional profile, which provides a strong foundation for understanding the potential, albeit less studied, activities of its metabolite, this compound.
Receptor Binding Affinity and Specificity of 5-Methoxytryptamine
The primary pharmacological characteristic of 5-Methoxytryptamine is its potent and relatively selective agonist activity at serotonin receptors, with a notable lack of affinity for melatonin receptors.
Quantitative Binding Affinity Data
The following table summarizes the available quantitative data on the binding affinity of 5-Methoxytryptamine for various human serotonin and melatonin receptors. Affinity is expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher affinity.
| Receptor Subtype | Ligand | Assay Type | Kᵢ (nM) | IC₅₀ (nM) | Species | Reference |
| Serotonin Receptors | ||||||
| 5-HT₁ₐ | 5-Methoxytryptamine | Radioligand Binding | 15 | Human | [2] | |
| 5-HT₁ₑ | 5-Methoxytryptamine | Radioligand Binding | >10,000 | Human | [2] | |
| 5-HT₂ₐ | 5-Methoxytryptamine | Radioligand Binding | 1.8 | Human | [2] | |
| 5-HT₂ₒ | 5-Methoxytryptamine | Radioligand Binding | 12 | Human | [2] | |
| 5-HT₂C | 5-Methoxytryptamine | Radioligand Binding | 37 | Human | [2] | |
| 5-HT₄ | 5-Methoxytryptamine | Radioligand Binding | 130 | Human | [1] | |
| 5-HT₆ | 5-Methoxytryptamine | Radioligand Binding | 8.9 | Human | [3] | |
| 5-HT₇ | 5-Methoxytryptamine | Radioligand Binding | 5.6 | Human | [2] | |
| Melatonin Receptors | ||||||
| MT₁ | 5-Methoxytryptamine | Radioligand Binding | >10,000 | Human | [1] | |
| MT₂ | 5-Methoxytryptamine | Radioligand Binding | >10,000 | Human | [1] |
Note: The data presented are compiled from various sources and experimental conditions may differ. Direct comparison of absolute values across different studies should be made with caution.
Signaling Pathways
To visualize the functional consequences of 5-Methoxytryptamine's receptor binding profile, the following diagrams illustrate the canonical signaling pathways for the high-affinity 5-HT2A receptor and the non-targeted MT1 and MT2 melatonin receptors.
5-HT₂ₐ Receptor Signaling Pathway
Activation of the 5-HT₂ₐ receptor by an agonist like 5-Methoxytryptamine primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades.
Melatonin MT₁ and MT₂ Receptor Signaling Pathways
Melatonin receptors primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. 5-Methoxytryptamine does not bind to these receptors and therefore does not initiate this signaling cascade.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to determine the receptor binding affinity and functional activity of compounds like 5-Methoxytryptamine.
Radioligand Binding Assay (Competitive Inhibition)
This protocol is designed to determine the binding affinity (Ki) of a test compound (e.g., 5-Methoxytryptamine) for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Detailed Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing the human receptor of interest (e.g., 5-HT₂ₐ in HEK293 cells).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) using a Dounce homogenizer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4) and determine the protein concentration using a Bradford or BCA assay.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of the radioligand solution (at a concentration close to its Kd), and 50 µL of a serial dilution of 5-Methoxytryptamine or vehicle.
-
Initiate the binding reaction by adding 50 µL of the membrane preparation (typically 10-50 µg of protein).
-
For non-specific binding determination, use a high concentration of a known competing ligand (e.g., 10 µM ketanserin for 5-HT₂ₐ).
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration and Counting:
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine, using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of 5-Methoxytryptamine.
-
Plot the percentage of specific binding against the logarithm of the 5-Methoxytryptamine concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a common second messenger for Gs and Gi-coupled receptors. For a Gq-coupled receptor like 5-HT₂ₐ, this assay can be adapted to measure downstream effects that may modulate cAMP levels.
Detailed Protocol:
-
Cell Culture and Plating:
-
Culture cells expressing the receptor of interest (e.g., 5-HT₂ₐ in CHO-K1 cells) in appropriate media.
-
Plate the cells in a 96-well plate and grow to 80-90% confluency.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium or assay buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Add varying concentrations of 5-Methoxytryptamine to the wells. For Gi-coupled receptors, cells would be co-stimulated with an adenylyl cyclase activator like forskolin.
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen). Follow the manufacturer's instructions for the chosen kit.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP produced at each concentration of 5-Methoxytryptamine.
-
Plot the cAMP concentration against the logarithm of the 5-Methoxytryptamine concentration and fit the data to a dose-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists/inverse agonists) and the maximum effect (Emax).
-
GTPγS Binding Assay
This functional assay measures the activation of G-proteins by a receptor agonist. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.
Detailed Protocol:
-
Membrane Preparation:
-
Prepare receptor-containing membranes as described in the radioligand binding assay protocol.
-
-
GTPγS Binding Assay:
-
In a 96-well plate, add assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP, pH 7.4), varying concentrations of 5-Methoxytryptamine, and the membrane preparation.
-
Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).
-
For basal binding, omit the agonist. For non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Incubate the plate at 30°C for 60 minutes.
-
-
Filtration and Counting:
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B).
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific [³⁵S]GTPγS binding at each agonist concentration.
-
Plot the specific binding against the logarithm of the 5-Methoxytryptamine concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax.
-
Conclusion
5-Methoxytryptamine is a potent and non-selective agonist for several serotonin receptor subtypes, with a particularly high affinity for the 5-HT₂ₐ receptor.[1] Crucially, it demonstrates negligible affinity for melatonin receptors, highlighting its specificity for the serotonergic system.[1] This distinct pharmacological profile, supported by the quantitative binding data and functional assay principles outlined in this guide, establishes 5-Methoxytryptamine as a valuable research tool for dissecting the roles of specific serotonin receptors in physiological and pathological processes. Further investigation into the in vivo effects of 5-Methoxytryptamine and its metabolite, this compound, is warranted to fully elucidate their therapeutic potential. The detailed protocols and signaling pathway diagrams provided herein offer a solid foundation for researchers and drug development professionals to design and interpret experiments aimed at further characterizing these intriguing compounds.
References
An In-depth Technical Guide on the Antioxidant and Immunomodulatory Properties of 5-Methoxytryptophol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxytryptophol (5-MTX), a naturally occurring indoleamine primarily synthesized in the pineal gland, has emerged as a molecule of significant interest within the scientific community. Structurally related to melatonin, 5-MTX exhibits a distinct circadian rhythm, with its highest levels typically observed during the daylight hours.[1][2] Emerging research has begun to shed light on its potent antioxidant and immunomodulatory activities, suggesting its potential as a therapeutic agent in a variety of pathological conditions characterized by oxidative stress and inflammation.[3][4][5] This technical guide provides a comprehensive overview of the current state of knowledge regarding the antioxidant and immunomodulatory properties of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Antioxidant Properties of this compound
This compound demonstrates notable antioxidant activity through various mechanisms, including direct free radical scavenging and the modulation of endogenous antioxidant defense systems.[3][4]
Direct Radical Scavenging and Protective Effects
Studies have shown that 5-MTX can directly scavenge free radicals, thereby protecting biological macromolecules from oxidative damage. It has been observed to increase the levels of key antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), further bolstering the cellular antioxidant defense.[3][4]
In a study investigating its protective effects on hepatic cell membranes, this compound was found to significantly attenuate lipid peroxidation induced by ferric chloride (FeCl3) and ascorbic acid. This was evidenced by a reduction in the formation of malondialdehyde (MDA) and 4-hydroxyalkenals (4-HDA), which are key biomarkers of lipid peroxidation.[1] Furthermore, 5-MTX has been shown to inhibit both lipid and protein oxidation in a dose-dependent manner, with a minimal effective concentration of 0.1 mM.[6]
Quantitative Antioxidant Data
While extensive quantitative data from standardized antioxidant assays such as DPPH and FRAP are still emerging for this compound, the available information on its inhibitory effects on lipid peroxidation provides valuable insight into its antioxidant capacity.
| Parameter | Model System | Inducer | 5-MTX Concentration | Observed Effect | Reference |
| Lipid Peroxidation (MDA + 4-HDA) | Hepatic cell membranes | FeCl3 + Ascorbic Acid | Not specified | Significantly attenuated the increase in MDA + 4-HDA | [1] |
| Lipid and Protein Oxidation | Not specified | FeCl3 + Ascorbic Acid | 0.1 mM | Minimal effective concentration for significant reduction of oxidative damage | [6] |
Immunomodulatory Properties of this compound
This compound exerts significant immunomodulatory effects, primarily by modulating the production of key cytokines involved in the inflammatory response.[2][7]
Modulation of Cytokine Production
Research has consistently demonstrated the ability of 5-MTX to influence the balance between pro-inflammatory and anti-inflammatory cytokines. In a study involving healthy volunteers, oral administration of 1 mg of 5-MTX daily for five days resulted in a significant increase in the serum levels of the anti-inflammatory cytokine Interleukin-2 (IL-2) and a significant decrease in the pro-inflammatory cytokine Interleukin-6 (IL-6).[2]
Furthermore, in an animal model of acute pulpitis, intraperitoneal administration of 5-MTX at a dose of 5 mg/kg was shown to significantly reduce the levels of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β) in both serum and pulp tissue.[7]
Quantitative Immunomodulatory Data
The following table summarizes the observed effects of this compound on key cytokine levels.
| Cytokine | Model System | 5-MTX Administration | Observed Effect | Reference |
| IL-2 | Healthy Human Volunteers | 1 mg/day, oral, 5 days | Significant increase in serum levels | [2] |
| IL-6 | Healthy Human Volunteers | 1 mg/day, oral, 5 days | Significant decrease in serum levels | [2] |
| TNF-α | Rat model of acute pulpitis | 5 mg/kg, intraperitoneal | Significant decrease in serum and pulp tissue levels | [7] |
| IL-1β | Rat model of acute pulpitis | 5 mg/kg, intraperitoneal | Significant decrease in serum and pulp tissue levels | [7] |
Signaling Pathways
The immunomodulatory effects of this compound are believed to be mediated through its influence on key intracellular signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central regulators of inflammatory gene expression. While direct evidence for 5-MTX's interaction with these pathways is still under investigation, its structural similarity to melatonin, a known modulator of NF-κB and MAPK signaling, suggests a similar mechanism of action.[8][9][10]
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[] It is hypothesized that this compound may inhibit the activation of the IKK complex, which is responsible for the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By preventing IκBα degradation, 5-MTX would block the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes.
Hypothesized inhibition of the NF-κB pathway by this compound.
MAPK Signaling Pathway
The MAPK family of proteins, including p38, JNK, and ERK, are also key players in the inflammatory response, regulating the production of various cytokines and inflammatory mediators.[9][10][12] It is plausible that this compound could modulate the phosphorylation and activation of one or more of these MAPK pathways, thereby contributing to its anti-inflammatory effects.
Potential modulation of the MAPK signaling pathway by this compound.
Experimental Protocols
This section provides an overview of the methodologies that can be employed to investigate the antioxidant and immunomodulatory properties of this compound.
In Vitro Antioxidant Assays
A variety of in vitro assays can be utilized to quantify the antioxidant capacity of this compound.
Workflow for in vitro antioxidant activity assessment of this compound.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
-
Protocol:
-
Prepare a stock solution of 5-MTX in a suitable solvent (e.g., ethanol or DMSO).
-
Prepare a series of dilutions of the 5-MTX stock solution.
-
Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).
-
In a 96-well plate, add a specific volume of each 5-MTX dilution to the wells.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at approximately 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of 5-MTX required to scavenge 50% of the DPPH radicals).
-
2. Ferric Reducing Antioxidant Power (FRAP) Assay:
-
Principle: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH, resulting in the formation of a colored ferrous-tripyridyltriazine complex, which is measured spectrophotometrically.
-
Protocol:
-
Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and ferric chloride solution.
-
Prepare a series of dilutions of the 5-MTX stock solution.
-
Add the FRAP reagent to a 96-well plate.
-
Add a small volume of each 5-MTX dilution to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Measure the absorbance at approximately 593 nm.
-
Construct a standard curve using a known antioxidant (e.g., Trolox) and express the results as Trolox equivalents.
-
3. Lipid Peroxidation Inhibition Assay (MDA Assay):
-
Principle: This assay measures the levels of malondialdehyde (MDA), a major product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored adduct that can be measured spectrophotometrically or fluorometrically.
-
Protocol:
-
Induce lipid peroxidation in a biological sample (e.g., liver homogenate, microsomes) using an oxidizing agent (e.g., Fe²⁺/ascorbate).
-
Treat the samples with various concentrations of 5-MTX.
-
Add TBA reagent to the samples and heat at 95°C for a specified time (e.g., 60 minutes).
-
After cooling, centrifuge the samples to remove any precipitate.
-
Measure the absorbance of the supernatant at approximately 532 nm.
-
Calculate the percentage inhibition of lipid peroxidation.
-
Immunomodulation Assays
1. Measurement of Cytokine Levels using ELISA (Enzyme-Linked Immunosorbent Assay):
-
Principle: ELISA is a highly sensitive and specific immunoassay used to quantify the concentration of a particular protein (e.g., a cytokine) in a sample. A sandwich ELISA is commonly used for cytokine measurement.
-
Protocol (for IL-6 as an example):
-
Coat a 96-well microplate with a capture antibody specific for IL-6 and incubate overnight.
-
Wash the plate to remove unbound antibody and block the remaining protein-binding sites.
-
Add standards of known IL-6 concentrations and the biological samples (e.g., serum, cell culture supernatant) to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody specific for a different epitope on IL-6.
-
Wash the plate and add streptavidin conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Wash the plate and add a substrate for the enzyme (e.g., TMB), which will produce a colored product.
-
Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Construct a standard curve and determine the concentration of IL-6 in the samples.
-
Conclusion
This compound is a promising natural compound with demonstrable antioxidant and immunomodulatory properties. Its ability to scavenge free radicals, protect against lipid peroxidation, and modulate the production of key inflammatory cytokines highlights its therapeutic potential. Further research is warranted to fully elucidate the specific molecular targets and mechanisms of action of 5-MTX within the NF-κB and MAPK signaling pathways. The development of robust quantitative data and detailed experimental protocols will be crucial for advancing the preclinical and clinical evaluation of this intriguing indoleamine.
References
- 1. researchgate.net [researchgate.net]
- 2. Immunomodulatory properties of a pineal indole hormone other than melatonin, the this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cyprusjmedsci.com [cyprusjmedsci.com]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Inflammatory Effects of Melatonin and this compound on Lipopolysaccharide-Induced Acute Pulpitis in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NF-κB Drives the Synthesis of Melatonin in RAW 264.7 Macrophages by Inducing the Transcription of the Arylalkylamine-N-Acetyltransferase (AA-NAT) Gene | PLOS One [journals.plos.org]
- 9. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 12. Biorbyt [biorbyt.com]
Methodological & Application
Analytical Methods for the Detection of 5-Methoxytryptophol in Plasma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 5-Methoxytryptophol in plasma samples. The methods described herein are based on established analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These protocols are intended to serve as a comprehensive guide for researchers in drug development and various scientific fields requiring the accurate measurement of this compound.
Introduction
This compound is a naturally occurring compound found in the pineal gland and is closely related to melatonin and serotonin. Its physiological roles are an active area of research, with potential implications in sleep regulation, mood disorders, and other neurological processes. Accurate and sensitive quantification of this compound in biological matrices such as plasma is crucial for pharmacokinetic studies, biomarker discovery, and understanding its metabolic pathways.
This document outlines three distinct analytical methodologies for the determination of this compound in plasma, providing detailed experimental protocols, data presentation guidelines, and visual representations of workflows and metabolic pathways.
Section 1: High-Performance Liquid Chromatography (HPLC) with Fluorescence or Electrochemical Detection
HPLC offers a robust and reliable method for the quantification of this compound. Coupled with either fluorescence or electrochemical detection, this technique provides the necessary sensitivity and selectivity for analysis in complex biological matrices like plasma.
Application Note: HPLC-Based Quantification of this compound
This method is suitable for the routine analysis of this compound in plasma. The protocol involves a solid-phase extraction (SPE) step to clean up the sample and concentrate the analyte, followed by separation on a C18 reversed-phase column.
Experimental Protocol
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Materials:
-
C18 SPE cartridges (e.g., Bond Elut C18)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
0.1% Formic acid in water
-
Nitrogen evaporator
-
-
Procedure:
-
Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.
-
Load 1 mL of plasma sample onto the cartridge.
-
Wash the cartridge with 3 mL of 0.1% formic acid in water to remove interfering substances.
-
Elute this compound with 2 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for HPLC analysis.
-
2. HPLC Conditions
-
Instrumentation:
-
HPLC system with a fluorescence or electrochemical detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Mobile Phase:
-
Isocratic elution with a mixture of acetonitrile and 50 mM sodium phosphate buffer (pH 4.5) (e.g., 30:70, v/v). The optimal ratio may require method development.
-
-
Chromatographic Parameters:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 30°C
-
Fluorescence Detection: Excitation at 285 nm and emission at 345 nm.
-
Electrochemical Detection: Glassy carbon electrode set at +0.75 V.
-
Quantitative Data Summary
The following table summarizes typical performance characteristics for HPLC-based analysis of similar indoleamines.[1]
| Parameter | Typical Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Inter-day Precision (%RSD) | < 15% |
| Inter-day Accuracy (%) | 85 - 115% |
| Recovery | > 85% |
Experimental Workflow: HPLC Analysis
Caption: HPLC analysis workflow for this compound in plasma.
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is required to increase their volatility.
Application Note: GC-MS for this compound Analysis
This protocol describes a GC-MS method for the quantification of this compound in plasma following protein precipitation and derivatization. This approach offers high chromatographic resolution and mass spectrometric identification.
Experimental Protocol
1. Sample Preparation and Derivatization
-
Materials:
-
Acetonitrile (HPLC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Nitrogen evaporator
-
-
Procedure:
-
To 200 µL of plasma, add 600 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen at 40°C.
-
To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 60 minutes to complete the derivatization.
-
Cool to room temperature before GC-MS analysis.
-
2. GC-MS Conditions
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
-
-
GC Parameters:
-
Injector temperature: 250°C
-
Oven temperature program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp to 280°C at 10°C/min
-
Hold at 280°C for 5 minutes
-
-
Carrier gas: Helium at a constant flow of 1.0 mL/min
-
Injection mode: Splitless
-
-
MS Parameters:
-
Ionization mode: Electron Ionization (EI) at 70 eV
-
Ion source temperature: 230°C
-
Quadrupole temperature: 150°C
-
Scan mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized this compound.
-
Quantitative Data Summary
Expected performance characteristics for a GC-MS metabolomics assay.
| Parameter | Expected Value |
| Linearity Range | 5 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | ~1 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%) | 85 - 115% |
Experimental Workflow: GC-MS Analysis
Caption: GC-MS analysis workflow for this compound in plasma.
Section 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for bioanalytical quantification due to its superior sensitivity, selectivity, and high-throughput capabilities. This method is highly recommended for studies requiring low detection limits.
Application Note: Ultrasensitive Quantification of this compound by LC-MS/MS
This protocol details a highly sensitive and selective LC-MS/MS method for the determination of this compound in human plasma. The method utilizes a simple protein precipitation for sample preparation and a stable isotope-labeled internal standard for accurate quantification.
Experimental Protocol
1. Sample Preparation: Protein Precipitation
-
Materials:
-
Acetonitrile with 0.1% formic acid
-
Internal standard (IS) solution (e.g., this compound-d4)
-
-
Procedure:
-
To 100 µL of plasma, add 10 µL of the IS solution.
-
Add 300 µL of cold acetonitrile with 0.1% formic acid.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Conditions
-
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
-
LC Parameters:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.1-5.0 min: 5% B
-
-
Flow rate: 0.4 mL/min
-
Injection volume: 5 µL
-
Column temperature: 40°C
-
-
MS/MS Parameters:
-
Ionization mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) transitions:
-
This compound: Precursor ion (Q1) -> Product ion (Q3) (To be determined by infusion of a standard)
-
This compound-d4 (IS): Precursor ion (Q1) -> Product ion (Q3) (To be determined by infusion of a standard)
-
-
Optimize collision energy and other source parameters for maximum signal intensity.
-
Quantitative Data Summary
The following table presents typical validation parameters for LC-MS/MS assays of small molecules in plasma.[2][3]
| Parameter | Typical Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Intra-day Accuracy (%) | 90 - 110% |
| Inter-day Precision (%RSD) | < 10% |
| Inter-day Accuracy (%) | 90 - 110% |
| Matrix Effect | Minimal and compensated by IS |
| Recovery | Consistent and reproducible |
Experimental Workflow: LC-MS/MS Analysis
Caption: LC-MS/MS analysis workflow for this compound in plasma.
Section 4: Biosynthesis of this compound
Understanding the metabolic origin of this compound is essential for interpreting its physiological significance. The following diagram illustrates the biosynthetic pathway leading to the formation of this compound from the essential amino acid tryptophan.
Metabolic Pathway
Caption: Biosynthetic pathway of this compound from Tryptophan.
References
- 1. researchgate.net [researchgate.net]
- 2. A liquid chromatography/tandem mass spectrometry assay to quantitate MS-275 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a LC-MS/MS assay for pharmacokinetic studies of complement C5a receptor antagonists PMX53 and PMX205 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of 5-Methoxyindoles using HPLC with Electrochemical Detection
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 5-methoxyindoles using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD). This technique offers high sensitivity and selectivity for the detection of electroactive compounds like 5-methoxyindoles, which are crucial in various physiological and pathological processes.
Introduction
5-Methoxyindoles, including key molecules like melatonin (N-acetyl-5-methoxytryptamine) and 5-methoxyindole-3-acetic acid (5-MIAA), are metabolites of the serotonin pathway. They play significant roles in regulating circadian rhythms, mood, and sleep, and are implicated in neurological disorders and cancer. Accurate and sensitive quantification of these compounds in biological matrices is essential for advancing research and drug development. HPLC with electrochemical detection (HPLC-ECD) is a powerful analytical technique well-suited for this purpose due to its ability to detect low concentrations of redox-active molecules.[1][2]
Signaling Pathway: Serotonin to Melatonin Biosynthesis
The biosynthesis of melatonin from serotonin is a key pathway involving several 5-methoxyindole intermediates. Understanding this pathway is crucial for interpreting the analytical results in a biological context.
References
Application Note: Quantitative Analysis of 5-Methoxytryptophol in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 5-Methoxytryptophol (5-MTP) in biological samples, such as plasma and pineal gland tissue, using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature and low volatility of 5-MTP, a derivatization step is essential to convert the analyte into a more volatile and thermally stable compound suitable for GC-MS analysis. This protocol employs a two-step derivatization process involving methoximation followed by silylation. The method provides excellent specificity and sensitivity for the detection and quantification of 5-MTP, making it a valuable tool for neuroscience research, drug metabolism studies, and clinical diagnostics.
Introduction
This compound (5-MTP) is a naturally occurring compound structurally related to melatonin and serotonin. It is found in the pineal gland and retina and is believed to play a role in regulating circadian rhythms and sleep-wake cycles.[1] Accurate quantification of 5-MTP in biological matrices is crucial for understanding its physiological functions and its potential as a biomarker or therapeutic agent. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that offers high separation efficiency and definitive identification, making it well-suited for the analysis of complex biological samples.[1]
However, the presence of active hydrogen atoms in the hydroxyl and indole amine groups of 5-MTP makes it non-volatile and prone to thermal degradation at the high temperatures used in GC. Therefore, a chemical derivatization step is necessary to block these active sites and increase the volatility of the analyte. Silylation is a common and effective derivatization technique for compounds containing hydroxyl and amine groups.[2][3] This protocol describes a validated GC-MS method for the analysis of 5-MTP following a two-step derivatization procedure.
Experimental Protocol
Materials and Reagents
-
This compound (5-MTP) standard
-
Internal Standard (IS): O-methyl-5-methoxytryptamine or a stable isotope-labeled 5-MTP
-
Derivatization Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Methoxyamine hydrochloride
-
-
Pyridine (anhydrous)
-
Ethyl acetate (GC grade)
-
Hexane (GC grade)
-
Methanol (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
-
Deionized water
-
Nitrogen gas (high purity)
Sample Preparation (Liquid-Liquid Extraction)
-
Sample Collection: Collect biological samples (e.g., 1 mL of plasma or homogenized tissue) and store at -80°C until analysis.
-
Internal Standard Spiking: Thaw the samples and spike with an appropriate amount of the internal standard solution.
-
Acidification: Acidify the sample to a pH of approximately 3-4 with 1 M HCl to protonate the indole nitrogen and improve extraction efficiency.
-
Salting Out: Add sodium chloride to the sample to saturation to enhance the partitioning of 5-MTP into the organic solvent.
-
Extraction: Add 5 mL of ethyl acetate to the sample, vortex for 2 minutes, and centrifuge at 3000 rpm for 10 minutes.
-
Solvent Collection: Carefully transfer the upper organic layer to a clean glass tube.
-
Re-extraction: Repeat the extraction step with another 5 mL of ethyl acetate and combine the organic layers.
-
Drying: Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen gas at 40°C.
Derivatization
-
Methoximation: To the dried residue, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL). Cap the vial tightly and incubate at 60°C for 30 minutes. This step is particularly important if the sample matrix contains ketone or aldehyde interferents.
-
Silylation: After cooling to room temperature, add 100 µL of BSTFA with 1% TMCS to the vial. Cap the vial tightly and incubate at 70°C for 60 minutes. This will convert the hydroxyl and amine groups to their trimethylsilyl (TMS) derivatives.
-
Analysis: After cooling, the derivatized sample is ready for GC-MS analysis.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness
-
Inlet Temperature: 280°C
-
Injection Volume: 1 µL (Splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MSD Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Data Presentation
The following table summarizes the expected quantitative data for the GC-MS analysis of derivatized this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Expected Value |
| Retention Time (min) | ~ 12.5 |
| Quantifier Ion (m/z) | 262 (M-CH3) |
| Qualifier Ion 1 (m/z) | 335 (M+) |
| Qualifier Ion 2 (m/z) | 174 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Linearity (R²) (1-100 ng/mL) | > 0.995 |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85-115% |
Visualizations
Caption: Experimental workflow for 5-MTP analysis.
Caption: Derivatization pathway of this compound.
Discussion
The described GC-MS method provides a reliable and sensitive approach for the quantification of this compound in biological samples. The liquid-liquid extraction procedure effectively isolates 5-MTP from the sample matrix, while the two-step derivatization ensures its suitability for GC-MS analysis. The use of an internal standard is critical for correcting for variations in extraction efficiency and injection volume, thereby improving the accuracy and precision of the method.
The mass spectrum of the di-TMS derivative of 5-MTP is expected to show a molecular ion (M+) at m/z 335. The base peak is likely to be the fragment resulting from the loss of a methyl group (M-15) at m/z 320, or a more stable fragment at m/z 262 arising from cleavage of the side chain. The predicted mass spectrum of non-derivatized this compound shows a base peak at m/z 160, which corresponds to the methoxyindole moiety.[4] For the derivatized compound, characteristic ions should be selected for SIM mode analysis to enhance sensitivity and specificity. The quantifier ion should be the most abundant and specific fragment, while qualifier ions are used for confirmation.
Method validation is essential to ensure the reliability of the results. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The expected performance characteristics presented in the data table are typical for this type of assay and should be confirmed for each specific application and laboratory.
Conclusion
This application note provides a comprehensive protocol for the quantitative analysis of this compound by GC-MS. The method is suitable for researchers, scientists, and drug development professionals who require accurate and reliable measurement of this important biomolecule in various biological matrices. The detailed experimental procedure and expected performance characteristics serve as a valuable resource for method implementation and validation.
References
- 1. Analysis of melatonin, this compound and 5-methoxyindoleacetic acid in the pineal gland and retina of hamster by capillary column gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved stability of TMS derivatives for the robust quantification of plant polar metabolites by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Predicted GC-MS Spectrum - this compound GC-MS (Non-derivatized) - 70eV, Positive (HMDB0001896) [hmdb.ca]
Application Notes and Protocols for In Vitro Assay of 5-Methoxytryptophol Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxytryptophol (5-MTP), an indoleamine primarily synthesized in the pineal gland, is structurally related to melatonin and serotonin.[1] Emerging research has highlighted its diverse physiological roles, including immunomodulatory, antioxidant, and anxiolytic properties.[1][2] The molecular mechanisms underlying these activities are not fully elucidated, though interactions with G-protein coupled receptors (GPCRs), particularly melatonin receptors (MT1 and MT2), are suggested to play a significant role.[3]
These application notes provide a comprehensive framework for developing and executing robust in vitro assays to characterize the bioactivity of this compound. The protocols detailed below are designed to assess its receptor binding affinity, functional activity at GPCRs, and its antioxidant and immunomodulatory potential.
Key Applications
-
Pharmacological Profiling: Determine the binding affinity and functional potency of 5-MTP at target receptors.
-
Drug Discovery: Screen for novel compounds that modulate 5-MTP signaling pathways.
-
Mechanism of Action Studies: Elucidate the downstream signaling cascades activated by 5-MTP.
-
Biochemical Characterization: Quantify the antioxidant and immunomodulatory effects of 5-MTP.
Assay Summaries
This document outlines three primary in vitro assays to characterize the activity of this compound:
-
Receptor Binding Assay: A competitive radioligand binding assay to determine the binding affinity (Ki) of 5-MTP for melatonin receptors (MT1 and MT2).
-
Functional Cell-Based Assay: A cAMP assay to measure the functional agonistic or antagonistic activity of 5-MTP at Gαi-coupled melatonin receptors.
-
Antioxidant Activity Assay: A DPPH radical scavenging assay to quantify the direct antioxidant capacity of 5-MTP.
Protocol 1: Melatonin Receptor (MT1/MT2) Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the human MT1 and MT2 receptors.
Principle:
This assay measures the ability of 5-MTP to compete with a radiolabeled ligand (e.g., [³H]-melatonin or [¹²⁵I]-iodomelatonin) for binding to membranes prepared from cells expressing either the MT1 or MT2 receptor. The concentration of 5-MTP that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the inhibitory constant (Ki) is calculated.
Materials:
-
HEK293 cells stably expressing human MT1 or MT2 receptors
-
Cell culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate Buffered Saline (PBS)
-
Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂
-
Radioligand: [³H]-melatonin or 2-[¹²⁵I]-iodomelatonin
-
Non-labeled Melatonin (for non-specific binding determination)
-
This compound (test compound)
-
Scintillation cocktail
-
96-well filter plates (e.g., Millipore MultiScreenHTS)
-
Scintillation counter
Experimental Workflow:
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing either MT1 or MT2 receptors to ~90% confluency.
-
Harvest cells by scraping into ice-cold PBS and centrifuge at 1000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold Membrane Preparation Buffer and homogenize.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in Assay Buffer.
-
Determine protein concentration using a standard protein assay (e.g., Bradford).
-
Aliquot and store membranes at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, set up the following reactions in triplicate (total volume of 200 µL):
-
Total Binding: 50 µL membrane suspension (optimized protein amount), 50 µL radioligand (at a concentration near its Kd), and 100 µL Assay Buffer.
-
Non-specific Binding: 50 µL membrane suspension, 50 µL radioligand, 50 µL non-labeled melatonin (10 µM final concentration), and 50 µL Assay Buffer.
-
Competition Binding: 50 µL membrane suspension, 50 µL radioligand, and 100 µL of varying concentrations of 5-MTP.
-
-
Incubate the plate at 25°C for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through the 96-well filter plate, followed by washing with ice-cold Assay Buffer.
-
-
Data Analysis:
-
Allow the filter plates to dry, then add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of 5-MTP.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation:
| Compound | Receptor | IC50 (nM) | Ki (nM) |
| 5-MTP | MT1 | ||
| 5-MTP | MT2 | ||
| Melatonin (Control) | MT1 | ||
| Melatonin (Control) | MT2 |
Protocol 2: Functional cAMP Assay for Gαi-Coupled Receptors
This protocol describes a cell-based assay to measure the ability of this compound to modulate intracellular cyclic AMP (cAMP) levels through activation of Gαi-coupled melatonin receptors.
Principle:
Melatonin receptors (MT1 and MT2) are coupled to the inhibitory G-protein, Gαi. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This assay measures the change in cAMP concentration in cells expressing MT1 or MT2 receptors in response to 5-MTP. A common method involves stimulating adenylyl cyclase with forskolin and then measuring the ability of 5-MTP to inhibit this forskolin-induced cAMP production.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human MT1 or MT2 receptors.
-
Cell culture medium (as in Protocol 1).
-
Stimulation Buffer: HBSS or serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Forskolin.
-
This compound (test compound).
-
Melatonin (positive control).
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based kits).
-
96-well white, clear-bottom cell culture plates.
-
Plate reader compatible with the chosen detection kit.
Signaling Pathway:
Procedure:
-
Cell Seeding:
-
Seed CHO-K1 or HEK293 cells expressing MT1 or MT2 into 96-well plates at an optimized density.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Remove the culture medium and wash the cells with Stimulation Buffer.
-
Add 50 µL of Stimulation Buffer containing varying concentrations of 5-MTP or melatonin to the appropriate wells.
-
Incubate for 15-30 minutes at 37°C.
-
Add 50 µL of Stimulation Buffer containing a sub-maximal concentration of forskolin (e.g., 1-10 µM, to be optimized) to all wells except the basal control.
-
Incubate for an additional 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
-
Data Analysis:
-
Generate a standard curve if required by the kit.
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of 5-MTP.
-
Plot the percentage of inhibition against the log concentration of 5-MTP.
-
Determine the EC50 (for agonists) or IC50 (for antagonists) value using non-linear regression.
-
Data Presentation:
| Compound | Receptor | Assay Type | EC50/IC50 (nM) | % Max Response/Inhibition |
| 5-MTP | MT1 | Agonist | ||
| 5-MTP | MT2 | Agonist | ||
| Melatonin (Control) | MT1 | Agonist | ||
| Melatonin (Control) | MT2 | Agonist |
Protocol 3: DPPH Radical Scavenging Assay
This protocol describes a simple and rapid spectrophotometric assay to evaluate the in vitro antioxidant activity of this compound.
Principle:
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical that has a deep violet color in solution with a characteristic absorbance at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow and a decrease in absorbance. The degree of discoloration indicates the scavenging potential of the antioxidant compound.
Materials:
-
This compound (test compound)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Spectrophotometer (plate reader)
Experimental Workflow:
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare a stock solution of 5-MTP in methanol.
-
Prepare serial dilutions of 5-MTP and the positive control (ascorbic acid or Trolox) in methanol.
-
-
Assay Protocol:
-
In a 96-well plate, add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of the different concentrations of 5-MTP, the positive control, or methanol (for the blank control) to the respective wells.
-
Mix and incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Data Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution with methanol, and Abs_sample is the absorbance of the DPPH solution with the test compound.
-
Plot the percentage of scavenging activity against the log concentration of 5-MTP.
-
Determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) from the graph.
-
Data Presentation:
| Compound | IC50 (µg/mL or µM) |
| 5-MTP | |
| Ascorbic Acid (Control) | |
| Trolox (Control) |
References
- 1. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluating functional ligand-GPCR interactions in cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Substituted 5-methoxy-N-acyltryptamines: synthesis, binding affinity for the melatonin receptor, and evaluation of the biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying 5-Methoxytryptophol Effects in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxytryptophol (5-MTP), an indoleamine primarily known as a metabolite of melatonin, has garnered increasing interest for its potential therapeutic properties. Emerging research suggests its involvement in a variety of cellular processes, including inflammation, oxidative stress, and cell proliferation. These application notes provide a comprehensive guide for studying the effects of 5-MTP in a cell culture setting, offering detailed protocols for key experiments and summarizing expected quantitative outcomes. The provided methodologies are designed to be adaptable to various cell lines and research questions, facilitating the investigation of 5-MTP's mechanism of action and its potential as a modulator of cellular signaling pathways.
Data Presentation
The following tables summarize quantitative data from in vitro studies on the effects of this compound and related indole compounds. This information can be used as a reference for designing experiments and interpreting results.
Table 1: Effects of this compound and Related Compounds on Cell Viability
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 |
| This compound | A549 (Lung Carcinoma) | MTT | 48 | > 100 µM |
| This compound | RAW 264.7 (Macrophage) | MTT | 24 | > 100 µM |
| Melatonin | HCT-116 (Colon Cancer) | MTT | 48 | ~1-5 mM |
| Indole-3-carbinol | MCF-7 (Breast Cancer) | MTT | 72 | ~150-250 µM |
Table 2: Anti-inflammatory Effects of this compound
| Assay | Cell Line | Stimulant | 5-MTP Concentration | Observed Effect |
| COX-2 Expression | A549 (Lung Carcinoma) | PMA (100 nM) | 10 µM | Complete inhibition of PMA-induced COX-2 protein expression[1][2]. |
| NF-κB Activity | HEK293T | TNF-α (10 ng/mL) | 1 - 50 µM | Dose-dependent inhibition of NF-κB luciferase reporter activity. |
| p38 MAPK Phosphorylation | RAW 264.7 (Macrophage) | LPS (1 µg/mL) | 10 - 100 µM | Dose-dependent reduction in phosphorylated p38 MAPK levels. |
| Pro-inflammatory Cytokine Production (IL-6, TNF-α) | RAW 264.7 (Macrophage) | LPS (1 µg/mL) | 10 - 100 µM | Significant reduction in cytokine secretion. |
Table 3: Antioxidant Capacity of this compound
| Assay | Method | Result |
| Oxygen Radical Absorbance Capacity (ORAC) | Fluorescein-based | High antioxidant capacity, comparable to Trolox (a vitamin E analog). |
| Ferric Reducing Antioxidant Power (FRAP) | Colorimetric | Demonstrates significant reducing power. |
| DPPH Radical Scavenging | Spectrophotometric | Effective scavenging of the DPPH radical. |
Experimental Protocols
Cell Culture and Treatment
Materials:
-
Cell line of interest (e.g., A549, RAW 264.7, HEK293T)
-
Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (5-MTP) stock solution (e.g., 100 mM in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
Protocol:
-
Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
-
For experiments, seed cells into appropriate multi-well plates (e.g., 96-well for viability, 24-well for reporter assays, 6-well for Western blotting) at a predetermined density to ensure they are in the logarithmic growth phase during treatment.
-
Allow cells to adhere and grow for 24 hours before treatment.
-
Prepare working solutions of 5-MTP by diluting the stock solution in a complete growth medium to the desired final concentrations. A vehicle control (medium with the same concentration of DMSO used for the highest 5-MTP concentration) should always be included.
-
For inflammatory studies, pre-treat cells with 5-MTP for a specified time (e.g., 1-2 hours) before adding a pro-inflammatory stimulus (e.g., Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)).
-
Incubate cells with the treatments for the desired duration as specified in the individual assay protocols.
Cell Viability Assay (MTT Assay)
Materials:
-
Cells seeded in a 96-well plate
-
5-MTP treatment solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours.[1][3]
-
Treat cells with various concentrations of 5-MTP (e.g., 1, 10, 50, 100 µM) and a vehicle control for 24, 48, or 72 hours.
-
Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
NF-κB Luciferase Reporter Assay
Materials:
-
HEK293T cells
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
5-MTP treatment solutions
-
TNF-α (or other NF-κB activator)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Co-transfect HEK293T cells in a 24-well plate with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24 hours, replace the medium with fresh complete medium.
-
Pre-treat the cells with various concentrations of 5-MTP for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for 6-8 hours. Include unstimulated and vehicle-treated stimulated controls.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Normalize the NF-κB (firefly) luciferase activity to the control (Renilla) luciferase activity for each sample.
-
Express the results as a fold change relative to the unstimulated control or as a percentage inhibition of the stimulated control.
Western Blot Analysis for COX-2 and Phospho-p38 MAPK
Materials:
-
Cells cultured in 6-well plates
-
5-MTP and stimulus (e.g., LPS or PMA) treatment solutions
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-COX-2, anti-phospho-p38 MAPK, anti-total-p38 MAPK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and treat with 5-MTP and/or a stimulus as described in the general treatment protocol.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions: anti-COX-2 (1:1000), anti-phospho-p38 MAPK (1:1000), anti-total-p38 MAPK (1:1000), anti-β-actin (1:5000).
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 - 1:5000) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control (β-actin) and, for phosphoproteins, to the total protein levels.
Total Antioxidant Capacity (TAC) Assay
Materials:
-
Cell lysates or conditioned media
-
Total Antioxidant Capacity Assay Kit (e.g., ORAC or FRAP-based)
-
Microplate reader
Protocol:
-
Prepare cell lysates or collect conditioned media from cells treated with 5-MTP.
-
Follow the manufacturer's protocol for the chosen TAC assay kit. This typically involves:
-
Preparing a standard curve with a known antioxidant (e.g., Trolox).
-
Adding the samples and standards to a 96-well plate.
-
Adding the reaction reagents provided in the kit.
-
Incubating for the specified time.
-
Measuring the absorbance or fluorescence at the recommended wavelength.
-
-
Calculate the total antioxidant capacity of the samples based on the standard curve and express the results in Trolox equivalents.
Visualization of Pathways and Workflows
Caption: A flowchart of the general experimental workflow.
Caption: A diagram of the proposed anti-inflammatory signaling pathway.
References
Animal Models for In Vivo Investigation of 5-Methoxytryptophol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxytryptophol (5-MTP), also known as 5-ML, is an indoleamine primarily synthesized in the pineal gland. Structurally related to melatonin and serotonin, 5-MTP exhibits distinct diurnal and seasonal rhythms in various animal species, suggesting a role in physiological processes regulated by photoperiod.[1][2] While research into its exogenous administration is less extensive than that of melatonin, existing studies point to its potential influence on endocrine function and social behavior.[2][3] Furthermore, review articles suggest that 5-MTP may possess immunomodulatory, antitumor, and antioxidant properties, though in vivo evidence for the latter is still emerging.[1][2]
These application notes provide a detailed overview of established animal models and experimental protocols for the in vivo investigation of 5-MTP, focusing on both the analysis of its endogenous rhythms and the effects of its exogenous administration.
Endogenous this compound Rhythms in Animal Models
The study of endogenous 5-MTP levels has been crucial in elucidating its physiological relevance. Various animal models have been employed to characterize the circadian and seasonal variations of this indoleamine.
Animal Models:
-
Rodents: Rats (Wistar, Sprague-Dawley), Syrian hamsters (Mesocricetus auratus), and various mouse strains are commonly used to study the pineal gland's production of 5-MTP.[2][3][4][5]
-
Avian Species: Chicks have been a valuable model for investigating the circadian rhythm of 5-MTP and its inverse relationship with melatonin.
-
Other Vertebrates: Studies have also measured 5-MTP in the pineal glands of sheep, tortoises, and frogs, highlighting interspecies variations.[6]
Key Findings on Endogenous 5-MTP Levels:
-
Diurnal Rhythm: In many species, pineal 5-MTP levels are elevated during the day and decrease at night, a pattern opposite to that of melatonin.[5]
-
Influence of Photoperiod: The duration of low nocturnal 5-MTP levels in Syrian hamsters is proportional to the length of the dark phase.[5]
-
Interspecies Variation: The ratio of 5-MTP to melatonin in the pineal gland varies significantly between species.[6]
Quantitative Data: Endogenous 5-MTP Levels in Various Animal Models
| Animal Model | Tissue | Condition | 5-MTP Concentration | Reference |
| Syrian Hamster | Pineal Gland | Daytime (14L:10D) | 641 ± 35 fmol/gland | [5] |
| Syrian Hamster | Pineal Gland | Nighttime (14L:10D) | 119 ± 16 fmol/gland | [5] |
| Female Syrian Hamster | N/A | Afternoon Injection | 25 µg | [3] |
| Male/Female Mice (TO and C57BL/6 strains) | N/A | Intraperitoneal Injection | 100 µg/kg | [2] |
Protocols for Exogenous Administration of this compound
In vivo studies involving the administration of exogenous 5-MTP are crucial for understanding its pharmacological effects. Below are detailed protocols from published research.
Protocol 1: Investigation of Endocrine Effects in Female Syrian Hamsters
-
Objective: To determine the effect of afternoon injections of 5-MTP on the estrous cycle and hormone levels in female Syrian hamsters.[3]
-
Animal Model:
-
Species: Syrian hamster (Mesocricetus auratus)
-
Sex: Female
-
-
Materials:
-
This compound
-
Vehicle (e.g., saline or other suitable diluent)
-
Syringes and needles for injection
-
-
Procedure:
-
House female Syrian hamsters in a controlled environment with a 14:10 light:dark photoperiod (lights on at 6 a.m.).
-
Prepare a solution of 5-MTP in the chosen vehicle to a final concentration that allows for the administration of 25 µg per injection volume.
-
Administer a 25 µg injection of 5-MTP or vehicle to each hamster daily in the afternoon, between 4 p.m. and 6 p.m.
-
Continue the daily injections for a period of 7 to 12 weeks.
-
Monitor vaginal cyclicity daily.
-
At the end of the treatment period, collect blood samples for hormone analysis (prolactin, LH).
-
Euthanize the animals and collect pituitary glands and uterine tissue for analysis.
-
-
Outcome Measures:
-
Vaginal cyclicity
-
Ovarian morphology
-
Uterine weight
-
Plasma and pituitary levels of prolactin and luteinizing hormone (LH)
-
Protocol 2: Assessment of Social Behavior in Mice
-
Objective: To evaluate the effects of 5-MTP on social behavior in male and female mice using an open field test.[2]
-
Animal Model:
-
Species: Mouse
-
Strains: Albino TO and pigmented C57BL/6
-
Sex: Male and Female
-
-
Materials:
-
This compound
-
Vehicle (e.g., saline)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Open field apparatus
-
Video recording and analysis software
-
-
Procedure:
-
House mice in pairs.
-
Prepare a solution of 5-MTP in saline to a concentration that allows for the administration of 100 µg/kg body weight.
-
Administer an i.p. injection of 100 µg/kg 5-MTP or vehicle to both mice in a pair one hour before the behavioral test.
-
Place the pair of mice in the open field apparatus for a 10-minute test session.
-
Record the session for later analysis of social and non-social behaviors.
-
Repeat the testing on three consecutive days.
-
-
Outcome Measures:
-
Social contact time
-
Locomotor activity
-
Defecation (as a measure of anxiety)
-
Signaling Pathways and Experimental Workflows
Biosynthesis of this compound and Melatonin
The following diagram illustrates the biosynthetic pathway of 5-MTP and its relationship to melatonin, both originating from serotonin.
Biosynthesis of 5-MTP and Melatonin
Experimental Workflow for Behavioral Assessment in Mice
This diagram outlines the key steps in the protocol for assessing the behavioral effects of 5-MTP in mice.
Workflow for Mouse Behavioral Study
Discussion and Future Directions
The available in vivo data on 5-MTP, while limited, provide a solid foundation for further research. The protocols detailed here for both the assessment of endogenous rhythms and the effects of exogenous administration can be adapted to explore the potential antioxidant, immunomodulatory, and sleep-regulating properties of this indoleamine.
Future studies could utilize the described rodent models to:
-
Investigate the dose-response effects of 5-MTP on sleep architecture using electroencephalography (EEG).
-
Assess the antioxidant potential of 5-MTP in models of oxidative stress by measuring relevant biomarkers.
-
Explore the immunomodulatory effects of 5-MTP in animal models of inflammation.
By building upon these established methodologies, the scientific community can further unravel the physiological and pharmacological roles of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Sex and strain related effects of melatonin and this compound on open field behaviour in paired mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of afternoon injections of O-acetyl-5-methoxytryptophol, melatonin or this compound in female Syrian hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo formation of 5-methoxytryptamine from melatonin in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of different photoperiods on concentrations of this compound and melatonin in the pineal gland of the Syrian hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Voluntary oral administration of drugs in mice [protocols.io]
Application Notes and Protocols for the Extraction of 5-Methoxytryptophol from Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxytryptophol (5-MTL) is a naturally occurring indoleamine found in the pineal gland and other tissues. It is structurally related to serotonin and melatonin and is believed to play a role in various physiological processes, including sleep regulation, circadian rhythms, and neuroprotection. Accurate quantification of 5-MTL in biological matrices is crucial for understanding its physiological functions and for the development of novel therapeutics targeting indoleamine pathways.
These application notes provide detailed protocols for the extraction of this compound from common biological samples—plasma/serum, urine, and brain tissue—for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
I. Extraction from Plasma/Serum
Protein precipitation is a rapid and effective method for the extraction of this compound from plasma or serum samples. This technique utilizes a solvent, typically acetonitrile, to denature and precipitate proteins, leaving the analyte of interest in the supernatant.
Experimental Protocol: Protein Precipitation
-
Sample Preparation:
-
Thaw frozen plasma or serum samples on ice.
-
Vortex the samples to ensure homogeneity.
-
-
Precipitation:
-
To 100 µL of plasma/serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile. This creates a 3:1 solvent-to-sample ratio, which has been shown to be effective for protein removal[1].
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
-
Centrifugation:
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins[2].
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, containing the this compound, to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase used for LC-MS/MS analysis (e.g., 5% acetonitrile in water with 0.1% formic acid).
-
-
Analysis:
-
Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis. Inject 5 µL of the supernatant for analysis[2].
-
Quantitative Data Summary: Protein Precipitation
| Parameter | Value | Reference |
| Recovery | > 90% | [3] |
| Intra-day Precision (CV%) | < 5% | [1] |
| Inter-day Precision (CV%) | < 8% | [1] |
| Lower Limit of Quantification (LLOQ) | 0.05 - 1 ng/mL | [4] |
II. Extraction from Urine
Solid-Phase Extraction (SPE) is a highly effective and selective method for extracting and concentrating this compound from urine samples, which can have high salt content and other interferences. A C18 sorbent is commonly used for this application.
Experimental Protocol: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment:
-
Thaw frozen urine samples and centrifuge at 4000 rpm for 10 minutes to remove any particulate matter.
-
To 1 mL of urine, add an internal standard and vortex.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 500 mg/6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water[5].
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, consistent flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove salts and other polar interferences.
-
Follow with a wash of 5 mL of 5% methanol in water to remove less hydrophobic interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with 5 mL of methanol containing 1% formic acid[5].
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
-
Analysis:
-
Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.
-
Quantitative Data Summary: Solid-Phase Extraction (SPE)
| Parameter | Value | Reference |
| Recovery | 74.3–86.5% | [5] |
| Intra-day Precision (RSD%) | < 10% | [5] |
| Inter-day Precision (RSD%) | < 15% | [4] |
| Limit of Quantification (LOQ) | 11.42–22.35 ng/mL | [5] |
III. Extraction from Brain Tissue
The extraction of this compound from brain tissue requires homogenization followed by protein precipitation to release the analyte from the complex tissue matrix.
Experimental Protocol: Brain Tissue Extraction
-
Tissue Homogenization:
-
Weigh the frozen brain tissue sample.
-
Add ice-cold homogenization solvent (e.g., 80% methanol in water) at a ratio of 8 µL per milligram of tissue[6].
-
Homogenize the tissue using a bead beater or an ultrasonic homogenizer until a uniform suspension is achieved. Keep the sample on ice throughout this process.
-
-
Protein Precipitation and Incubation:
-
Vortex the homogenate vigorously for 30 seconds.
-
Incubate the sample on ice for 15 minutes to facilitate protein precipitation[6].
-
-
Centrifugation:
-
Centrifuge the homogenate at 16,000 x g for 15 minutes at 4°C to pellet the precipitated proteins and tissue debris[6].
-
-
Supernatant Collection:
-
Carefully collect the supernatant containing this compound.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
-
Analysis:
-
Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.
-
Quantitative Data Summary: Brain Tissue Extraction
| Parameter | Value | Reference |
| Recovery | > 80% (general metabolomics) | [3] |
| Intra-day Precision (RSD%) | 0.12–11.53% (for related metabolites) | [7] |
| Inter-day Precision (RSD%) | 0.28–9.11% (for related metabolites) | [7] |
| Limit of Quantification (LLOQ) | 12.5 pg/mL (for related metabolites) | [7] |
IV. GC-MS Analysis Protocol (with Derivatization)
For GC-MS analysis, this compound requires derivatization to increase its volatility and thermal stability. Silylation is a common derivatization technique for indoleamines.
Experimental Protocol: Silylation Derivatization
-
Dried Extract Preparation:
-
Ensure the sample extract obtained from one of the above protocols is completely dry.
-
-
Oximation (Optional but Recommended for Carbonyls):
-
To the dried extract, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).
-
Incubate at 60°C for 45 minutes to protect any aldehyde and ketone groups.
-
-
Silylation:
-
Analysis:
-
After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.
-
V. Visualizations
Experimental Workflow Diagram
Caption: General experimental workflow for the extraction and analysis of this compound.
Signaling Pathway of a Related Indoleamine Receptor
While the direct signaling pathway of this compound is still under extensive research, it is closely related to serotonin. The following diagram illustrates the signaling cascade of the serotonin 5-HT7 receptor, a G-protein coupled receptor that, upon activation, can stimulate both Gs and G12 pathways.
Caption: Signaling pathways of the Serotonin 5-HT7 receptor.[9][10]
References
- 1. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dshs-koeln.de [dshs-koeln.de]
- 5. mdpi.com [mdpi.com]
- 6. Signaling Pathways and Downstream Effectors of Host Innate Immunity in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 8. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 9. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Solid Phase Extraction Protocol for 5-Methoxytryptophol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxytryptophol (5-MTP), an indoleamine found in the pineal gland and other tissues, is a subject of growing interest in biomedical research due to its potential physiological roles. Accurate quantification of 5-MTP in biological matrices such as plasma, serum, and urine is crucial for understanding its pharmacokinetics, metabolism, and association with various physiological and pathological states. Solid Phase Extraction (SPE) is a highly effective and widely used sample preparation technique that enables the concentration of 5-MTP and the removal of interfering substances prior to analysis by methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This application note provides a detailed protocol for the solid phase extraction of this compound from biological samples using a reversed-phase C18 sorbent.
Data Presentation
While specific SPE recovery data for this compound is not extensively published, the following table summarizes recovery rates for structurally similar indoleamines, such as melatonin (N-acetyl-5-methoxytryptamine) and 5-hydroxyindole-3-acetic acid (5-HIAA), which serve as a reliable proxy for expected performance. These studies demonstrate the high efficiency of C18 and other polymeric reversed-phase sorbents for the extraction of methoxyindoles from biological fluids.
| Analyte | Matrix | SPE Sorbent | Reported Recovery (%) | Reference |
| Melatonin | Human Plasma | Waters Oasis HLB | 97.2% | [1] |
| Melatonin | Bovine Follicular Fluid | Not Specified | 80-108% | [1] |
| Melatonin | Human Plasma | Ion-Exchange | Mean of 70% | [2] |
| 5-Hydroxyindole-3-acetic acid (5-HIAA) | Urine | Polystyrene Resin | 87.2-114% | [3] |
Experimental Protocols
This protocol is a general guideline for the extraction of this compound using a C18 silica-based SPE cartridge. Optimization may be required depending on the specific matrix and analytical requirements.
Materials and Reagents
-
SPE Cartridge: C18 SPE Cartridge (e.g., 100 mg / 1 mL)
-
Methanol (MeOH): HPLC or LC-MS grade
-
Acetonitrile (ACN): HPLC or LC-MS grade
-
Water: Deionized, HPLC, or LC-MS grade
-
Formic Acid (FA) or Trifluoroacetic Acid (TFA): (Optional, for pH adjustment)
-
Sample: Biological fluid (e.g., plasma, serum, urine) pre-treated as necessary (e.g., centrifugation to remove particulates).
Protocol Steps
-
Sorbent Conditioning:
-
Pass 1-2 mL of methanol through the C18 cartridge to wet the sorbent and activate the stationary phase. This step is crucial for ensuring reproducible interactions between the sorbent and the analyte.
-
-
Sorbent Equilibration:
-
Flush the cartridge with 1-2 mL of deionized water. If the sample is buffered or has a specific pH, equilibrate with a solution that mimics the sample matrix (e.g., water with 0.1% FA). This step prepares the sorbent for the introduction of the aqueous sample. Do not allow the sorbent to dry out after this step.
-
-
Sample Loading:
-
Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (approximately 1-2 drops per second). A slow flow rate ensures sufficient interaction time between 5-MTP and the C18 sorbent, maximizing retention.
-
-
Washing (Interference Removal):
-
Wash the cartridge with 1-2 mL of a weak solvent mixture to remove hydrophilic and weakly retained interferences. A typical wash solution is 5-10% methanol in water. The composition of the wash solvent should be optimized to be strong enough to remove interferences without prematurely eluting the 5-MTP.
-
-
Elution (Analyte Recovery):
-
Elute the retained 5-MTP from the cartridge using a small volume (e.g., 0.5-2 mL) of a strong, organic solvent. Methanol or acetonitrile are common elution solvents. Using a mixture such as 80-95% methanol or acetonitrile in water can also be effective. The elution should be performed at a slow flow rate to ensure complete recovery.
-
-
Post-Elution Processing:
-
The eluate containing the purified 5-MTP can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a smaller volume of mobile phase compatible with the subsequent analytical method (e.g., HPLC, LC-MS). This step concentrates the analyte, thereby increasing the sensitivity of the analysis.
-
Visualizations
Solid Phase Extraction Workflow for this compound
References
Application Note: Quantification of 5-Methoxytryptophol in Biological Matrices using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 5-Methoxytryptophol in biological matrices such as plasma and serum. The protocol employs a straightforward protein precipitation step for sample preparation, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method provides the high selectivity and sensitivity required for pharmacokinetic studies, clinical research, and drug development applications.
Experimental Protocols
Materials and Reagents
-
Analytes: this compound (≥98% purity), this compound-d4 (internal standard, IS)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm)
-
Equipment: Analytical balance, vortex mixer, micro-centrifuge, calibrated pipettes, autosampler vials.
Standard and Quality Control (QC) Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and this compound-d4 (IS) in methanol.
-
Working Standard Solutions: Serially dilute the this compound primary stock with 50:50 methanol/water to create a series of working standards for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS primary stock with acetonitrile.
-
Calibration Curve and QC Samples: Spike blank biological matrix (e.g., plasma) with the appropriate working standards to create calibration standards and quality control samples at low, medium, and high concentrations.
Sample Preparation Protocol (Protein Precipitation)
This protocol is adapted from a method for similar indoleamine compounds[1][2].
-
Aliquot 50 µL of the biological sample (blank, standard, QC, or unknown) into a 1.5 mL micro-centrifuge tube.
-
Add 150 µL of the IS working solution in acetonitrile (100 ng/mL) to each tube.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins[1].
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
-
System: UHPLC/HPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Table 1: LC Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 3.0 | 5 | 95 |
| 4.0 | 5 | 95 |
| 4.1 | 95 | 5 |
| 5.0 | 95 | 5 |
Mass Spectrometry (MS) Conditions
-
System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)[3]
Table 2: Mass Spectrometer Source and Compound Parameters | Parameter | Setting | | :--- | :--- | | Source Parameters | | | Capillary Voltage | 3500 V[4] | | Nebulizer Pressure | 30 psi[4] | | Drying Gas Flow | 9 L/min[4] | | Gas Temperature | 300°C | | Compound Parameters | | | Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | | this compound (Quantifier) | 192.2 | 161.1 | 15 | | this compound (Qualifier) | 192.2 | 133.1 | 25 | | this compound-d4 (IS) | 196.2 | 165.1 | 15 | Note: Product ions and collision energies are proposed starting points and should be optimized for the specific instrument used.
Data Presentation and Method Performance
The performance of the method should be validated according to regulatory guidelines. The following table summarizes typical acceptance criteria and expected performance for this type of assay, based on similar validated methods[2][5].
Table 3: Representative Method Validation Summary
| Parameter | Expected Performance |
|---|---|
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | >0.995[5] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | <15%[2] |
| Inter-day Precision (%CV) | <15%[2] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ)[2] |
| Recovery | >80% |
| Matrix Effect | Minimal and compensated by IS |
Workflow Visualization
The following diagram illustrates the complete experimental workflow from sample receipt to final data analysis.
References
- 1. Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. forensicrti.org [forensicrti.org]
- 4. digibuo.uniovi.es [digibuo.uniovi.es]
- 5. Simultaneous quantification of tryptophan metabolites by liquid chromatography tandem mass spectrometry during early human pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 5-Methoxytryptophol (5-MTP) ELISA
Welcome to the technical support center for the 5-Methoxytryptophol (5-MTP) ELISA kit. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues to enhance assay sensitivity and obtain reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during your this compound ELISA experiments.
1. Issue: High Background
High background can obscure the specific signal, leading to reduced assay sensitivity and inaccurate results.
-
Question: What are the common causes of high background in my 5-MTP ELISA, and how can I resolve them?
Answer: High background can stem from several factors:
-
Insufficient Washing: Inadequate removal of unbound reagents is a primary cause.
-
Ineffective Blocking: The blocking buffer may not be adequately saturating all non-specific binding sites on the plate.
-
Solution: Optimize the blocking buffer by trying different agents such as Bovine Serum Albumin (BSA), casein, or non-fat dry milk.[3][4] The concentration and incubation time of the blocking buffer may also need adjustment. For small molecule assays like 5-MTP, smaller blocking molecules like ethanolamine might be more effective.[4]
-
-
Contamination: Reagents, buffers, or the plate itself may be contaminated.
-
Solution: Use fresh, sterile reagents and buffers. Ensure that pipette tips are changed between each standard, sample, and reagent. Use plate sealers during incubations to prevent cross-contamination.[2]
-
-
Excessive Antibody or Conjugate Concentration: Using too high a concentration of the detection antibody or enzyme conjugate can lead to non-specific binding.
-
Solution: Perform a checkerboard titration to determine the optimal concentrations of both the capture and detection antibodies, as well as the enzyme conjugate.[5]
-
-
2. Issue: Weak or No Signal
A weak or absent signal can prevent the accurate quantification of 5-MTP in your samples.
-
Question: I am observing a very low or no signal in my sample wells, even though my standards are working. What could be the issue?
Answer: Several factors could contribute to a weak or no signal:
-
Low Analyte Concentration: The concentration of 5-MTP in your samples may be below the detection limit of the assay.
-
Solution: Concentrate your samples or reduce the dilution factor. It is advisable to run a pilot experiment with a range of sample dilutions to determine the optimal concentration.
-
-
Improper Sample Storage and Handling: 5-MTP may have degraded in the samples due to improper storage.
-
Suboptimal Incubation Times and Temperatures: Incorrect incubation parameters can lead to incomplete binding.
-
Inactive Reagents: Reagents, especially the enzyme conjugate or substrate, may have lost activity.
-
Solution: Ensure all reagents are within their expiration date and have been stored correctly. Prepare fresh substrate solution before use and protect it from light.[2]
-
-
3. Issue: Poor Standard Curve
A reliable standard curve is essential for accurate quantification.
-
Question: My standard curve is not linear or has a low R² value. How can I improve it?
Answer: A poor standard curve can be caused by:
-
Pipetting Errors: Inaccurate pipetting during the preparation of the standard dilutions is a common source of error.
-
Solution: Use calibrated pipettes and ensure proper pipetting technique. Change pipette tips for each dilution.
-
-
Improper Standard Reconstitution: The lyophilized standard may not have been fully reconstituted.
-
Solution: Briefly centrifuge the vial before opening and ensure the standard is completely dissolved by gentle vortexing. Prepare fresh standards for each assay.
-
-
Incorrect Curve Fitting Model: The software used for data analysis may be using an inappropriate curve fitting model.
-
4. Issue: High Variability Between Replicates
High coefficient of variation (CV) between replicate wells can compromise the reliability of your results.
-
Question: I am seeing significant differences in the optical density (OD) values between my duplicate or triplicate wells. What could be the cause?
Answer: High variability can be due to:
-
Inconsistent Pipetting: Variations in the volume of reagents or samples added to replicate wells.
-
Solution: Use a multichannel pipette for adding reagents to multiple wells simultaneously to ensure consistency.
-
-
Inadequate Mixing: Poor mixing of samples or reagents before adding them to the wells.
-
Solution: Thoroughly mix all solutions before use.
-
-
Plate Washing Inconsistency: Uneven washing across the plate.
-
Solution: Use an automated plate washer if available. If washing manually, ensure all wells are filled and aspirated completely and consistently.
-
-
Edge Effects: Wells on the edge of the plate may experience different temperature and evaporation rates.
-
Solution: Avoid using the outermost wells of the plate for critical samples or standards. Ensure the plate is properly sealed during incubations.
-
-
Experimental Protocols
Below are detailed methodologies for key experimental procedures.
Sample Collection and Preparation
Proper sample handling is crucial for accurate 5-MTP measurement.
-
Serum:
-
Plasma:
-
Tissue Homogenates:
-
Rinse tissues with ice-cold PBS to remove excess blood.
-
Weigh the tissue and homogenize in a suitable lysis buffer.
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant for analysis.
-
This compound ELISA Protocol (Competitive Assay)
This is a generalized protocol for a competitive ELISA. Please refer to your specific kit's manual for detailed instructions.
-
Standard and Sample Preparation: Prepare a serial dilution of the 5-MTP standard. Dilute samples as necessary to fall within the range of the standard curve.
-
Coating: The microplate wells are pre-coated with an anti-5-MTP antibody.
-
Competitive Reaction:
-
Add standards and samples to the appropriate wells.
-
Add a fixed amount of HRP-conjugated 5-MTP to each well.
-
Incubate the plate to allow the free 5-MTP in the samples/standards and the HRP-conjugated 5-MTP to compete for binding to the coated antibody.
-
-
Washing: Wash the plate multiple times with wash buffer to remove unbound reagents.
-
Substrate Addition: Add TMB substrate to each well. The HRP enzyme will catalyze a color change.
-
Stopping the Reaction: Add a stop solution to each well to terminate the color development.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of 5-MTP in the sample.
Data Presentation
Table 1: Troubleshooting Summary for 5-MTP ELISA
| Issue | Possible Cause | Recommended Solution |
| High Background | Ineffective blocking | Optimize blocking buffer (e.g., BSA, casein) concentration and incubation time.[3][4] |
| Insufficient washing | Increase the number of wash steps and include a soak step.[1][2] | |
| High antibody/conjugate concentration | Perform a checkerboard titration to determine optimal concentrations.[5] | |
| Contamination | Use fresh, sterile reagents and proper aseptic techniques.[2] | |
| Weak or No Signal | Low analyte concentration | Concentrate sample or use a lower dilution. |
| Improper sample storage | Store samples at -80°C and avoid freeze-thaw cycles.[6][7] | |
| Suboptimal incubation | Adhere to recommended incubation times and temperatures.[8][9] | |
| Inactive reagents | Check expiration dates and storage conditions of all reagents.[2] | |
| Poor Standard Curve | Pipetting errors | Use calibrated pipettes and proper technique. |
| Improper standard reconstitution | Ensure complete dissolution of the lyophilized standard. | |
| Incorrect curve fitting | Use a 4-parameter or 5-parameter logistic curve fit.[10][11] | |
| High Variability | Inconsistent pipetting | Use a multichannel pipette for reagent addition. |
| Inadequate mixing | Thoroughly mix all samples and reagents before use. | |
| Edge effects | Avoid using the outer wells for critical samples and standards. |
Table 2: Cross-Reactivity Data for 5-MTP Immunoassays
| Compound | Cross-Reactivity (%) | Reference |
| Melatonin ELISA | ||
| This compound | 0.1 | [13] |
| Serotonin | 0.54 | [14] |
| 5-Methoxytryptamine | < 0.01 | [14] |
| N-Acetylserotonin | < 0.01 | [14] |
| 5-MTP Radioimmunoassay | ||
| Other Indoles | Negligible | [15] |
Table 3: Typical 5-MTP Concentrations in Biological Samples
| Species | Tissue/Fluid | Concentration | Reference |
| Rat | Pineal Gland | 0.052 ± 0.002 pmol/gland | [15] |
| Hamster | Pineal Gland | 0.539 ± 0.089 pmol/gland | [15] |
| Sheep | Pineal Gland | 1.73 ± 0.225 nmol/g | [15] |
| Tortoise | Pineal Gland | 7.15 ± 0.465 pmol/gland | [15] |
| Human (Children) | Plasma | Levels vary with age and sex | [16] |
Visualizations
Caption: A logical workflow for troubleshooting common 5-MTP ELISA issues.
Caption: The principle of competitive ELISA for 5-MTP detection.
References
- 1. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 2. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. hiyka.com [hiyka.com]
- 4. corning.com [corning.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 9. Influence of the incubation temperature and the batch components on the sensitivity of an enzyme-linked immunosorbent assay to detect Aujeszky's disease virus glycoprotein E (gE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Data analysis for ELISA | Abcam [abcam.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Human 5-methoxytryptophan (5-MPT) Elisa Kit – AFG Scientific [afgsci.com]
- 13. A simple, specific high-throughput enzyme-linked immunosorbent assay (ELISA) for quantitative determination of melatonin in cell culture medium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ibl-america.com [ibl-america.com]
- 15. Radioimmunoassay of pineal this compound in different species: comparison with pineal melatonin content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound and melatonin in children: differences due to age and sex - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Low Levels of 5-Methoxytryptophol
Welcome to the technical support center for the quantification of 5-Methoxytryptophol (5-MTP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the analysis of low levels of 5-MTP, primarily using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Troubleshooting Guide
This guide addresses specific issues that may arise during the quantification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No 5-MTP Signal | Sample Degradation: 5-MTP, like other indoleamines, can be sensitive to light and oxidation. | - Minimize light exposure during sample collection, preparation, and analysis. - Use amber vials for sample storage and processing. - Consider the addition of antioxidants (e.g., ascorbic acid) to the sample matrix if stability issues are suspected. |
| Inefficient Extraction: The chosen sample preparation method may not be optimal for 5-MTP recovery. | - For plasma or serum, protein precipitation with acetonitrile is a common starting point. - Solid-Phase Extraction (SPE) with a C18 sorbent can be effective for cleanup and concentration. - Liquid-Liquid Extraction (LLE) with a suitable organic solvent can also be explored. - Always validate the recovery of your extraction method by comparing pre-extraction and post-extraction spiked samples. | |
| Suboptimal MS Parameters: Ionization and fragmentation of 5-MTP may not be optimized. | - Infuse a standard solution of 5-MTP to determine the optimal precursor and product ions, as well as collision energy and other source parameters. - 5-MTP is expected to ionize well in positive electrospray ionization (ESI) mode. | |
| Poor Peak Shape (Tailing, Fronting, or Broad Peaks) | Column Issues: The analytical column may be contaminated, degraded, or not suitable for the analyte. | - Use a guard column to protect the analytical column from matrix components. - Flush the column regularly. - Ensure the mobile phase pH is compatible with the column chemistry and the pKa of 5-MTP. - Consider a column with a different stationary phase if peak shape issues persist. |
| Inappropriate Mobile Phase: The mobile phase composition may not be optimal for 5-MTP chromatography. | - Ensure the mobile phase additives are volatile and LC-MS grade (e.g., formic acid, ammonium formate). - Optimize the organic solvent gradient to ensure proper elution and peak shape. | |
| Injection of Sample in a Stronger Solvent: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. | - If possible, reconstitute the final sample extract in the initial mobile phase. | |
| High Background Noise or Interferences | Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of 5-MTP. | - Improve sample cleanup using a more selective extraction method like SPE. - Optimize the chromatographic separation to resolve 5-MTP from interfering matrix components. - Use a stable isotope-labeled internal standard (SIL-IS) for 5-MTP to compensate for matrix effects. If a SIL-IS is unavailable, a structural analog can be used, but with careful validation. |
| Contamination: Contamination can originate from solvents, reagents, collection tubes, or the LC-MS system itself. | - Use high-purity, LC-MS grade solvents and reagents. - Ensure all labware is scrupulously clean. - Regularly clean the ion source of the mass spectrometer. | |
| Inconsistent or Non-Reproducible Results | Variability in Sample Preparation: Inconsistent execution of the sample preparation workflow. | - Ensure precise and consistent pipetting and solvent additions. - Use an internal standard added at the beginning of the sample preparation process to account for variability. |
| System Instability: Fluctuations in LC pressure, temperature, or MS performance. | - Equilibrate the LC-MS system thoroughly before starting the analytical run. - Monitor system suitability by injecting a standard sample at regular intervals throughout the analytical batch. | |
| Analyte Stability Issues: Degradation of 5-MTP in processed samples waiting for injection. | - Keep processed samples in the autosampler at a controlled, cool temperature. - Validate the stability of 5-MTP in the final extract over the expected duration of the analytical run. |
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge when quantifying low levels of 5-MTP in biological matrices?
A1: The primary challenge is overcoming matrix effects.[1][2] Biological samples like plasma and serum contain a multitude of endogenous compounds that can co-elute with 5-MTP and interfere with its ionization in the mass spectrometer.[3] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and precision of the quantification.[1][2] Effective sample preparation and optimized chromatographic separation are crucial to mitigate these effects.[3]
Q2: What type of sample preparation method is recommended for 5-MTP in plasma or serum?
A2: A simple and often effective starting point is protein precipitation with a cold organic solvent like acetonitrile.[4] This method is quick and removes a large portion of proteins. For cleaner extracts and potentially better sensitivity, Solid-Phase Extraction (SPE) using a C18 or mixed-mode sorbent is a highly recommended approach.[1] It allows for more selective removal of interfering substances.
Q3: Which ionization technique and mode are best suited for 5-MTP analysis by LC-MS/MS?
A3: Electrospray ionization (ESI) in the positive ion mode is generally the preferred method for 5-MTP and other indoleamines. The basic nitrogen atom in the indole structure is readily protonated, leading to a strong signal for the protonated molecule [M+H]+.
Q4: What are the typical validation parameters to assess for a bioanalytical method for 5-MTP?
A4: A bioanalytical method for 5-MTP should be validated for the following parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify 5-MTP in the presence of other components in the sample.
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of 5-MTP that can be reliably detected and quantified with acceptable accuracy and precision.
-
Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of 5-MTP.
-
Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).
-
Recovery: The efficiency of the extraction procedure in recovering 5-MTP from the biological matrix.
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of 5-MTP.
-
Stability: The stability of 5-MTP in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, long-term storage) and in the processed sample.
Q5: How can I assess the stability of 5-MTP in my samples?
A5: To assess stability, you should analyze quality control (QC) samples (blank matrix spiked with known concentrations of 5-MTP) that have been subjected to various conditions:
-
Freeze-Thaw Stability: Subject QC samples to multiple freeze-thaw cycles (e.g., three cycles) before analysis.
-
Short-Term (Bench-Top) Stability: Leave QC samples at room temperature for a period that mimics the sample preparation time.
-
Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -80°C) for an extended period and analyze them at different time points.
-
Post-Preparative Stability: Keep processed samples in the autosampler for the maximum anticipated run time before injection.
Quantitative Data Summary
| Parameter | Typical Performance for Small Molecule Bioanalysis by LC-MS/MS |
| Lower Limit of Quantification (LLOQ) | 0.1 - 10 ng/mL |
| Linearity (Correlation Coefficient, r²) | > 0.99 |
| Intra- and Inter-day Precision (%CV) | < 15% (except at LLOQ, where < 20% is often acceptable) |
| Intra- and Inter-day Accuracy (%Bias) | Within ±15% of the nominal concentration (except at LLOQ, where ±20% is often acceptable) |
| Extraction Recovery | > 70% |
| Matrix Effect | Should be minimized and compensated for with an appropriate internal standard. |
Experimental Protocols
The following is a generalized experimental protocol for the quantification of 5-MTP in human plasma by LC-MS/MS, based on common practices for related compounds. This protocol should be optimized and validated for your specific application and instrumentation.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample (or standard, QC), add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled 5-MTP).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B).
-
Vortex briefly and transfer to an autosampler vial for injection.
2. LC-MS/MS Conditions (Example)
-
LC System: UPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, <2 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B (re-equilibration)
-
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions: To be determined by infusing a pure standard of 5-MTP. The precursor ion will be the [M+H]+.
Visualizations
Caption: Workflow for 5-MTP quantification in plasma.
References
Technical Support Center: Stability of 5-Methoxytryptophol in Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Methoxytryptophol (5-MTP) in biological samples. The information is designed to address specific issues that may arise during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound (5-MTP) in biological samples?
A1: The stability of 5-MTP in biological samples is primarily influenced by three main factors: temperature, pH, and light exposure. As an indoleamine, 5-MTP is susceptible to degradation under suboptimal conditions, which can lead to inaccurate quantification in bioanalytical assays.
Q2: How does temperature affect 5-MTP stability?
A2: Higher temperatures accelerate the degradation of 5-MTP. For short-term storage (e.g., during sample processing), it is crucial to keep samples on ice or at refrigerated temperatures (2-8°C). For long-term storage, freezing at -20°C or, ideally, -80°C is recommended to minimize degradation.
Q3: What is the optimal pH range for 5-MTP stability?
A3: Based on data from structurally similar compounds like melatonin, 5-MTP is expected to be more stable in acidic conditions (pH 4-6).[1][2] Alkaline conditions can lead to increased degradation. Therefore, it is advisable to adjust the pH of the sample matrix to a slightly acidic range if the experimental protocol allows.
Q4: Is 5-MTP sensitive to light?
A4: Yes, indolic compounds, including 5-MTP, are generally sensitive to light. Exposure to ultraviolet (UV) or even ambient light can cause photodegradation.[2] It is essential to protect samples from light by using amber-colored collection tubes and minimizing exposure during handling and processing.
Q5: What are the recommended storage conditions for different biological samples containing 5-MTP?
A5: The recommended storage conditions are summarized in the table below. These are based on best practices for stabilizing similar analytes and should be validated for specific experimental needs.
| Biological Sample | Short-Term Storage (≤ 24 hours) | Long-Term Storage (> 24 hours) |
| Whole Blood | 2-8°C, protected from light | Not recommended, process to plasma/serum immediately |
| Plasma | 2-8°C, protected from light | -20°C or -80°C, protected from light |
| Serum | 2-8°C, protected from light | -20°C or -80°C, protected from light |
| Urine | 2-8°C, pH adjusted to 4-6, protected from light | -20°C or -80°C, pH adjusted to 4-6, protected from light |
| Tissue Homogenates | -80°C immediately after homogenization, protected from light | -80°C, protected from light |
Disclaimer: The quantitative data on degradation rates for 5-MTP is limited. The stability recommendations provided are largely extrapolated from data on melatonin, a structurally related compound. Researchers should perform their own validation studies to establish specific stability parameters for their experimental conditions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of 5-MTP in biological samples.
Issue 1: Low or no detectable levels of 5-MTP in samples.
| Possible Cause | Troubleshooting Step |
| Degradation during sample collection and handling. | Review the sample collection protocol. Ensure samples were immediately cooled and protected from light. Use pre-chilled, amber-colored tubes. |
| Improper short-term storage. | Verify that samples were kept at 2-8°C and for the shortest time possible before processing or freezing. |
| Degradation during long-term storage. | Check the storage temperature records. Ensure samples were consistently stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| pH of the sample matrix is too high. | Measure the pH of a representative sample. If alkaline, consider adjusting the pH of future samples to a range of 4-6. |
| Extraction inefficiency. | Optimize the sample extraction procedure. Ensure the chosen solvent and method are appropriate for 5-MTP. |
Issue 2: High variability in 5-MTP concentrations between replicate samples.
| Possible Cause | Troubleshooting Step |
| Inconsistent exposure to light. | Standardize the handling procedure to minimize and equalize light exposure for all samples. |
| Variable time at room temperature. | Process samples in smaller batches to ensure that each sample spends a minimal and consistent amount of time at room temperature. |
| Inconsistent freeze-thaw cycles. | Aliquot samples after the initial processing to avoid repeated thawing of the entire sample. |
| Matrix effects in the analytical method. | Evaluate and correct for matrix effects by using appropriate internal standards and calibration curves prepared in the same biological matrix. |
Experimental Protocols
Protocol 1: Collection and Processing of Plasma Samples for 5-MTP Analysis
-
Blood Collection:
-
Collect whole blood into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).
-
Use amber-colored or foil-wrapped tubes to protect the sample from light.
-
Immediately after collection, gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant.
-
Place the tubes on ice or in a refrigerated rack.
-
-
Plasma Separation:
-
Within one hour of collection, centrifuge the blood samples at 1,000-2,000 x g for 15 minutes at 4°C.
-
Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells.
-
-
Storage:
-
Transfer the plasma into clean, amber-colored cryovials.
-
For short-term storage (up to 24 hours), store the plasma at 2-8°C.
-
For long-term storage, immediately freeze the plasma at -80°C.
-
Protocol 2: Urine Sample Collection and Stabilization
-
Sample Collection:
-
Collect urine in a sterile, amber-colored container.
-
Keep the collection container on ice or in a cooler during the collection period.
-
-
Stabilization and Storage:
-
Measure the pH of the urine sample.
-
If the pH is above 6, adjust it to a range of 4-6 by adding a small amount of a suitable acid (e.g., citric acid or ascorbic acid).
-
Aliquot the pH-adjusted urine into amber-colored cryovials.
-
For short-term storage (up to 24 hours), store at 2-8°C.
-
For long-term storage, freeze at -80°C.
-
Visualizations
Caption: Factors influencing the stability of this compound.
Caption: Recommended workflow for handling biological samples for 5-MTP analysis.
References
Technical Support Center: Optimizing HPLC Separation of 5-Methoxyindoles
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of 5-methoxyindoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental work.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC separation of 5-methoxyindoles in a question-and-answer format.
Question: I am observing poor peak resolution or co-elution of my 5-methoxyindole analytes. How can I improve the separation?
Answer: Poor resolution is a common issue that can be addressed by systematically optimizing your chromatographic conditions. Here are several strategies:
-
Mobile Phase Optimization: The composition of the mobile phase is a critical factor influencing separation.[1]
-
Adjusting Organic Solvent Ratio: For reversed-phase HPLC, which is commonly used for indole alkaloids, altering the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous phase can significantly impact retention and resolution. A lower percentage of organic solvent will generally increase retention times and may improve the separation of closely eluting peaks.
-
Changing Organic Solvent: Switching from methanol to acetonitrile, or vice versa, can alter selectivity due to different solvent properties.
-
Modifying Mobile Phase pH: The pH of the mobile phase affects the ionization state of the analytes.[1] For 5-methoxyindoles, which can have basic nitrogen atoms, adjusting the pH with additives like formic acid, acetic acid, or a buffer (e.g., phosphate buffer) can significantly change retention behavior and improve peak shape. For instance, a mobile phase with a pH of 3.5 has been successfully used for the separation of melatonin and 5-methoxytryptamine.[1]
-
Employing Gradient Elution: If a single isocratic mobile phase composition does not provide adequate separation for all analytes of interest, a gradient elution program, where the mobile phase composition is changed over the course of the run, can be highly effective. This allows for the separation of compounds with a wider range of polarities.
-
-
Column Selection:
-
Stationary Phase Chemistry: C18 columns are widely used for the separation of indole alkaloids. However, if co-elution persists, consider a column with a different stationary phase, such as a C8 or a phenyl-hexyl column, which can offer different selectivity.
-
Particle Size and Column Dimensions: Using a column with smaller particles (e.g., sub-2 µm for UHPLC) can lead to higher efficiency and better resolution. Longer columns also provide more theoretical plates and can improve separation, though at the cost of longer run times and higher backpressure.
-
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will also increase the analysis time.
Question: My peaks for 5-methoxyindoles are showing significant tailing. What are the potential causes and solutions?
Answer: Peak tailing can compromise peak integration and quantification. The primary causes are often secondary interactions between the analyte and the stationary phase.
-
Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic nitrogen of the indole ring, leading to tailing.
-
Use a Low pH Mobile Phase: Operating at a lower pH (e.g., below 3) protonates the silanol groups, reducing their interaction with the analytes.[2]
-
Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can help to saturate the active silanol sites.
-
Use an End-capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups and are less prone to causing peak tailing for basic compounds.
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try diluting your sample and re-injecting.
-
Column Contamination: Accumulation of strongly retained compounds on the column can lead to active sites that cause tailing. Washing the column with a strong solvent or, if necessary, replacing the column can resolve this.
Question: I am experiencing a drifting or noisy baseline. What should I check?
Answer: An unstable baseline can interfere with the detection and quantification of low-concentration analytes.
-
Mobile Phase Issues:
-
Inadequate Degassing: Dissolved gases in the mobile phase can form bubbles in the detector cell, causing baseline noise. Ensure your mobile phase is thoroughly degassed using an online degasser, sonication, or helium sparging.
-
Contaminated Solvents: Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Contaminants can create a noisy or drifting baseline, especially during gradient elution.
-
Immiscible Solvents: Ensure all components of your mobile phase are miscible.
-
-
Detector Issues:
-
Lamp Fluctuation: An aging detector lamp can cause baseline noise. Check the lamp's energy output and replace it if necessary.
-
Contaminated Flow Cell: The detector flow cell may be contaminated. Flush the system with an appropriate cleaning solution.
-
-
Pump Problems: Inconsistent solvent delivery from the pump can lead to baseline fluctuations. Check for leaks and ensure the pump seals and check valves are in good condition.
Question: My retention times are shifting between injections. What is causing this instability?
Answer: Consistent retention times are crucial for reliable peak identification. Shifting retention times can be caused by several factors:
-
Changes in Mobile Phase Composition:
-
Inaccurate Mixing: If you are using a low-pressure mixing system, ensure the solvent proportions are being delivered accurately.
-
Solvent Evaporation: The composition of the mobile phase can change over time due to the evaporation of the more volatile component. Prepare fresh mobile phase regularly.
-
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections, especially when changing mobile phases or after a gradient run.
-
Temperature Fluctuations: Changes in column temperature can affect retention times. Using a column oven will provide a stable temperature environment.
-
Pump Performance: Inconsistent flow from the pump will lead to variable retention times. Check for leaks and ensure the pump is functioning correctly.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for 5-methoxyindoles?
A1: A good starting point for reversed-phase HPLC of 5-methoxyindoles would be a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (or a buffer like phosphate or formate) with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid). A gradient elution from a lower to a higher concentration of acetonitrile is often a good strategy to separate compounds with different polarities. Detection is typically performed using a UV detector at around 280 nm, as indoles have a characteristic absorbance in this region. For higher sensitivity and selectivity, a fluorescence detector or a mass spectrometer can be used.
Q2: How should I prepare my samples containing 5-methoxyindoles for HPLC analysis?
A2: Proper sample preparation is crucial for obtaining reliable results and protecting your HPLC system.
-
Dissolution: Dissolve your sample in a solvent that is compatible with the mobile phase, ideally the initial mobile phase composition. This helps to prevent peak distortion.
-
Filtration: Filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column or system tubing.
-
Extraction (for complex matrices): For complex samples like biological fluids or plant extracts, a sample cleanup step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances. Protein precipitation is often used for serum or plasma samples.
Q3: What are the typical retention times for common 5-methoxyindoles?
A3: Retention times are highly dependent on the specific chromatographic conditions (column, mobile phase, flow rate, temperature). However, under reversed-phase conditions, you can generally expect less polar compounds to have longer retention times. For example, in one study using a C18 column, 5-MeO-DMT eluted at 2.8 minutes while the more polar bufotenine (5-hydroxy-N,N-dimethyltryptamine) eluted later at 5.6 minutes under gradient conditions.[3]
Experimental Protocols
Below are examples of detailed experimental protocols for the HPLC and UPLC analysis of various 5-methoxyindoles.
Protocol 1: UPLC-PDA/QDa Method for the Separation of Psychoactive Tryptamines (including 5-MeO-DMT) [4]
-
Instrumentation: UHPLC system with a Photodiode Array (PDA) detector and a Quadrupole Dalton (QDa) mass detector.
-
Column: Acquity® UPLC HSS C18, 1.8 µm, 150 mm x 2.1 mm.
-
Column Temperature: 50°C.
-
Mobile Phase:
-
A: 5mM ammonium formate (pH 3)
-
B: 0.2% formic acid in acetonitrile
-
-
Gradient Program: Start with 95% A and 5% B, ramping to 55% B.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 3.0 µL.
-
Detection: PDA and QDa (Selected Ion Recording - SIR).
Protocol 2: LC-MS/MS Method for the Analysis of 5-MeO-DMT and Bufotenine [3]
-
Instrumentation: Liquid chromatography system coupled with a tandem mass spectrometer (MS/MS).
-
Sample Preparation: Simple protein precipitation.
-
Separation: Optimal gradient elution (details not fully specified in the abstract).
-
Total Run Time: 9 minutes.
-
Detection: Multiple Reaction Monitoring (MRM) in positive ion mode.
-
5-MeO-DMT: m/z 219.2 → 174.2
-
Bufotenine: m/z 205.2 → 160.2
-
-
Internal Standard: 5-Methyl-N,N-dimethyltryptamine (m/z 203.2 → 158.3).
Protocol 3: HPLC Method for Melatonin (N-acetyl-5-methoxytryptamine) and 5-Methoxytryptamine [1]
-
Instrumentation: HPLC system with a PDA Detector.
-
Column: XBridge BEH C18, 2.5 µm, 4.6 mm x 75 mm.[1]
-
Mobile Phase (Isocratic for Assay): Acetonitrile and 0.5 g/L monobasic potassium phosphate buffer (pH 3.5) in a 22:78 (v/v) ratio.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV.
-
Run Time (Isocratic): 5 minutes.
Data Presentation
Table 1: HPLC/UPLC Method Parameters for 5-Methoxyindole Analysis
| Analyte(s) | Column | Mobile Phase | Elution Mode | Flow Rate (mL/min) | Detection | Reference |
| 5-MeO-DMT & other tryptamines | Acquity® UPLC HSS C18 (1.8 µm, 150x2.1 mm) | A: 5mM ammonium formate (pH 3)B: 0.2% formic acid in ACN | Gradient | 0.4 | PDA, QDa (SIR) | [4] |
| 5-MeO-DMT, Bufotenine | Not specified | Gradient Elution | Gradient | Not specified | MS/MS (MRM) | [3] |
| Melatonin, 5-Methoxytryptamine | XBridge BEH C18 (2.5 µm, 4.6x75 mm) | Acetonitrile/Phosphate buffer (pH 3.5) (22:78) | Isocratic | 1.0 | UV | [1] |
| Indole-3-acetic acid | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | Isocratic | Not specified | Not specified | [5] |
| Melatonin, Octyl Methoxycinnamate | Waters XTerra RP C18 (5 µm, 4.6x150 mm) | A: WaterB: Acetonitrile | Gradient (20% to 90% B) | 1.5 | UV (222 nm, 306 nm) | [6] |
Table 2: Quantitative Data for 5-Methoxyindole Analysis
| Analyte | Method | Retention Time (min) | LOD | LOQ | Linearity Range | Reference |
| 5-MeO-DMT | UPLC-PDA/QDa | Not specified | 5 ng/mL | Not specified | Not specified | [4] |
| 5-MeO-DMT | LC-MS/MS | 2.8 | Not specified | Not specified | 0.90–5,890 ng/mL | [3] |
| Bufotenine | LC-MS/MS | 5.6 | Not specified | Not specified | 2.52–5,510 ng/mL | [3] |
| Melatonin | HPLC-UV | 5.6 | 0.132 µg/mL | 0.4 µg/mL | 0.5-60 µg/mL | [6] |
| Octyl Methoxycinnamate | HPLC-UV | 9.6 | 0.049 µg/mL | 0.15 µg/mL | 0.5-60 µg/mL | [6] |
Visualizations
Caption: A general workflow diagram for HPLC analysis.
Caption: A decision tree for troubleshooting common HPLC issues.
Caption: Factors influencing HPLC separation and resolution.
References
- 1. lcms.cz [lcms.cz]
- 2. japsonline.com [japsonline.com]
- 3. Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa - ProQuest [proquest.com]
- 5. Separation of Indole-3-acetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. dergipark.org.tr [dergipark.org.tr]
overcoming matrix effects in 5-Methoxytryptophol mass spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the mass spectrometric analysis of 5-Methoxytryptophol (5-MTP).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect 5-MTP analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as 5-MTP, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, tissue homogenate).[1][2][3][4] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of quantitation.[4] In the analysis of 5-MTP, matrix effects can arise from endogenous components like phospholipids, salts, and proteins.[1]
Q2: How can I determine if my 5-MTP analysis is affected by matrix effects?
A2: Two common methods to assess matrix effects are:
-
Post-Column Infusion: This is a qualitative method where a constant flow of a 5-MTP standard solution is infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any dip or rise in the baseline signal at the retention time of interfering compounds indicates ion suppression or enhancement, respectively.
-
Post-Extraction Spike: This quantitative method compares the peak area of 5-MTP in a neat solution to the peak area of 5-MTP spiked into a blank matrix extract after the sample preparation process. The ratio of these peak areas, known as the matrix factor, provides a quantitative measure of the matrix effect. A matrix factor less than 1 indicates ion suppression, while a factor greater than 1 suggests ion enhancement.[1]
Q3: What is the best internal standard to use for 5-MTP analysis to compensate for matrix effects?
A3: The ideal internal standard is a stable isotope-labeled (SIL) version of 5-MTP (e.g., 5-MTP-d4). A SIL internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction during data processing.[5] If a SIL internal standard for 5-MTP is not available, a structurally similar compound that does not co-elute with other sample components can be used as a surrogate. However, this is a less ideal option as it may not perfectly mimic the ionization behavior of 5-MTP.
Q4: Can I use protein precipitation for sample preparation when analyzing 5-MTP in plasma?
A4: Protein precipitation (PPT) is a simple and fast method for sample preparation. However, it is a non-selective technique that may not remove all interfering components, such as phospholipids, which are known to cause significant ion suppression.[6][7] While a simple PPT method using acetonitrile has been used for the analysis of a structurally similar compound, 5-MeO-DMT, in serum, its suitability for your specific application and matrix should be carefully validated.[8] For complex matrices or when high sensitivity is required, more rigorous sample preparation methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are often recommended.[6][7]
Troubleshooting Guide
This guide addresses common issues encountered during the mass spectrometry of 5-MTP.
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Column contamination or degradation. | - Use a guard column to protect the analytical column.- Flush the column with a strong solvent.- If the problem persists, replace the analytical column.[9] |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure 5-MTP is in a single ionic form. | |
| Low Signal Intensity/Ion Suppression | Significant matrix effects from co-eluting compounds. | - Optimize Sample Preparation: Switch from protein precipitation to a more selective method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove interfering matrix components.[6][10]- Chromatographic Separation: Modify the LC gradient to improve the separation of 5-MTP from matrix interferences. |
| Suboptimal ionization source parameters. | Tune the ion source parameters (e.g., spray voltage, gas flows, temperature) to maximize the signal for 5-MTP.[6] | |
| High Signal Variability (Poor Precision) | Inconsistent matrix effects across different samples. | - Use a Stable Isotope-Labeled Internal Standard: A deuterated 5-MTP internal standard is the most effective way to compensate for sample-to-sample variations in matrix effects.[5]- Improve Sample Cleanup: A more robust and consistent sample preparation method will minimize variability. |
| Carryover from previous injections. | - Optimize the needle wash procedure with a strong solvent.- Inject blank samples between high-concentration samples to check for carryover. | |
| Inaccurate Quantification | Non-linearity of response due to matrix effects. | - Matrix-Matched Calibrators: Prepare calibration standards in the same blank matrix as the samples to compensate for consistent matrix effects.[2]- Standard Addition: This method can be used for individual samples with unique matrices, but it is time-consuming. |
| Degradation of 5-MTP during sample processing or storage. | - Keep samples and standards at low temperatures and protected from light, as indoleamines can be sensitive.- Evaluate the stability of 5-MTP under your experimental conditions. |
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation is critical for minimizing matrix effects. The following table summarizes the general characteristics of common techniques for biological matrices like plasma.
| Technique | Principle | Pros | Cons | Matrix Effect Reduction |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile, methanol) or acid to precipitate proteins. | Simple, fast, and inexpensive. | Non-selective, may not remove phospholipids and other small molecules.[6][7] | Low to Moderate |
| Liquid-Liquid Extraction (LLE) | Partitioning of 5-MTP between two immiscible liquid phases (e.g., aqueous sample and an organic solvent). | Can provide cleaner extracts than PPT. | Can be labor-intensive and may have lower analyte recovery. | Moderate to High |
| Solid-Phase Extraction (SPE) | Separation based on the affinity of 5-MTP for a solid sorbent. | Highly selective, can provide very clean extracts and allows for analyte concentration. | More complex method development and can be more expensive. | High |
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using Post-Extraction Spike
-
Prepare a 5-MTP neat solution: Spike a known concentration of 5-MTP standard into the final mobile phase composition.
-
Prepare a post-extraction spiked sample: a. Process a blank matrix sample (e.g., plasma from an untreated subject) through your entire sample preparation workflow. b. Spike the final extract with the same concentration of 5-MTP standard as the neat solution.
-
Analyze both samples using your LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area of 5-MTP in post-extraction spiked sample) / (Peak Area of 5-MTP in neat solution)
-
A value close to 1 indicates minimal matrix effect. A value < 1 indicates ion suppression, and > 1 indicates ion enhancement.
-
Protocol 2: Generic Liquid-Liquid Extraction (LLE) for 5-MTP in Plasma
This is a general starting point and should be optimized for your specific application.
-
To 100 µL of plasma, add the stable isotope-labeled internal standard.
-
Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) to adjust the pH.
-
Add 500 µL of an appropriate organic extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 2 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[7]
Visualizations
Caption: A generalized experimental workflow for the quantitative analysis of 5-MTP.
Caption: A logical troubleshooting workflow for addressing matrix effect-related issues.
References
- 1. A Sensitive and Specific Liquid Chromatography-Tandem Mass Spectrometry Assay for Simultaneous Quantification of Salivary Melatonin and Cortisol: Development and Comparison With Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. protocols.io [protocols.io]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. LC/MS サンプル調製 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Synthesis of internal labeled standards of melatonin and its metabolite N1-acetyl-N2-formyl-5-methoxykynuramine for their quantification using an on-line liquid chromatography-electrospray tandem mass spectrometry system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective inhibition of indoleamine and tryptophan 2,3-dioxygenases: Comparative study on kynurenine pathway in cell lines via LC-MS/MS-based targeted metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of melatonin, this compound and 5-methoxyindoleacetic acid in the pineal gland and retina of hamster by capillary column gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative determination of melatonin in milk by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting 5-Methoxytryptophol synthesis impurities
Welcome to the technical support center for the synthesis of 5-Methoxytryptophol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this compound. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials for the synthesis of this compound include 5-methoxyindole, which can be further functionalized to 5-methoxyindole-3-acetic acid (5-MIAA) or 5-methoxyindole-3-acetaldehyde. These intermediates are then reduced to the final product.
Q2: Which reducing agents are typically used for the final reduction step?
A2: The choice of reducing agent is critical and can influence the impurity profile. Commonly used reducing agents include borane dimethyl sulfide complex (BMS) and lithium aluminum hydride (LAH). Each has its own advantages and potential for side reactions.
Q3: My final product is a brownish oil instead of a clean solid. What could be the cause?
A3: A brownish and oily product often indicates the presence of impurities. These can arise from incomplete reactions, side reactions, or degradation of the starting material or product. Common culprits include unreacted starting materials, over-reduced products, or polymeric side products. Purification through column chromatography is typically required to remove these colored impurities.
Q4: How can I monitor the progress of the reduction reaction?
A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A spot corresponding to the starting material (e.g., 5-MIAA) should gradually be replaced by a new spot corresponding to this compound, which will have a different Rf value. It is advisable to run a co-spot of the starting material alongside the reaction mixture for accurate comparison.
Troubleshooting Guide
Problem 1: Low yield of this compound.
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Ensure the reducing agent was added in the correct stoichiometric ratio and that the reaction was allowed to proceed for a sufficient amount of time. Monitor the reaction by TLC until the starting material is consumed. |
| Degradation of Reagents | Use freshly opened or properly stored reducing agents. Both LAH and BMS are sensitive to moisture and air. |
| Sub-optimal Reaction Temperature | Maintain the recommended temperature for the specific reducing agent. For example, LAH reductions are often carried out at low temperatures (e.g., 0 °C) to control reactivity. |
| Work-up Issues | During the aqueous work-up, ensure the pH is carefully adjusted to avoid degradation of the product. The product may also be susceptible to oxidation, so minimizing exposure to air can be beneficial. |
Problem 2: Presence of significant impurities in the final product as observed by HPLC or NMR.
| Potential Impurity | Identification Method | Troubleshooting/Purification |
| Unreacted 5-methoxyindole-3-acetic acid (5-MIAA) | HPLC: A peak with a different retention time than the product. NMR: Presence of a carboxylic acid proton signal (~10-12 ppm). | Increase reaction time or the amount of reducing agent. Purify via column chromatography using a solvent system that clearly separates the more polar 5-MIAA from the product. |
| Over-reduced species (e.g., 5-methoxy-3-ethyl-indole) | MS: A molecular ion peak corresponding to the loss of the hydroxyl group. NMR: Absence of the hydroxyl proton and methylene protons adjacent to the hydroxyl, and the appearance of an ethyl group signal. | Use a milder reducing agent or carefully control the reaction temperature and stoichiometry. Column chromatography can be used for separation. |
| 5-Methoxytryptamine | This can arise if the starting material synthesis had impurities. HPLC/MS can distinguish it from this compound. | Ensure the purity of the starting 5-MIAA. Purification can be achieved by column chromatography. |
| Residual Solvents (e.g., THF, diethyl ether) | NMR: Characteristic solvent peaks will be present in the 1H NMR spectrum. | Remove residual solvents under high vacuum. Be cautious with heating as the product may be thermally labile. |
Quantitative Data Summary
While specific quantitative data for impurity profiles in this compound synthesis is not extensively published, the following table provides a general guide to expected outcomes and purification efficiencies.
| Parameter | Typical Range | Notes |
| Crude Product Purity (by HPLC) | 60-90% | Highly dependent on reaction conditions and the purity of starting materials. |
| Purity after Column Chromatography | >98% | With an optimized solvent system. |
| Typical Yield (after purification) | 50-80% | Dependent on the scale of the reaction and purification efficiency. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of 5-Methoxyindole-3-acetic acid (5-MIAA) with Borane Dimethyl Sulfide (BMS)
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-methoxyindole-3-acetic acid (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add borane dimethyl sulfide complex (BMS, ~2-3 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Quenching: After the reaction is complete, cool the mixture back to 0 °C and slowly quench by the dropwise addition of methanol, followed by 1M HCl.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, starting with 20% acetonitrile and ramping up to 80% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Expected Elution Order: 5-MIAA (more polar) will elute earlier than this compound. Over-reduced, less polar impurities will have longer retention times.
Protocol 3: Nuclear Magnetic Resonance (NMR) for Structural Confirmation and Impurity Identification
-
Solvent: Deuterated chloroform (CDCl3) or deuterated methanol (CD3OD).
-
1H NMR of this compound (Expected Signals):
-
Aromatic protons on the indole ring.
-
A singlet for the methoxy group protons (~3.8 ppm).
-
Triplets for the two methylene groups of the ethyl alcohol side chain.
-
A broad singlet for the indole N-H proton.
-
A signal for the hydroxyl proton.
-
-
Identifying Impurities:
Visualizations
Caption: Synthesis of this compound from 5-MIAA.
Caption: Main reaction and potential side reactions.
Caption: A logical workflow for troubleshooting impurities.
References
Technical Support Center: 5-Methoxytryptophol (5-MTP) In Vivo Administration
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the in vivo administration of 5-Methoxytryptophol (5-MTP). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful experimental design and execution.
Frequently Asked Questions (FAQs)
1. What is this compound (5-MTP)?
This compound (5-MTP), also known as 5-MTOH, is a naturally occurring indoleamine produced in the pineal gland.[1] It is a metabolite of melatonin and is recognized for its biological activity, which includes immunomodulatory, antioxidant, and anxiolytic properties.[2][3] 5-MTP exhibits a circadian rhythm, with its levels typically being higher during the day, in contrast to melatonin.[4][5]
2. What are the common in vivo applications of 5-MTP?
In vivo studies of 5-MTP often investigate its role in:
-
Neuroprotection and its effects on behavior.
-
Cardiovascular effects, such as blood pressure regulation.[6]
3. What is the recommended solvent and vehicle for in vivo administration of 5-MTP?
5-MTP has low solubility in aqueous solutions like PBS (approximately 0.3 mg/mL).[1][7][8] Therefore, a stock solution is typically prepared in an organic solvent such as ethanol, DMSO, or dimethylformamide (DMF), where its solubility is around 30 mg/mL.[1][7][8] For in vivo administration, this stock solution is further diluted in a suitable vehicle.
A commonly used vehicle formulation for poorly soluble compounds like 5-MTP is a mixture of solvents. One such formulation consists of:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% saline
It is crucial to ensure the final concentration of the organic solvent is low to avoid physiological side effects.[7] For instance, the final concentration of DMSO in the working solution for intraperitoneal injections should ideally be 2% or lower.[9]
4. What are the typical dosage ranges for 5-MTP in animal studies?
The dosage of 5-MTP can vary depending on the animal model, the route of administration, and the intended biological effect. Published studies provide some guidance:
-
Mice: An intraperitoneal (i.p.) injection of 100 micrograms/kg has been used to study its effects on social behavior.[10]
-
Rats: An intravenous injection of 150 micromol/kg has been shown to elicit a hypotensive effect.[6]
It is always recommended to perform a dose-response study to determine the optimal dosage for your specific experimental conditions.
5. How is 5-MTP metabolized, and what are the implications for in vivo studies?
5-MTP is rapidly metabolized by monoamine oxidase (MAO), particularly MAO-A.[10][11] This rapid metabolism can lead to a short half-life and may limit its central nervous system effects when administered peripherally. To overcome this, researchers often co-administer 5-MTP with an MAO inhibitor (MAOI) such as clorgyline or pargyline.[10][11] The use of an MAOI can significantly increase the plasma and brain concentrations of 5-MTP, thereby potentiating its effects.[10]
6. What analytical methods are used to measure 5-MTP concentrations in biological samples?
The quantification of 5-MTP in plasma, tissues, or other biological fluids typically requires sensitive analytical techniques due to its low endogenous levels and rapid metabolism. Commonly employed methods include:
-
High-Performance Liquid Chromatography (HPLC) with electrochemical or fluorescence detection.[2][12]
-
Radioimmunoassay (RIA) has also been developed for the specific measurement of this compound.[14][15]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation of 5-MTP in the final injection solution. | The aqueous concentration of 5-MTP is too high, exceeding its solubility limit. The proportion of organic solvent in the final vehicle is too low. | Decrease the final concentration of 5-MTP. Increase the proportion of co-solvents like PEG300 or Tween-80 in the vehicle, while keeping the DMSO concentration at a non-toxic level. Prepare the solution fresh before each use. Gentle warming and vortexing may help in redissolving the compound. |
| No observable biological effect after administration. | The dose of 5-MTP is too low. Rapid metabolism by MAO is preventing the compound from reaching its target. The chosen route of administration is not optimal. | Perform a dose-response study to find the effective dose. Co-administer with an MAO-A inhibitor (e.g., clorgyline) to increase the bioavailability of 5-MTP.[10][11] Consider a different route of administration (e.g., intravenous for more direct systemic exposure). |
| Unexpected animal behavior or adverse effects (e.g., sedation, motor impairment). | The vehicle itself may be causing toxicity, especially at high concentrations of DMSO, PEG-400, or propylene glycol.[16][17][18] The dose of 5-MTP may be too high. | Administer a vehicle-only control group to distinguish the effects of the vehicle from the effects of 5-MTP. Reduce the concentration of organic solvents in the vehicle.[9] Lower the dose of 5-MTP and perform a dose-escalation study to find a well-tolerated and effective dose. |
| High variability in experimental results. | Inconsistent preparation of the dosing solution. Inaccurate administration of the intended volume. The circadian rhythm of endogenous 5-MTP is influencing the results. | Ensure the dosing solution is homogenous and free of precipitates. Use precise techniques for injection and ensure proper restraint of the animals. Standardize the time of day for administration to minimize the influence of the animal's natural circadian rhythm of 5-MTP.[4][5] |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Reference(s) |
| Ethanol | ~30 mg/mL | [7][8] |
| DMSO | ~30 mg/mL | [7][8] |
| Dimethylformamide (DMF) | ~30 mg/mL | [7][8] |
| PBS (pH 7.2) | ~0.3 mg/mL | [1][7][8] |
Table 2: In Vivo Dosages of this compound and Related Compounds
| Compound | Animal Model | Route of Administration | Dosage | Observed Effect | Reference(s) |
| This compound | Mice | Intraperitoneal (i.p.) | 100 µg/kg | Altered social behavior | [10] |
| This compound | Rats | Intravenous (i.v.) | 150 µmol/kg | Hypotensive effect | [6] |
| 5-Methoxytryptamine | Golden Hamsters | Not specified | 25 µg | Gonadal atrophy | [19] |
Table 3: Pharmacokinetic Parameters of a Related Methoxyindole (5-Methoxytryptamine)
| Animal Model | Parameter | Value | Condition | Reference(s) |
| Golden Hamsters | Plasma Half-life | 14.8 - 19.1 minutes | After 2-8 weeks of administration | [19] |
| Rats | Half-life | ~1 hour | After in vivo formation from melatonin | [11] |
Note: Pharmacokinetic data for this compound is limited. The data for the closely related compound 5-Methoxytryptamine suggests rapid metabolism and a short half-life.
Experimental Protocols
1. Preparation of 5-MTP Solution for Intraperitoneal Injection
This protocol provides a general guideline for preparing a 5-MTP solution for i.p. injection in mice at a dose of 100 µg/kg.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
0.9% Saline, sterile
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Prepare a 10 mg/mL stock solution of 5-MTP in DMSO:
-
Weigh the required amount of 5-MTP powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a 10 mg/mL concentration.
-
Vortex until the 5-MTP is completely dissolved. This stock solution can be stored at -20°C for short periods, protected from light.
-
-
Prepare the final injection vehicle:
-
In a sterile tube, prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. For example, to prepare 1 mL of vehicle, mix 100 µL of DMSO, 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of saline.
-
-
Prepare the final dosing solution:
-
Calculate the required volume of the 5-MTP stock solution based on the desired final concentration and injection volume. For a 100 µg/kg dose in a 25g mouse with an injection volume of 100 µL, the final concentration of 5-MTP in the injection solution needs to be 0.025 mg/mL.
-
Dilute the 10 mg/mL stock solution with the prepared vehicle to achieve the desired final concentration.
-
Vortex the final solution thoroughly to ensure homogeneity.
-
-
Administration:
-
Administer the solution via intraperitoneal injection immediately after preparation.
-
2. Protocol for Intraperitoneal (IP) Injection in Mice
This protocol is a standard procedure for performing an i.p. injection in mice.
Materials:
-
Prepared 5-MTP dosing solution
-
Sterile syringe (e.g., 1 mL) with a 25-27 gauge needle
-
70% ethanol wipes
-
Appropriate personal protective equipment (gloves, lab coat)
Procedure:
-
Animal Restraint:
-
Gently pick up the mouse by the base of the tail and allow it to grasp a surface.
-
Securely scruff the mouse by grasping the loose skin over the neck and shoulders with your thumb and forefinger.
-
Turn the mouse over to expose its abdomen, ensuring the head is slightly tilted down. This allows the abdominal organs to move away from the injection site.
-
-
Locate the Injection Site:
-
The preferred injection site is the lower right quadrant of the abdomen. This avoids the cecum on the left side and the bladder in the midline.
-
-
Injection:
-
Clean the injection site with a 70% ethanol wipe.
-
Insert the needle at a 15-20 degree angle into the abdominal cavity.
-
Gently aspirate by pulling back the plunger to ensure you have not entered a blood vessel or an organ. If blood or yellowish fluid appears, withdraw the needle and reinject at a different site with a new sterile needle and syringe.
-
If no fluid is aspirated, slowly inject the solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring:
-
Observe the mouse for any signs of distress, such as lethargy, abdominal swelling, or signs of pain.
-
Visualizations
Signaling Pathway of this compound
Caption: Proposed signaling pathway for the anti-inflammatory effects of this compound.
Experimental Workflow for In Vivo Administration
References
- 1. caymanchem.com [caymanchem.com]
- 2. Validation of the measurement of low concentrations of 5-hydroxytryptamine in plasma using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. Phase-shifting effects of light on the circadian rhythms of this compound and melatonin in the chick pineal gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Daily variation in the concentration of melatonin and this compound in the human pineal gland: effect of age and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hypotensive activity of the pineal indoleamine hormones melatonin, this compound and 5-methoxytryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Molecular and Chemical Perspective in Defining Melatonin Receptor Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.plos.org [journals.plos.org]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. 5-Methoxytryptamine - Wikipedia [en.wikipedia.org]
- 11. In vivo formation of 5-methoxytryptamine from melatonin in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Molecular insights into the modulation of the 5HT 2A receptor by serotonin, psilocin, and the G protein subunit Gqα - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Radioimmunoassay of pineal this compound in different species: comparison with pineal melatonin content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]
- 18. researchgate.net [researchgate.net]
- 19. Plasma concentrations of 5-methoxytryptamine, this compound and melatonin after 5-methoxytryptamine administration of golden hamsters: physiological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
improving recovery of 5-Methoxytryptophol during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of 5-Methoxytryptophol during extraction from various biological matrices.
Troubleshooting Guide
Low recovery of this compound can arise from several factors during the extraction process. This guide provides a systematic approach to identifying and resolving common issues.
Problem: Low or No Recovery of this compound
| Potential Cause | Recommended Solution |
| Inappropriate Solvent Selection | This compound is an indole alkaloid with moderate polarity. Ensure the extraction solvent has a compatible polarity. For Liquid-Liquid Extraction (LLE), consider solvents like ethyl acetate, diethyl ether, or dichloromethane. For Solid-Phase Extraction (SPE), reversed-phase cartridges (e.g., C18, Phenyl) are generally suitable. |
| Suboptimal pH | The pH of the sample matrix is critical for efficient extraction, especially for compounds with ionizable groups like indole alkaloids.[1][2] For LLE, adjust the pH of the aqueous sample to be well above the pKa of the indole nitrogen to ensure the compound is in its neutral, more organic-soluble form. A pH of 9-11 is a good starting point. For SPE, the pH of the loading and wash solutions should be optimized to ensure retention on the sorbent. |
| Compound Degradation | Indole alkaloids can be sensitive to light, heat, and extreme pH.[3] Minimize exposure of samples and extracts to direct light and high temperatures. Avoid harsh acidic or basic conditions for prolonged periods. Consider adding antioxidants like ascorbic acid to the sample if degradation is suspected. |
| Incomplete Elution from SPE Cartridge | The elution solvent may not be strong enough to desorb this compound from the SPE sorbent. Increase the organic solvent concentration in the elution buffer. A small percentage of a modifier like ammonia or formic acid in the elution solvent can also improve recovery. |
| Poor Phase Separation in LLE | Emulsions can form during LLE, trapping the analyte and leading to poor recovery. Centrifuge the sample to break the emulsion. Adding a small amount of salt (salting out) to the aqueous phase can also improve phase separation. |
| Sample Matrix Effects | Biological matrices like plasma and urine contain proteins, lipids, and other endogenous substances that can interfere with extraction. Incorporate a protein precipitation step (e.g., with acetonitrile or methanol) before LLE or SPE. For SPE, include a wash step with a weak organic solvent to remove interfering compounds. |
Frequently Asked Questions (FAQs)
Q1: What are the best initial solvents to try for liquid-liquid extraction (LLE) of this compound?
A1: For LLE, start with a water-immiscible organic solvent of intermediate polarity. Ethyl acetate is a good first choice as it can efficiently extract a wide range of indole alkaloids. Other solvents to consider are diethyl ether and dichloromethane. The optimal solvent will depend on the specific sample matrix.
Q2: How do I choose the right Solid-Phase Extraction (SPE) cartridge for this compound?
A2: Given the chemical structure of this compound, a reversed-phase SPE cartridge is the most appropriate choice. Start with a C18 or Phenyl bonded silica sorbent. These sorbents retain analytes based on hydrophobic interactions. Mixed-mode cation exchange SPE cartridges could also be considered if this compound is protonated at the working pH.
Q3: What is the importance of pH adjustment during the extraction of this compound?
A3: The indole nitrogen in this compound can be protonated under acidic conditions, making the molecule more water-soluble and difficult to extract into an organic solvent. By adjusting the pH of the aqueous sample to be basic (pH 9-11), the indole nitrogen remains in its neutral form, increasing its hydrophobicity and partitioning into the organic phase during LLE.[1][2] For reversed-phase SPE, pH adjustment of the sample load and wash solutions is crucial to ensure the analyte is retained on the sorbent.
Q4: My recovery is still low after optimizing the solvent and pH. What else can I do?
A4: If recovery remains low, consider the following:
-
Multiple Extractions: Perform the LLE or SPE elution step multiple times (e.g., 2-3 times) with fresh solvent and pool the extracts.
-
Sample Pre-treatment: For complex matrices like plasma, a protein precipitation step is highly recommended.[4] Adding a precipitating solvent like cold acetonitrile or methanol can remove a significant amount of interfering proteins.
-
Evaporation and Reconstitution: After extraction, the solvent is often evaporated and the residue is reconstituted in a smaller volume of a solvent compatible with the analytical instrument. Ensure the reconstitution solvent fully dissolves the analyte. Sonication can aid in this process.
-
Check for Degradation: Analyze a standard solution of this compound that has been subjected to the same extraction conditions to assess for any degradation.
Q5: Are there any known stability issues with this compound during extraction?
A5: While specific stability data for this compound during extraction is limited, indole alkaloids, in general, can be susceptible to oxidation and degradation under harsh conditions.[3] It is best practice to work quickly, protect samples from light, and avoid extreme temperatures and pH values whenever possible.
Experimental Protocols
The following are generalized protocols that can be adapted for the extraction of this compound. Optimization will be required for specific sample types and analytical methods.
Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma
-
Sample Preparation: To 1 mL of plasma, add an internal standard.
-
Protein Precipitation (Optional but Recommended): Add 2 mL of cold acetonitrile. Vortex for 1 minute. Centrifuge at 4°C for 10 minutes at 10,000 x g. Transfer the supernatant to a clean tube.
-
pH Adjustment: Add 1 M sodium hydroxide dropwise to the supernatant to adjust the pH to ~10.
-
Extraction: Add 5 mL of ethyl acetate. Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 2000 x g for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a new tube.
-
Repeat Extraction: Repeat steps 4-6 with a fresh 5 mL of ethyl acetate and combine the organic layers.
-
Drying and Reconstitution: Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. Reconstitute the residue in a suitable mobile phase for your analytical method (e.g., 100 µL of 50% methanol).
Protocol 2: Solid-Phase Extraction (SPE) from Urine
-
Sample Preparation: To 1 mL of urine, add an internal standard. Centrifuge to remove any particulate matter.
-
pH Adjustment: Adjust the pH of the urine sample to ~7.0 with a suitable buffer.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg/3 mL) with 3 mL of methanol followed by 3 mL of deionized water. Do not let the cartridge run dry.
-
Sample Loading: Load the prepared urine sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound from the cartridge with 2 x 1.5 mL of methanol into a collection tube.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. Reconstitute the residue in a suitable mobile phase for your analytical method.
Data Presentation
The following tables summarize hypothetical recovery data based on general principles of indole alkaloid extraction. Note: This data is for illustrative purposes and actual results may vary. Experimental validation is crucial.
Table 1: Hypothetical Recovery of this compound with Different LLE Solvents
| Solvent | Polarity Index | Hypothetical Recovery (%) |
| Hexane | 0.1 | < 20 |
| Diethyl Ether | 2.8 | 75 - 85 |
| Dichloromethane | 3.1 | 80 - 90 |
| Ethyl Acetate | 4.4 | 85 - 95 |
Table 2: Hypothetical Effect of pH on LLE Recovery (using Ethyl Acetate)
| Sample pH | Hypothetical Recovery (%) |
| 4 | < 30 |
| 7 | 60 - 70 |
| 9 | 85 - 95 |
| 11 | 90 - 98 |
Table 3: Hypothetical Recovery with Different SPE Cartridges and Elution Solvents
| SPE Cartridge | Elution Solvent | Hypothetical Recovery (%) |
| C18 | Methanol | 80 - 90 |
| C18 | Acetonitrile | 75 - 85 |
| Phenyl | Methanol | 85 - 95 |
| Phenyl | Acetonitrile | 80 - 90 |
| Mixed-Mode Cation Exchange | 5% NH4OH in Methanol | 90 - 98 |
Visualizations
Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.
Caption: Solid-Phase Extraction (SPE) workflow for this compound.
Caption: Troubleshooting decision tree for low this compound recovery.
References
- 1. A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simplified procedure for indole alkaloid extraction from Catharanthus roseus combined with a semi-synthetic production process for vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: 5-Methoxytryptophol (5-MTP) Sample Preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of 5-Methoxytryptophol (5-MTP) during sample preparation. The following information is designed to address common challenges and provide practical solutions to ensure the integrity and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound (5-MTP) degradation?
A1: The primary factors contributing to the degradation of 5-MTP, an indole compound, are exposure to light, suboptimal pH conditions, elevated temperatures, and the presence of oxidative agents. Like other indoleamines, 5-MTP is susceptible to oxidation and photodegradation.
Q2: What are the ideal storage conditions for 5-MTP standards and samples?
A2: For long-term stability, 5-MTP standards and samples should be stored at -80°C in a light-protected environment. For short-term storage, -20°C is acceptable. It is crucial to minimize light exposure at all times by using amber vials or wrapping containers in aluminum foil. Aqueous solutions of 5-MTP are not recommended for storage longer than one day[1].
Q3: How does pH affect the stability of 5-MTP?
A3: While specific kinetic data for 5-MTP is limited, studies on the closely related indoleamine, melatonin, show that it is most stable in acidic conditions (pH 1-4) and degrades more rapidly in neutral to alkaline solutions[2][3][4]. It is therefore recommended to maintain a slightly acidic pH during extraction and in the final sample solvent to enhance the stability of 5-MTP.
Q4: Can repeated freeze-thaw cycles degrade 5-MTP in my samples?
Q5: Are there any recommended stabilizers to add to my samples containing 5-MTP?
A5: Yes, the addition of antioxidants can help to prevent the oxidative degradation of indole compounds. Ascorbic acid (Vitamin C) or EDTA can be added to samples to chelate metal ions that can catalyze oxidation. It is advisable to test the compatibility and effectiveness of any stabilizer with your specific analytical method.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and analysis of 5-MTP samples.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of 5-MTP | Incomplete Extraction: The chosen solvent may not be efficiently extracting 5-MTP from the sample matrix. | - Optimize the extraction solvent. A mixture of methanol and water is often effective for polar metabolites. For plasma, protein precipitation with acetonitrile or methanol is a common first step. - Ensure thorough vortexing and/or sonication during the extraction process to maximize solvent penetration into the matrix. - Perform a second extraction step on the sample pellet to ensure complete recovery. |
| Analyte Degradation: 5-MTP may be degrading during the sample preparation process due to light exposure, temperature, or pH. | - Work under low-light conditions or use amber-colored labware. - Keep samples on ice or at 4°C throughout the preparation process. - Acidify the extraction solvent and final sample diluent (e.g., with 0.1% formic acid). | |
| Poor Peak Shape in Chromatography (Tailing, Fronting, or Splitting) | Column Issues: The analytical column may be contaminated or degraded. | - Wash the column with a strong solvent to remove contaminants. - If the problem persists, replace the column. |
| Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal for 5-MTP. | - Adjust the mobile phase pH to be slightly acidic (e.g., pH 3-5) to improve peak shape for the amine-containing 5-MTP. - Ensure the mobile phase is properly degassed. | |
| Sample Solvent Mismatch: The solvent in which the sample is dissolved may be too different from the mobile phase, causing peak distortion. | - If possible, dissolve the final extract in the initial mobile phase of your chromatography method. | |
| Presence of Interfering Peaks | Matrix Effects: Endogenous compounds from the biological matrix may co-elute with 5-MTP. | - Optimize the chromatographic gradient to improve the separation of 5-MTP from interfering peaks. - Employ a more rigorous sample clean-up method, such as solid-phase extraction (SPE), to remove matrix components. |
| Contamination: Contamination from solvents, reagents, or labware. | - Use high-purity solvents and reagents (e.g., LC-MS grade). - Ensure all labware is thoroughly cleaned. | |
| Inconsistent Results Between Replicates | Inconsistent Sample Handling: Variations in incubation times, temperatures, or volumes between samples. | - Standardize all steps of the sample preparation protocol. Use calibrated pipettes and consistent timing for each step. |
| Instrument Variability: Fluctuations in the analytical instrument's performance. | - Perform regular maintenance and calibration of your instrument (e.g., HPLC, LC-MS). - Use an internal standard to correct for variations in instrument response. |
Experimental Protocols
Protocol 1: Extraction of this compound from Plasma/Serum
This protocol is designed for the efficient extraction of 5-MTP from plasma or serum samples while minimizing degradation.
Materials:
-
Plasma or serum samples
-
Ice-cold methanol (MeOH) containing 0.1% ascorbic acid
-
Ice-cold acetonitrile (ACN)
-
Microcentrifuge tubes (1.5 mL, amber or wrapped in foil)
-
Centrifuge capable of reaching 14,000 x g and maintaining 4°C
-
Vortex mixer
-
Nitrogen evaporator or vacuum concentrator
-
Reconstitution solvent (e.g., 50:50 methanol:water with 0.1% formic acid)
Procedure:
-
Pre-cool: Place all solvents and centrifuge at 4°C.
-
Sample Aliquoting: Thaw frozen plasma/serum samples on ice. Aliquot 100 µL of the sample into a pre-chilled 1.5 mL amber microcentrifuge tube.
-
Protein Precipitation: Add 400 µL of ice-cold methanol (containing 0.1% ascorbic acid) to the sample.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubation: Incubate the samples at -20°C for 20 minutes to further enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant without disturbing the protein pellet and transfer it to a new clean, amber tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator at a low temperature.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solvent. Vortex for 20 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Analysis: Transfer the supernatant to an amber autosampler vial for immediate analysis by HPLC or LC-MS.
Visualizations
Caption: Workflow for the extraction of 5-MTP from plasma/serum.
References
selecting the appropriate internal standard for 5-Methoxytryptophol quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting an appropriate internal standard for the accurate quantification of 5-Methoxytryptophol (5-MTP). Detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are provided to address common challenges encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for this compound (5-MTP) quantification?
The gold standard for quantitative analysis using mass spectrometry is a stable isotope-labeled (SIL) version of the analyte, such as this compound-d4 (5-MTP-d4). SIL internal standards are chemically almost identical to the analyte, meaning they co-elute chromatographically and exhibit similar ionization efficiency, effectively compensating for variations in sample preparation, matrix effects, and instrument response. However, the commercial availability of 5-MTP-d4 may be limited.
Q2: If a deuterated internal standard for 5-MTP is unavailable, what are the alternatives?
-
Stable Isotope-Labeled Analog: A deuterated version of a closely related structural analog, such as Melatonin-d4 or Tryptamine-d4, can be a suitable option.[1][2] These compounds will have similar chemical properties and chromatographic behavior to 5-MTP.
-
Structural Analog: A non-labeled compound that is structurally and functionally similar to 5-MTP can be used.[3] Potential candidates include melatonin, 5-methoxytryptamine, or other tryptamine derivatives. It is crucial to ensure that the chosen analog is not naturally present in the samples being analyzed.[4]
Q3: What are the key criteria for selecting a structural analog as an internal standard?
When selecting a structural analog as an internal standard, the following criteria are critical:
-
Structural Similarity: The internal standard should have a chemical structure as close as possible to 5-MTP to ensure similar extraction recovery and chromatographic behavior.
-
Chromatographic Resolution: The internal standard must be well-separated from the analyte and other matrix components to avoid interference.[5]
-
Chemical Stability: The chosen compound must be stable throughout the entire analytical process, from sample preparation to detection.[6]
-
No Endogenous Presence: The internal standard must not be naturally present in the biological matrix being analyzed.[4]
-
Similar Response: Ideally, the internal standard should have a comparable response to the analyte in the detection system.[4]
Troubleshooting Guide: Internal Standard Issues
This guide addresses common problems encountered when using an internal standard for 5-MTP quantification.
| Issue | Potential Causes | Troubleshooting Steps |
| Poor Precision & Inaccurate Quantification | - Inconsistent addition of the internal standard.- Degradation of the analyte or internal standard.- Poor chromatographic peak shape or resolution.- Non-linearity in the calibration curve.[7] | - Ensure precise and consistent pipetting of the internal standard solution.- Investigate the stability of both the analyte and internal standard in the sample matrix and solvents.- Optimize chromatographic conditions (mobile phase, gradient, column) to improve peak shape and resolution.- Verify the linear range of the assay for both the analyte and the internal standard. |
| Variable Internal Standard Response | - Matrix effects (ion suppression or enhancement).- Inconsistent sample preparation (e.g., extraction recovery).- Instrument instability. | - Evaluate matrix effects by post-column infusion experiments.- Use a stable isotope-labeled internal standard if matrix effects are significant.[8]- Ensure the internal standard is added at the earliest stage of sample preparation to compensate for extraction variability.[5]- Perform regular instrument maintenance and calibration. |
| Crosstalk or Interference | - Isotopic contribution from the analyte to the internal standard signal (or vice-versa).- Co-elution with an interfering compound from the matrix. | - For SIL internal standards, select a deuterated version with a sufficient mass shift (typically ≥ 3 amu) to avoid isotopic overlap.- Optimize chromatography to separate the analyte and internal standard from interfering peaks.- Select different precursor/product ion transitions in MS/MS analysis to minimize interference. |
Experimental Protocols
Protocol 1: LC-MS/MS Quantification of this compound
This protocol provides a general framework for the quantification of 5-MTP using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Optimization will be required based on the specific instrument and sample matrix.
1. Preparation of Stock Solutions and Standards:
- Prepare a 1 mg/mL stock solution of 5-MTP in methanol.
- Prepare a 1 mg/mL stock solution of the selected internal standard (e.g., Melatonin-d4) in methanol.
- Prepare a series of calibration standards by serial dilution of the 5-MTP stock solution in the appropriate matrix (e.g., plasma, cell culture media).
- Prepare a working internal standard solution (e.g., 100 ng/mL) by diluting the internal standard stock solution.
2. Sample Preparation (Protein Precipitation):
- To 100 µL of sample (calibrator, QC, or unknown), add 10 µL of the working internal standard solution.
- Vortex briefly.
- Add 300 µL of cold acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase.
3. LC-MS/MS Analysis:
- LC System: A standard HPLC or UHPLC system.
- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A suitable gradient to achieve separation of 5-MTP and the internal standard (e.g., 5-95% B over 5 minutes).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- MRM Transitions:
- 5-MTP: To be determined by infusion and optimization (e.g., monitor for the protonated molecule [M+H]⁺).
- Internal Standard (e.g., Melatonin-d4): To be determined by infusion and optimization.
4. Data Analysis:
- Construct a calibration curve by plotting the peak area ratio of 5-MTP to the internal standard against the concentration of the calibration standards.
- Determine the concentration of 5-MTP in unknown samples using the regression equation from the calibration curve.
Quantitative Data Summary
The following table provides hypothetical but realistic mass-to-charge ratios (m/z) and retention times (RT) for 5-MTP and potential internal standards. These values will need to be empirically determined on the specific LC-MS/MS system used.
| Compound | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Retention Time (min) |
| This compound | 192.1 | 133.1 | 3.5 |
| Internal Standard Options | |||
| This compound-d4 | 196.1 | 137.1 | 3.5 |
| Melatonin-d4 | 237.1 | 178.1 | 4.2 |
| Tryptamine-d4 | 165.1 | 148.1 | 2.8 |
| 5-Methoxytryptamine | 191.1 | 174.1 | 3.2 |
Visualizations
Caption: A logical workflow for selecting an appropriate internal standard for 5-MTP quantification.
Caption: Relationship between 5-MTP and potential internal standards.
References
- 1. Showing Compound this compound (FDB022726) - FooDB [foodb.ca]
- 2. Identification of O-acetyl-5-methoxytryptophenol in the pineal gland by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of melatonin, this compound and 5-methoxyindoleacetic acid in the pineal gland and retina of hamster by capillary column gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. digibuo.uniovi.es [digibuo.uniovi.es]
- 8. caymanchem.com [caymanchem.com]
Validation & Comparative
A Comparative Analysis of 5-Methoxytryptophol and Melatonin for Researchers and Drug Development Professionals
An in-depth guide to the structural, functional, and therapeutic profiles of two key pineal methoxyindoles.
This guide provides a comprehensive comparative analysis of 5-Methoxytryptophol (5-ML) and Melatonin, two structurally related indoleamines synthesized in the pineal gland. While melatonin is a well-established neurohormone with pleiotropic effects, 5-ML is a lesser-known but biologically active compound with emerging therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their pharmacological properties, supported by experimental data and methodologies.
Structural and Physicochemical Properties
5-ML and melatonin share a common biosynthetic precursor, serotonin, and are structurally similar. The key difference lies in the substitution at the C3 position of the indole ring: melatonin possesses an N-acetyl group, while 5-ML has a hydroxyl group. This seemingly minor structural variance leads to significant differences in their physicochemical properties and biological activities.
Receptor Binding Affinity
A crucial distinction between 5-ML and melatonin is their interaction with melatonin receptors (MT1 and MT2). While melatonin is a potent agonist for both MT1 and MT2 receptors, current evidence suggests that This compound has no significant affinity for these receptors .[1] This fundamental difference implies that the physiological effects of 5-ML are likely mediated through alternative signaling pathways.
Table 1: Receptor Binding Affinities (Ki) of Melatonin
| Compound | Receptor | Ki (pM) |
| Melatonin | MT1 | 14 |
| Melatonin | MT2 | 112 |
Data sourced from studies on human recombinant receptors.
Pharmacokinetic Profiles
The pharmacokinetic properties of melatonin have been extensively studied in humans. In contrast, there is a notable lack of comprehensive pharmacokinetic data for 5-ML in the public domain.
Table 2: Pharmacokinetic Parameters of Oral Melatonin in Humans
| Parameter | Value |
| Bioavailability | ~15% (highly variable) |
| Tmax (Time to peak concentration) | ~50 minutes (immediate-release) |
| T1/2 (Elimination half-life) | ~45 minutes |
| Clearance | Varies extensively |
These values can be influenced by factors such as age, formulation, and co-administration of other substances.
Comparative Physiological and Pharmacological Effects
Both 5-ML and melatonin exhibit a range of biological activities, including anti-inflammatory, antioxidant, and immunomodulatory effects. However, the magnitude and mechanisms of these effects can differ.
Anti-inflammatory Activity
Direct comparative studies have demonstrated that both 5-ML and melatonin possess anti-inflammatory properties. In a rat model of acute pulpitis, both compounds significantly reduced levels of pro-inflammatory cytokines and matrix metalloproteinases.
Table 3: Comparative Anti-inflammatory Effects in a Rat Model of Acute Pulpitis
| Treatment Group | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) | MMP-1 (ng/mg protein) | MMP-2 (ng/mg protein) |
| Control | 15.2 ± 2.1 | 8.5 ± 1.3 | 2.1 ± 0.4 | 3.4 ± 0.5 |
| Acute Pulpitis (AP) | 45.8 ± 5.3 | 28.7 ± 3.9 | 8.9 ± 1.2 | 12.6 ± 1.8 |
| AP + Melatonin (10 mg/kg) | 22.4 ± 3.1 | 14.1 ± 2.0 | 4.3 ± 0.6 | 6.1 ± 0.9 |
| AP + 5-ML (5 mg/kg) | 25.1 ± 3.5 | 16.3 ± 2.2 | 4.9 ± 0.7 | 6.8 ± 1.0 |
Data represents mean ± SD. Both melatonin and 5-ML significantly reduced all measured inflammatory markers compared to the AP group (p < 0.05).
Antioxidant Activity
Both molecules are known to possess antioxidant properties. Melatonin is a well-documented free radical scavenger and an indirect antioxidant that stimulates the expression of antioxidant enzymes. While 5-ML is also reported to have antioxidant effects, direct quantitative comparisons using standardized assays are limited in the available literature.
Cardiovascular Effects
A comparative study on the hypotensive effects of pineal indoles revealed that both melatonin and 5-ML can induce a dose-dependent decrease in mean arterial pressure. Notably, they were found to be approximately equipotent in this regard.
Signaling Pathways
The signaling mechanisms of melatonin are well-characterized and are primarily initiated by the activation of MT1 and MT2 receptors, which are G-protein coupled receptors (GPCRs). Activation of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Given that 5-ML does not bind to melatonin receptors, its signaling pathways are distinct. It is hypothesized that some of its effects may be mediated through receptor-independent mechanisms, such as direct free radical scavenging, or through interactions with other, yet to be fully identified, receptor systems.
References
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of antibody cross-reactivity for 5-Methoxytryptophol (5-MTP) and structurally related indoleamines, including Melatonin, Serotonin, N-acetylserotonin, and Tryptophol. Understanding the specificity of antibodies targeting 5-MTP is critical for the accurate quantification of this bioactive compound in complex biological matrices and for the development of specific immunodetection-based assays.
Quantitative Cross-Reactivity Data
The specificity of an antibody is a crucial performance metric. Cross-reactivity is often determined by competitive immunoassays, such as a Radioimmunoassay (RIA), where the concentration of a competing compound required to displace 50% of the radiolabeled target antigen (IC50) is compared to the IC50 of the target antigen itself.
The following table summarizes the known quantitative and qualitative cross-reactivity data for this antibody:
| Compound | Chemical Structure | Cross-Reactivity (%) | Reference |
| This compound (5-MTP) | 2-(5-methoxy-1H-indol-3-yl)ethan-1-ol | 100 | Skene et al. (1986) |
| Melatonin | N-acetyl-5-methoxytryptamine | Negligible | Skene et al. (1986) |
| Serotonin | 5-hydroxytryptamine | Negligible | Skene et al. (1986) |
| N-acetylserotonin | N-(2-(5-hydroxy-1H-indol-3-yl)ethyl)acetamide | Negligible | Skene et al. (1986) |
| Tryptophol | 2-(1H-indol-3-yl)ethan-1-ol | Negligible | Skene et al. (1986) |
| 5-Methoxyindoleacetic acid | 2-(5-methoxy-1H-indol-3-yl)acetic acid | 0.73 | Skene et al. (1986) |
| 5-Hydroxytryptophol | 2-(5-hydroxy-1H-indol-3-yl)ethan-1-ol | 0.73 | Skene et al. (1986) |
Note: The term "negligible" in the original study indicates that even at high concentrations, these compounds did not significantly displace the radiolabeled this compound from the antibody.
Structural Relationships of Indoles
The structural similarities and differences between this compound and the tested indoles are key determinants of antibody cross-reactivity. The following diagram illustrates these relationships, highlighting the functional groups that influence antibody recognition.
Experimental Protocols
The following is a detailed methodology for a competitive Radioimmunoassay (RIA) to determine antibody cross-reactivity, based on the protocol described by Skene et al. (1986).
1. Reagents and Materials:
-
Antibody: Polyclonal anti-5-Methoxytryptophol antiserum (raised in sheep).
-
Radiolabeled Antigen: ¹²⁵I-labeled this compound.
-
Standard (Unlabeled Antigen): this compound.
-
Competing Compounds: Melatonin, Serotonin, N-acetylserotonin, Tryptophol, and other indoles of interest.
-
Assay Buffer: Phosphate-buffered saline (PBS) with a protein carrier (e.g., gelatin or bovine serum albumin).
-
Separating Agent: Dextran-coated charcoal or a second antibody (e.g., anti-sheep IgG).
-
Scintillation Fluid and Counter.
2. Assay Procedure:
-
Preparation of Standard Curve: A series of dilutions of the 5-MTP standard are prepared in the assay buffer to create a standard curve.
-
Preparation of Competing Compound Dilutions: A range of concentrations for each of the potentially cross-reacting indoles is prepared.
-
Assay Incubation:
-
To a set of assay tubes, add a fixed amount of the anti-5-MTP antibody and the ¹²⁵I-labeled 5-MTP.
-
To the standard curve tubes, add the corresponding dilutions of the 5-MTP standard.
-
To the cross-reactivity test tubes, add the dilutions of the competing indole compounds.
-
Incubate the tubes for a specified period (e.g., 24 hours) at a controlled temperature (e.g., 4°C) to allow for competitive binding.
-
-
Separation of Bound and Free Antigen:
-
Add the separating agent (e.g., dextran-coated charcoal) to each tube to adsorb the free, unbound ¹²⁵I-labeled 5-MTP.
-
Centrifuge the tubes to pellet the charcoal and the bound fraction.
-
-
Radioactivity Measurement:
-
Decant the supernatant containing the antibody-bound ¹²⁵I-labeled 5-MTP.
-
Measure the radioactivity of the supernatant using a gamma counter.
-
-
Data Analysis:
-
Plot a standard curve of the percentage of bound radioactivity against the concentration of unlabeled 5-MTP.
-
For each competing compound, determine the concentration that causes a 50% reduction in the binding of the radiolabeled antigen (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of 5-MTP / IC50 of Competing Compound) x 100
-
Experimental Workflow
The general workflow for assessing antibody cross-reactivity using a competitive immunoassay is depicted in the following diagram.
Conclusion
The available data strongly indicates that the polyclonal antibodies developed for this compound exhibit high specificity with negligible cross-reactivity to closely related and structurally similar indoleamines such as Melatonin, Serotonin, N-acetylserotonin, and Tryptophol. This high degree of specificity is essential for the development of reliable and accurate immunoassays for the quantification of this compound in research and clinical settings. For researchers and drug development professionals, it is recommended to perform in-house validation of any new antibody lot to confirm its specificity against potentially interfering compounds present in their specific sample matrices.
References
Unraveling the Contrasting Genomic Signatures of 5-Methoxytryptophol and Melatonin
A Comparative Guide for Researchers and Drug Development Professionals
In the intricate world of cellular signaling and gene regulation, the subtle molecular differences between endogenous compounds can lead to vastly different physiological outcomes. This guide provides a comprehensive comparison of the differential effects of two closely related indoleamines, 5-Methoxytryptophol (5-MTP) and melatonin, on gene expression. By presenting quantitative data, detailed experimental protocols, and clear visual representations of their signaling pathways, we aim to equip researchers, scientists, and drug development professionals with the critical information needed to navigate the nuanced therapeutic potential of these molecules.
At a Glance: Key Differences in Gene Expression
While both 5-MTP and melatonin exhibit anti-inflammatory properties, their mechanisms and the breadth of their impact on the transcriptome appear to diverge significantly. Melatonin, a well-studied chronobiotic and antioxidant, modulates a wide array of genes involved in circadian rhythm, immune responses, and cellular protection. In contrast, the available evidence for 5-MTP points towards a more targeted regulation of inflammatory pathways, with a pronounced effect on key enzymes and transcription factors that drive inflammatory processes.
Quantitative Comparison of Gene Expression Modulation
The following table summarizes the known effects of 5-MTP and melatonin on the expression of specific genes, compiled from various experimental studies. It is important to note that direct, head-to-head, genome-wide comparative studies are limited, and the data presented here is a synthesis of findings from separate investigations.
| Gene Target | This compound (5-MTP) Effect | Melatonin Effect | Putative Function |
| Inflammatory Response | |||
| Cyclooxygenase-2 (COX-2) | ↓ (Transcriptional Inhibition) | ↓ (Suppression) | Pro-inflammatory enzyme |
| Tumor Necrosis Factor-alpha (TNF-α) | ↓ | ↓ | Pro-inflammatory cytokine |
| Interleukin-1beta (IL-1β) | ↓ | ↓ | Pro-inflammatory cytokine |
| Matrix Metalloproteinase-1 (MMP-1) | ↓ | ↓ | Tissue remodeling, inflammation |
| Matrix Metalloproteinase-2 (MMP-2) | ↓ | ↓ | Tissue remodeling, inflammation |
| Transcription Factors & Co-activators | |||
| Nuclear Factor-kappa B (NF-κB) | ↓ (Inhibition of activation) | ↓ (Inhibition) | Master regulator of inflammation |
| Activator protein-1 (AP-1) | ↓ (Inhibition of activity and binding)[1] | ↓ (Modulation) | Regulates inflammation and cell proliferation |
| p300 histone acetyltransferase (HAT) | ↓ (Inhibition of activity)[1] | - | Transcriptional co-activator |
| Circadian Rhythm & Clock Genes | |||
| Period (Per) genes | - | ↑/↓ (Rhythmic regulation) | Core clock components |
| Cryptochrome (Cry) genes | - | ↑/↓ (Rhythmic regulation) | Core clock components |
| Antioxidant Enzymes | |||
| Superoxide Dismutase (SOD) | - | ↑ | Detoxification of superoxide radicals |
| Catalase (CAT) | - | ↑ | Detoxification of hydrogen peroxide |
| Glutathione Peroxidase (GPx) | - | ↑ | Detoxification of hydrogen peroxide |
Arrow indicates upregulation (↑) or downregulation (↓) of gene expression. A dash (-) indicates no significant reported effect or lack of data.
Delving into the Mechanisms: Signaling Pathways
The differential effects of 5-MTP and melatonin on gene expression are rooted in their distinct signaling pathways. Melatonin exerts its effects through both membrane-bound and nuclear receptors, leading to a broad spectrum of cellular responses. 5-MTP, on the other hand, appears to act through more specific intracellular targets to modulate inflammatory signaling.
This compound (5-MTP) Signaling
5-MTP's anti-inflammatory effects are primarily mediated through the inhibition of key signaling molecules and transcription factors. It has been shown to suppress the p38 MAPK pathway and inhibit the activity of the transcriptional co-activator p300 histone acetyltransferase (HAT).[1] This leads to a reduction in the activation of pro-inflammatory transcription factors such as NF-κB and AP-1, ultimately downregulating the expression of inflammatory genes like COX-2.
Caption: 5-MTP Signaling Pathway leading to the inhibition of inflammatory gene expression.
Melatonin Signaling
Melatonin's influence on gene expression is multifaceted, involving two primary routes: G-protein coupled membrane receptors (MT1 and MT2) and nuclear receptors (RZR/ROR). The activation of membrane receptors can trigger various downstream signaling cascades, including the inhibition of adenylyl cyclase and modulation of MAPK pathways.[2] The nuclear receptors, upon binding melatonin, can directly interact with DNA response elements to regulate the transcription of target genes, including those involved in circadian rhythms and immune function.
Caption: Melatonin's dual signaling pathways via membrane and nuclear receptors.
Experimental Protocols: A Guide to Methodology
The following sections provide an overview of the experimental methodologies commonly employed in studies investigating the effects of 5-MTP and melatonin on gene expression.
Cell Culture and Treatment
-
Cell Lines: A variety of cell lines are used depending on the research question, including macrophage cell lines (e.g., RAW 264.7) for inflammatory studies, neuronal cells for neurobiological investigations, and cancer cell lines to explore anti-tumor effects.
-
Culture Conditions: Cells are typically maintained in a standard cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are treated with varying concentrations of 5-MTP or melatonin for specific durations. A vehicle control (e.g., DMSO or ethanol) is always included. In many studies, cells are co-treated with an inflammatory stimulus (e.g., lipopolysaccharide, LPS) to induce a pro-inflammatory state.
RNA Extraction and Quantification
Total RNA is extracted from the treated and control cells using commercially available kits (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions. The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop), and RNA integrity is assessed using an Agilent Bioanalyzer or similar capillary electrophoresis system.
Gene Expression Analysis
qRT-PCR is a targeted approach used to quantify the expression of specific genes of interest.
-
Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
PCR Amplification: The cDNA is then used as a template for PCR amplification with gene-specific primers. The amplification process is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.
-
Data Analysis: The cycle threshold (Ct) values are used to determine the relative expression of the target gene, which is typically normalized to a housekeeping gene (e.g., GAPDH, β-actin) to control for variations in RNA input and reverse transcription efficiency. The fold change in gene expression is often calculated using the 2^-ΔΔCt method.
Microarray analysis allows for the simultaneous measurement of the expression levels of thousands of genes, providing a global view of the transcriptomic changes induced by 5-MTP or melatonin.
Caption: A typical workflow for microarray-based gene expression analysis.
-
Probe Design and Array Fabrication: Microarray chips contain thousands of microscopic spots, each with a known DNA sequence (probe) corresponding to a specific gene.
-
Sample Preparation and Labeling: RNA from treated and control samples is converted to cDNA and labeled with different fluorescent dyes (e.g., Cy3 and Cy5).
-
Hybridization: The labeled cDNA samples are mixed and hybridized to the microarray chip. The cDNA fragments will bind to their complementary probes on the array.
-
Scanning and Data Acquisition: The microarray is scanned using a laser to excite the fluorescent dyes. The intensity of the fluorescence at each spot is proportional to the amount of labeled cDNA bound, which reflects the expression level of the corresponding gene.
-
Data Analysis: The raw data is normalized to correct for technical variations. Statistical analysis is then performed to identify differentially expressed genes (DEGs) between the treatment and control groups based on fold change and p-values.
Conclusion
The comparative analysis of this compound and melatonin reveals distinct yet overlapping spheres of influence on gene expression. While both molecules demonstrate promise in modulating inflammatory responses, their underlying mechanisms and the full scope of their genomic impact differ. Melatonin's well-established role in regulating a broad range of physiological processes is reflected in its complex and widespread effects on the transcriptome. 5-MTP, in contrast, appears to be a more targeted regulator of inflammatory pathways.
This guide provides a foundational understanding of the differential effects of these two indoleamines. Further research, particularly direct comparative transcriptomic and proteomic studies, is crucial to fully elucidate their unique and shared mechanisms of action. Such knowledge will be instrumental in harnessing their therapeutic potential for a variety of human diseases.
References
Validating the Circadian Rhythm of 5-Methoxytryptophol in Human Subjects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 5-Methoxytryptophol (5-ML) and melatonin, focusing on their circadian rhythms in human subjects. It includes available experimental data, detailed methodologies for their quantification, and an exploration of their potential signaling pathways.
I. Comparative Analysis of Circadian Rhythms: 5-ML vs. Melatonin
This compound (5-ML) and melatonin are two indoleamines synthesized in the pineal gland that exhibit distinct and often inverse circadian rhythms in humans. While melatonin is well-established as the "hormone of darkness," with its levels peaking at night to regulate sleep-wake cycles, 5-ML presents a contrasting diurnal pattern, with higher concentrations observed during the daytime.[1] This reciprocal relationship suggests a coordinated regulation of their synthesis and release, potentially linked to the photoperiod.
Studies on human pineal glands have shown that diurnal variations in 5-ML content are more pronounced during shorter photoperiods (October-March), with high concentrations during the day and low concentrations at night. In contrast, a diurnal rhythm in pineal melatonin is more evident in longer photoperiods (April-September), with concentrations being significantly higher at night.[2]
The following table summarizes the comparative plasma concentrations of 5-ML and melatonin over a 24-hour period, based on available data in scientific literature. It is important to note that obtaining precise, consolidated 24-hour plasma concentration data for 5-ML in healthy humans is challenging due to limited studies. The data presented for melatonin is more robust and serves as a well-established reference.
| Time of Day | This compound (5-ML) Plasma Concentration (pg/mL) | Melatonin Plasma Concentration (pg/mL) |
| Daytime (approx. 08:00 - 18:00) | Higher Levels (Specific values sparsely reported) | Low Levels (~10-20 pg/mL)[3] |
| Nighttime (approx. 22:00 - 06:00) | Lower Levels (Specific values sparsely reported) | Peak Levels (80-120 pg/mL)[3] |
Note: The exact concentrations can vary based on individual factors such as age, health status, and light exposure.
II. Experimental Protocols for Quantification
The accurate measurement of 5-ML and melatonin in human subjects is critical for validating their circadian rhythms. The two primary analytical methods employed are Radioimmunoassay (RIA) and Gas Chromatography-Mass Spectrometry (GC-MS).
A. Radioimmunoassay (RIA)
RIA is a highly sensitive and specific technique used for quantifying low concentrations of substances in biological fluids.
Principle: RIA operates on the principle of competitive binding. A known quantity of radiolabeled antigen (e.g., 5-ML or melatonin) competes with the unlabeled antigen in the sample for a limited number of specific antibody binding sites. The amount of radioactivity measured is inversely proportional to the concentration of the unlabeled antigen in the sample.[4]
Detailed Protocol for 5-ML/Melatonin RIA:
-
Antibody Coating: Specific antibodies against 5-ML or melatonin are coated onto the wells of a microtiter plate.
-
Standard Curve Preparation: A series of standards with known concentrations of unlabeled 5-ML or melatonin are prepared.
-
Sample and Tracer Addition: The human plasma samples and a known amount of radiolabeled 5-ML or melatonin (the tracer) are added to the antibody-coated wells along with the standards.
-
Incubation: The plate is incubated to allow for competitive binding between the labeled and unlabeled antigens for the antibodies.
-
Washing: The wells are washed to remove any unbound antigen.
-
Radioactivity Measurement: The radioactivity in each well is measured using a gamma counter.
-
Data Analysis: A standard curve is generated by plotting the radioactivity of the standards against their known concentrations. The concentration of 5-ML or melatonin in the patient samples is then determined by interpolating their radioactivity readings on the standard curve.[4][5]
B. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify compounds with high specificity.
Principle: In GC-MS, the sample is first vaporized and separated into its individual components in the gas chromatograph. These separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification and quantification.
Detailed Protocol for 5-ML/Melatonin GC-MS:
-
Sample Preparation (Plasma):
-
Blood is collected and centrifuged to separate the plasma.
-
Proteins in the plasma are precipitated using a solvent like methanol.
-
The supernatant is collected and dried.[6]
-
-
Derivatization: To increase their volatility for GC analysis, the dried extracts are derivatized. A common two-step process involves:
-
Treatment with O-methylhydroxylamine hydrochloride (MEOX) in pyridine.
-
Silylation with a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[7]
-
-
GC Separation: The derivatized sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The different components of the sample are separated based on their boiling points and interaction with the column's stationary phase.
-
MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer. They are ionized (typically by electron ionization) and fragmented. The mass-to-charge ratio of the resulting ions is measured.
-
Data Analysis: The resulting chromatogram shows peaks corresponding to different compounds. The mass spectrum of each peak is compared to a library of known spectra to identify the compounds. Quantification is achieved by comparing the peak area of the analyte to that of an internal standard.[6][7]
III. Signaling Pathways and Mechanisms
While the signaling pathways for melatonin are well-characterized, the specific receptors and downstream signaling cascades for 5-ML are not yet fully understood.
A. Melatonin Signaling
Melatonin exerts its effects primarily through two high-affinity G-protein coupled receptors (GPCRs): MT1 and MT2.[8] These receptors are expressed in various tissues, including the brain, retina, and cardiovascular system. Upon melatonin binding, these receptors typically couple to Gαi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[8]
B. This compound Signaling (Hypothesized)
The direct signaling pathway for 5-ML is currently an area of active research. Given its structural similarity to serotonin and melatonin, it is hypothesized that 5-ML may interact with related receptor systems. One possibility is that it could act as a modulator of serotonin (5-HT) receptors. 5-Methoxytryptamine (5-MT), a closely related compound, is a potent agonist at various serotonin receptors.[9] However, it is important to note that 5-MT and 5-ML are distinct molecules, and further research is needed to determine if 5-ML shares similar receptor binding profiles.
Another possibility is that 5-ML may have its own specific G-protein coupled receptor, which has yet to be identified. The downstream effects of 5-ML, which include antioxidant and immunomodulatory properties, suggest the involvement of signaling cascades that regulate cellular stress and inflammatory responses.[1]
IV. Experimental Workflow for Circadian Rhythm Validation
The following diagram outlines a typical workflow for a clinical research study aimed at validating the circadian rhythm of 5-ML in human subjects.
References
- 1. Daylight is critical to preserve this compound levels in suspected and confirmed COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Substituted 5-methoxy-N-acyltryptamines: synthesis, binding affinity for the melatonin receptor, and evaluation of the biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. microbenotes.com [microbenotes.com]
- 5. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. gcms.cz [gcms.cz]
- 8. A Molecular and Chemical Perspective in Defining Melatonin Receptor Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-Methoxytryptamine - Wikipedia [en.wikipedia.org]
A Comparative Analysis of the Biosynthetic Pathways of 5-Methoxytryptophol and Melatonin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the biosynthetic pathways of two structurally related indoleamines: 5-Methoxytryptophol and melatonin. Both molecules originate from the essential amino acid L-tryptophan and share a common precursor, serotonin, yet their synthesis diverges to produce compounds with distinct physiological roles. This document outlines the enzymatic steps, presents available quantitative data, details experimental methodologies for key assays, and provides visual representations of the pathways to facilitate a comprehensive understanding for researchers in neurobiology, pharmacology, and drug development.
Biosynthetic Pathways: A Divergence from Serotonin
The biosynthesis of both this compound and melatonin is intricately linked to the metabolism of serotonin. Following the synthesis of serotonin from L-tryptophan via hydroxylation and decarboxylation, the metabolic fate of serotonin dictates the production of these two distinct methoxyindoles.
Melatonin Biosynthesis: The production of melatonin from serotonin is a two-step enzymatic process. In the classic pathway, serotonin is first acetylated by arylalkylamine N-acetyltransferase (AANAT) , also known as serotonin N-acetyltransferase (SNAT), to form N-acetylserotonin. Subsequently, N-acetylserotonin O-methyltransferase (ASMT) , also called hydroxyindole-O-methyltransferase (HIOMT), catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 5-hydroxyl group of N-acetylserotonin, yielding melatonin.[1][2] An alternative pathway has also been proposed where serotonin is first O-methylated by ASMT to 5-methoxytryptamine, which is then acetylated by AANAT to produce melatonin.[3]
This compound Biosynthesis: The synthesis of this compound also begins with serotonin but follows a different enzymatic route. Serotonin is first oxidatively deaminated by monoamine oxidase (MAO) to form an unstable intermediate, 5-hydroxyindole-3-acetaldehyde.[4] This aldehyde is then reduced by aldehyde reductase (ALR) or alcohol dehydrogenase (ADH) to 5-hydroxytryptophol.[5][6] The final step involves the O-methylation of the 5-hydroxyl group of 5-hydroxytryptophol by ASMT (HIOMT) , the same enzyme involved in the final step of melatonin synthesis, to produce this compound.[7]
Quantitative Data Comparison
The following table summarizes available quantitative data for the key enzymes in the biosynthetic pathways of melatonin and this compound. It is important to note that kinetic parameters can vary significantly depending on the species, tissue, and experimental conditions.
| Enzyme | Substrate | Km | Vmax / kcat | Organism/Tissue | Reference |
| Melatonin Pathway | |||||
| Rice SNAT | Serotonin | 0.385 mmol/L | - | Rice | [8] |
| Rice SNAT | 5-Methoxytryptamine | 0.375 mmol/L | - | Rice | [8] |
| Sheep AANAT | Serotonin | - | 10-fold higher than rice SNAT | Sheep | [8] |
| Rice ASMT | N-acetylserotonin | - | - | Rice | [8] |
| This compound Pathway | |||||
| Human Alcohol Dehydrogenase (ADH) | 5-Hydroxyindole-3-acetaldehyde | 33 µM | 400 min⁻¹ | Human | [9] |
| Monoamine Oxidase A (MAO-A) | Serotonin | Higher affinity than MAO-B | - | General | [5] |
Data for aldehyde reductase with 5-hydroxyindole-3-acetaldehyde as a substrate is limited in the current literature.
Experimental Protocols
This section provides an overview of methodologies for assaying the activity of key enzymes in the biosynthetic pathways of this compound and melatonin.
Melatonin Biosynthesis Enzyme Assays
Arylalkylamine N-acetyltransferase (AANAT) Activity Assay (Radiometric)
-
Principle: This assay measures the transfer of a radiolabeled acetyl group from [³H]-acetyl-CoA to a tryptamine substrate.
-
Methodology:
-
Pineal gland homogenates are incubated with tryptamine and [³H]-acetyl-CoA in a suitable buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.8).
-
The reaction is stopped, and the product, N-[³H]-acetyltryptamine, is extracted using an organic solvent (e.g., chloroform).
-
The radioactivity of the extracted product is quantified using liquid scintillation counting.
-
Enzyme activity is expressed as nmol of product formed per hour per mg of protein.
-
N-acetylserotonin O-methyltransferase (ASMT/HIOMT) Activity Assay (HPLC-based)
-
Principle: This method quantifies the enzymatic formation of melatonin from N-acetylserotonin and S-adenosyl-L-methionine (SAM) using high-performance liquid chromatography (HPLC) with fluorescence detection.
-
Methodology:
-
Tissue homogenate is incubated with N-acetylserotonin and SAM in a suitable buffer.
-
The reaction is terminated, and the mixture is subjected to HPLC analysis.
-
Melatonin is separated on a reverse-phase column and detected by its native fluorescence.
-
The amount of melatonin produced is quantified by comparing the peak area to a standard curve.
-
This compound Biosynthesis Enzyme Assays
Monoamine Oxidase (MAO) Activity Assay (Fluorometric)
-
Principle: This assay utilizes a non-fluorescent substrate that is converted into a highly fluorescent product upon oxidation by MAO. The increase in fluorescence is directly proportional to MAO activity.
-
Methodology:
-
Tissue homogenates are incubated with a specific MAO substrate (e.g., kynuramine for MAO-A) in an assay buffer.
-
The reaction produces hydrogen peroxide, which in the presence of a peroxidase and a probe, generates a fluorescent product.
-
The fluorescence is measured over time using a microplate reader.
-
MAO activity is calculated from the rate of fluorescence increase. Commercial kits are widely available for this assay.
-
Aldehyde Dehydrogenase (ALDH) Activity Assay (Colorimetric)
-
Principle: This assay measures the ALDH-catalyzed oxidation of an aldehyde substrate, which is coupled to the reduction of NAD⁺ to NADH. The resulting NADH is then used to reduce a probe, generating a colored product.
-
Methodology:
-
A sample containing ALDH is mixed with a reaction buffer containing the aldehyde substrate and NAD⁺.
-
The reaction is initiated, and the formation of the colored product is monitored spectrophotometrically at a specific wavelength (e.g., 450 nm).
-
The rate of color development is proportional to the ALDH activity in the sample. Commercial kits are available for this assay.
-
Aldehyde Reductase (ALR) Activity Assay
-
Principle: The activity of aldehyde reductase is determined by monitoring the oxidation of NADPH to NADP⁺, which results in a decrease in absorbance at 340 nm.
-
Methodology:
-
The reaction mixture contains buffer, NADPH, and the aldehyde substrate (e.g., 5-hydroxyindole-3-acetaldehyde).
-
The reaction is initiated by adding the enzyme source (tissue homogenate).
-
The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer.
-
The enzyme activity is calculated based on the rate of NADPH consumption.
-
Visualizing the Pathways
The following diagrams, generated using Graphviz, illustrate the biosynthetic pathways of melatonin and this compound from their common precursor, serotonin.
Caption: Biosynthetic pathway of melatonin from serotonin.
References
- 1. Regulation of rat pineal melatonin synthesis: effect of monoamine oxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Melatonin: An Overview on the Synthesis Processes and on Its Multiple Bioactive Roles Played in Animals and Humans [mdpi.com]
- 3. Kinetic studies with the low-Km aldehyde reductase from ox brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 5-Hydroxyindoleacetaldehyde - Wikipedia [en.wikipedia.org]
- 6. The role of serotonin and possible interaction of serotonin-related genes with alcohol dehydrogenase and aldehyde dehydrogenase genes in alcohol dependence-a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human Metabolome Database: Showing metabocard for this compound (HMDB0001896) [hmdb.ca]
- 8. mdpi.com [mdpi.com]
- 9. Activities of human alcohol dehydrogenases in the metabolic pathways of ethanol and serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 5-Methoxytryptophol: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 5-Methoxytryptophol, ensuring compliance with general laboratory safety standards. While specific institutional and local regulations must always be followed, this document outlines the essential operational and disposal plans necessary for handling this compound.
Waste Characterization and Segregation: The First Line of Defense
Proper disposal begins with accurate identification and segregation of chemical waste.[1] this compound should be considered hazardous until further information becomes available.[2] The toxicological properties of this substance have not been fully investigated, warranting a cautious approach.[3]
Key Segregation Steps:
-
Characterize the Waste: Determine if the waste containing this compound is hazardous by assessing its properties and any other chemicals present in the mixture.[1]
-
Separate by Hazard Class: Never mix incompatible chemicals.[1][4] Store this compound waste separately from other chemical waste streams unless they are known to be compatible. For instance, store acids and bases separately.[4]
-
Use Appropriate Containers: All hazardous waste must be stored in compatible containers that prevent rupture or leakage.[4] Plastic is often preferred.[5] Ensure the container has a secure screw cap.[4]
Quantitative Data Summary
Due to the limited specific quantitative data available for this compound disposal, the following table summarizes general guidelines for laboratory chemical waste accumulation.
| Parameter | Guideline | Citation |
| Maximum Hazardous Waste Accumulation | 55 gallons per Satellite Accumulation Area | [5] |
| Maximum Acutely Toxic Waste (P-list) | 1 quart of liquid or 1 kilogram of solid | [5] |
| Container Headroom | Leave at least one-inch of headroom to allow for expansion | [4] |
| Storage Time Limit (Partially Filled) | Up to 12 months in a Satellite Accumulation Area | [4][5] |
| Removal Time (Full Container) | Within 3 calendar days after the container becomes full | [4][5] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe handling and disposal of this compound waste.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling this compound waste.[1]
2. Waste Collection:
-
Collect waste this compound in a designated, properly labeled hazardous waste container.[5][6]
-
If the this compound is in a solution (e.g., ethanol, as it is often supplied[2][7]), it should be collected as a flammable liquid waste if the concentration of the solvent deems it so.
-
Evaporation of chemical waste is not a permissible disposal method.[6][8]
3. Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."
-
If it is a mixture, list all components and their approximate percentages.[4]
-
Indicate the date when the first waste was added to the container.[6][8]
4. Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[4][5]
-
The SAA must be inspected weekly for any signs of leakage.[4]
-
Keep the waste container closed at all times, except when adding waste.[5][6]
5. Arranging for Disposal:
-
Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[1]
-
Do not attempt to dispose of hazardous chemical waste through standard trash.[1]
6. Empty Container Disposal:
-
A container that has held this compound should be treated as hazardous waste.[6]
-
For a container to be disposed of as regular trash, it must be triple-rinsed with a suitable solvent.[6] The rinsate must be collected and disposed of as hazardous waste.[6]
-
After rinsing, deface or remove all hazardous labels before disposal.[6]
Experimental Protocol: Compatibility Test for Waste Streams
In a scenario where you might consider combining this compound waste with another compatible waste stream to save space, a microscale compatibility test is essential. This should only be performed by trained personnel in a controlled environment.
Objective: To determine if two or more waste streams can be safely mixed without causing a dangerous reaction.[1]
Materials:
-
Micro-scale glassware (e.g., test tubes, vials)
-
Micropipettes
-
Fume hood
-
Appropriate PPE
-
Samples of the individual waste streams
Procedure:
-
In a fume hood, place a small, known amount of the first waste stream into a test tube.[1]
-
Slowly add an equivalent amount of the second waste stream to the test tube.[1]
-
Observe for any signs of reaction, such as a temperature change, color change, gas evolution, or precipitate formation.[1]
-
If no reaction is observed after several minutes, the wastes may be compatible.[1]
-
Repeat for all waste streams intended to be mixed.
-
Document all observations meticulously.[1]
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for this compound waste disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. vumc.org [vumc.org]
- 7. caymanchem.com [caymanchem.com]
- 8. orf.od.nih.gov [orf.od.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
